Product packaging for Sodium oleate(Cat. No.:CAS No. 16558-02-4)

Sodium oleate

Cat. No.: B097249
CAS No.: 16558-02-4
M. Wt: 304.4 g/mol
InChI Key: BCKXLBQYZLBQEK-KVVVOXFISA-M
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Description

Sodium oleate is an organic molecular entity.
Oleic acid, [sodium salt] is a light tan solid with a slight tallow-like odor. Sinks and mixes slowly with water. (USCG, 1999)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H33NaO2 B097249 Sodium oleate CAS No. 16558-02-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;(Z)-octadec-9-enoate
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InChI

InChI=1S/C18H34O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h9-10H,2-8,11-17H2,1H3,(H,19,20);/q;+1/p-1/b10-9-;
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InChI Key

BCKXLBQYZLBQEK-KVVVOXFISA-M
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Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)[O-].[Na+]
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Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)[O-].[Na+]
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Molecular Formula

C18H33NaO2
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DSSTOX Substance ID

DTXSID7021077
Record name Sodium oleate
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Molecular Weight

304.4 g/mol
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Physical Description

Oleic acid, [sodium salt] is a light tan solid with a slight tallow-like odor. Sinks and mixes slowly with water. (USCG, 1999), Liquid; Pellets or Large Crystals; Water or Solvent Wet Solid, White solid; [Merck Index] Light tan solid; [CAMEO]
Record name OLEIC ACID, [SODIUM SALT]
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Record name 9-Octadecenoic acid (9Z)-, sodium salt (1:1)
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Solubility

IN WATER: 10 G/100 CC @ 12 °C; SLIGHTLY SOL IN ETHER, SOL IN ABOUT 20 PARTS ALCOHOL, 5 percent in distilled water; 7.6 percent in 5 percent bile salts; 11.6 percent in 5 percent bile salts plus 1 percent lecithin
Record name SODIUM OLEATE
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Density

greater than 1.1 at 68 °F (USCG, 1999)
Record name OLEIC ACID, [SODIUM SALT]
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Impurities

GENERALLY CONTAINS SMALL QUANTITIES OF SODIUM SALTS OF STEARIC, ETC, ACIDS.
Record name SODIUM OLEATE
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Color/Form

WHITE CRYSTALS OR YELLOW AMORPHOUS GRANULES, WHITE POWDER

CAS No.

143-19-1
Record name OLEIC ACID, [SODIUM SALT]
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Melting Point

455 °F (USCG, 1999), 232-235 °C
Record name OLEIC ACID, [SODIUM SALT]
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Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of Sodium Oleate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Sodium oleate, the sodium salt of the monounsaturated omega-9 fatty acid oleic acid, is a compound of significant interest in various scientific and industrial fields.[1] Its amphiphilic nature, possessing both a long lipophilic hydrocarbon tail and a hydrophilic carboxylate headgroup, makes it an effective anionic surfactant, emulsifier, and dispersing agent.[2][3][4] For researchers, scientists, and drug development professionals, a thorough understanding of its physicochemical properties is crucial for its application in formulations, drug delivery systems, and biological studies.[3][5] This guide provides an in-depth overview of the core physicochemical characteristics of this compound, supported by experimental methodologies and graphical representations of its behavior.

Core Chemical and Physical Properties

This compound is typically produced through the neutralization of oleic acid with sodium hydroxide, a process known as saponification.[2][6][7][8] It presents as a white to yellowish powder or a light tan solid with a slight tallow-like odor.[9][10][11][12]

Table 1: General and Chemical Properties of this compound

Property Value Reference(s)
IUPAC Name sodium (9Z)-octadec-9-enoate [10][13]
Synonyms Oleic acid sodium salt, Eunatrol, Osteum [1][10]
CAS Number 143-19-1 [2][6][10][14]
Chemical Formula C₁₈H₃₃NaO₂ [6][10][13]
Linear Formula CH₃(CH₂)₇CH=CH(CH₂)₇COONa
Molecular Weight 304.44 g/mol [6][15]
Appearance White to yellowish powder; light tan solid [6][9][10]

| Odor | Slight tallow-like odor |[6][10][16] |

Table 2: Quantitative Physicochemical Data

Property Value Conditions Reference(s)
Melting Point 232 - 235 °C - [4][6][9][16]
Density >1.1 g/cm³ 20 °C [10][16]
pH > 7.0 Aqueous Solution [1][6][9]

| Flash Point | 270.1 °C | - |[4][17] |

Solubility Profile

The solubility of this compound is dictated by its amphiphilic structure. The ionic carboxylate group imparts solubility in polar solvents like water and alcohols, while the long hydrocarbon tail limits its solubility in nonpolar organic solvents.[6][9] In aqueous solutions, it is known to undergo partial hydrolysis, yielding oleic acid and sodium hydroxide, which makes the solution alkaline and can give it a cloudy or milky appearance.[4][17][18][19]

Table 3: Solubility of this compound

Solvent Solubility Notes Reference(s)
Water ~10 g/100 mL Soluble; forms a viscous, foaming liquid. Partial hydrolysis occurs, resulting in an alkaline solution. [4][10][18][20]
Ethanol ~5 g/100 mL (Soluble in ~20 parts) Soluble; solution is neutral as hydrolysis does not occur. [4][9][17][18]
Methanol 50 mg/mL Soluble with heat. [20]
Ether Insoluble / Slightly Soluble - [4][9][10]
Benzene Insoluble - [9]

| Petroleum Ether | Almost Insoluble | - |[4][17] |

Surfactant Properties

As a surfactant, this compound's primary functions are to reduce surface and interfacial tension and to form micelles above a certain concentration.

Critical Micelle Concentration (CMC)

The CMC is the concentration at which surfactant monomers in a solution begin to aggregate and form micelles. This parameter is fundamental as many properties of the surfactant solution change abruptly at the CMC. It is highly sensitive to environmental conditions such as pH, temperature, and the presence of electrolytes.[21]

Table 4: Reported Critical Micelle Concentration (CMC) Values for this compound

CMC Value Conditions Method Reference(s)
912 ± 2 mg/L (~3.0 mM) 25 °C Surface Tension & UV-Vis Spectrophotometry [22][23]
0.33 g/L (~1.1 mM) pH 10.0 Surface Tension [24]
0.0004 mol/dm³ (0.4 mM) 25 °C - [25]

| Increases with pH | pH 7 to 12 | - |[21] |

Surface Tension

This compound significantly reduces the surface tension of water. The extent of this reduction is dependent on both its concentration and the pH of the solution.[21][26] Studies have shown that the minimum surface tension is typically achieved at a pH between 8 and 9.[27]

Chemical Reactivity and Stability

  • Hydrolysis: In aqueous solutions, this compound hydrolyzes to form an equilibrium with its parent oleic acid and sodium hydroxide, contributing to the alkalinity of the solution.[7][9][19]

  • Oxidation: The double bond in the oleic acid chain is susceptible to oxidation, especially when exposed to air, light, or oxidizing agents like potassium permanganate.[9][17] This can lead to discoloration and the development of rancidity over time.[17][28]

  • Stability: this compound is generally stable under normal conditions but is incompatible with strong oxidizing agents.[4][6] For long-term storage, it should be protected from air and light to prevent degradation.[28]

Experimental Protocols

Protocol 1: Determination of Critical Micelle Concentration (CMC) by Surface Tensiometry

Principle: The surface tension of a surfactant solution decreases as the concentration of the surfactant increases. Once the CMC is reached, the surface becomes saturated with monomers, and any additional surfactant molecules form micelles in the bulk solution. This results in the surface tension value reaching a plateau. The CMC is identified as the concentration at the inflection point of the surface tension versus log-concentration curve.

Apparatus and Reagents:

  • Digital Tensiometer (using Wilhelmy plate or du Noüy ring method)[21][26]

  • High-purity this compound

  • Deionized or distilled water

  • Precision balance

  • Volumetric flasks and pipettes

  • Magnetic stirrer and stir bars

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound at a concentration significantly above the expected CMC (e.g., 20 mM).

  • Serial Dilutions: Prepare a series of dilutions from the stock solution, covering a wide concentration range both below and above the expected CMC.

  • Temperature Control: Ensure all solutions and the tensiometer are equilibrated at a constant temperature (e.g., 25 °C), as surface tension is temperature-dependent.

  • Measurement:

    • Calibrate the tensiometer according to the manufacturer's instructions.

    • Measure the surface tension of the pure solvent (water) first.

    • Starting with the most dilute solution, measure the surface tension of each prepared concentration. Clean the plate or ring thoroughly between measurements.

  • Data Analysis:

    • Plot the measured surface tension (γ, in mN/m) as a function of the logarithm of the this compound concentration (log C).

    • The resulting plot will show two distinct linear regions. The intersection of the regression lines drawn through these two regions corresponds to the CMC.

CMC_Determination_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis start Start prep_stock Prepare concentrated This compound stock solution start->prep_stock prep_dilutions Create a series of -log dilutions prep_stock->prep_dilutions equilibrate Equilibrate solutions to constant temperature prep_dilutions->equilibrate measure_st Measure surface tension (γ) for each concentration plot_data Plot γ vs. log(Concentration) measure_st->plot_data find_cmc Identify inflection point as the CMC plot_data->find_cmc finish End find_cmc->finish

Caption: Workflow for CMC determination via surface tensiometry.

Relevance in Drug Development and Research

This compound is not merely a simple soap; it plays multifaceted roles in advanced scientific applications.

  • Drug Delivery: It is used as an excipient and emulsifier in the preparation of lipid-based drug delivery systems like nanoemulsions and solid lipid nanoparticles.[3][5][20] These systems can enhance the solubility and bioavailability of poorly water-soluble drugs.[3]

  • Bioavailability Enhancement: this compound has been shown to inhibit UGT (UDP-glucuronosyltransferase) enzymes, which are responsible for the first-pass metabolism of many drugs.[29] By inhibiting this metabolic pathway in the intestine, a this compound-based nanoemulsion can significantly increase the systemic exposure and oral absorption of co-administered drugs.[29]

  • Biological Activity: It acts as a Na+/K+ ATPase activator and is used in biological research to study fatty acid transport and metabolism.[9][15]

UGT_Inhibition cluster_intake Oral Administration cluster_body Intestinal Absorption & Metabolism cluster_inhibition Inhibitory Action formulation Drug + this compound (Nanoemulsion) enterocyte Intestinal Cell (Enterocyte) formulation->enterocyte Absorption ugt UGT Enzyme enterocyte->ugt Drug reaches enzyme metabolite Inactive Drug Metabolite (Excreted) ugt->metabolite bloodstream Systemic Circulation (Increased Bioavailability) ugt->bloodstream Metabolism Blocked inhibitor This compound inhibitor->ugt Inhibits

Caption: this compound inhibits UGT enzymes to enhance drug bioavailability.
pH-Dependent Self-Assembly

The morphology of this compound aggregates in water is critically dependent on pH. This is because pH governs the equilibrium between the protonated oleic acid (RCOOH) and the deprotonated oleate anion (RCOO⁻). At high pH, the fully deprotonated oleate forms spherical micelles. As the pH is lowered towards the apparent pKa (~8-9), the presence of both protonated and deprotonated forms leads to a change in molecular packing, favoring the formation of planar bilayers that self-close into vesicles.[30]

ph_aggregation ph_high High pH (>10) species_high Dominant Species: Oleate Anion (RCOO⁻) ph_high->species_high ph_mid Neutral/Slightly Alkaline pH (~8 - 9.5) species_mid Dominant Species: Oleic Acid (RCOOH) + Oleate Anion (RCOO⁻) ph_mid->species_mid structure_high Predominant Structure: Spherical Micelles species_high->structure_high structure_mid Predominant Structure: Bilayer Vesicles species_mid->structure_mid

Caption: Logical relationship of this compound aggregation states by pH.

References

An In-depth Technical Guide to the Laboratory Synthesis of Sodium Oleate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sodium oleate, the sodium salt of oleic acid, is a widely utilized anionic surfactant and emulsifier in various scientific and industrial applications. Its amphiphilic nature, possessing both a hydrophilic carboxylate head and a hydrophobic hydrocarbon tail, makes it invaluable in formulations ranging from nanoparticle synthesis to drug delivery systems. This technical guide provides a comprehensive overview of the laboratory-scale synthesis, purification, and characterization of this compound. The protocols detailed herein are designed to be reproducible and scalable for research purposes.

Chemical Properties and Stoichiometry

A sound understanding of the physicochemical properties of the reactants and products is crucial for a successful synthesis.

CompoundChemical FormulaMolar Mass ( g/mol )Melting Point (°C)
Oleic AcidC₁₈H₃₄O₂282.4713-14
Sodium HydroxideNaOH40.00318
This compoundC₁₈H₃₃NaO₂304.44232-235[1]
EthanolC₂H₅OH46.07-114

Synthesis of this compound via Saponification

The most common and straightforward method for synthesizing this compound in a laboratory setting is through the saponification of oleic acid with sodium hydroxide.[2][3][4] This reaction is typically carried out in an alcoholic solution to ensure the miscibility of the reactants.[2]

Experimental Protocol

This protocol is adapted from a procedure reported by the Royal Society of Chemistry.

Materials:

  • Oleic acid (C₁₈H₃₄O₂)

  • Sodium hydroxide (NaOH)

  • 70% Ethanol (C₂H₅OH) in water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Beaker

  • Rotary evaporator

Procedure:

  • In a suitable round-bottom flask, dissolve 0.71 g (17.6 mmol) of sodium hydroxide in 50 mL of 70% ethanol.

  • To this solution, add 5.56 mL (17.6 mmol) of oleic acid.

  • Stir the reaction mixture overnight at room temperature using a magnetic stirrer.

  • After the reaction is complete, remove the solvent under vacuum using a rotary evaporator.

  • The resulting product will be a white, soapy solid.

Data Presentation: Synthesis Yield
ReactantMolar Mass ( g/mol )Amount Used (mmol)Limiting Reagent
Oleic Acid282.4717.6No
Sodium Hydroxide40.0017.6No
ProductMolar Mass ( g/mol )Theoretical Yield (g)Actual Yield (g)Percent Yield (%)
This compound304.445.365.4~100.7

Note: The reported actual yield of 5.4 g results in a percent yield slightly over 100%. This could be attributed to the presence of minor impurities or residual solvent in the crude product.

Purification of this compound by Recrystallization

The crude this compound synthesized can be purified by recrystallization from ethanol to remove unreacted starting materials and other impurities.[3]

Experimental Protocol

Materials:

  • Crude this compound

  • 95% Ethanol

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Vacuum source

  • Ice bath

Procedure:

  • Dissolve the crude this compound in a minimum amount of hot 95% ethanol in an Erlenmeyer flask by gently heating on a hot plate.

  • Once completely dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

  • After the solution has reached room temperature, place it in an ice bath to facilitate further crystallization.

  • Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities.

  • Dry the purified this compound crystals in a vacuum oven at a temperature below its melting point.

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a powerful tool to verify the conversion of oleic acid to this compound. The spectrum of oleic acid shows a characteristic C=O stretching band of the carboxylic acid at approximately 1710 cm⁻¹. Upon formation of the carboxylate salt (this compound), this peak will shift to a lower wavenumber, typically in the range of 1560-1610 cm⁻¹, representing the asymmetric stretching of the carboxylate anion.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can be used to confirm the structure of the oleate backbone and the absence of impurities.

Visualizations

Saponification of Oleic Acid

Saponification oleic_acid Oleic Acid (C18H34O2) arrow Ethanol Room Temp naoh Sodium Hydroxide (NaOH) plus + naoh->plus sodium_oleate This compound (C18H33NaO2) plus2 + sodium_oleate->plus2 water Water (H2O) plus->oleic_acid plus2->water

Caption: The saponification reaction of oleic acid with sodium hydroxide to yield this compound and water.

Experimental Workflow

Workflow start Start: Reagents dissolve_naoh 1. Dissolve NaOH in 70% Ethanol start->dissolve_naoh add_oleic_acid 2. Add Oleic Acid dissolve_naoh->add_oleic_acid stir 3. Stir Overnight at Room Temperature add_oleic_acid->stir evaporate 4. Solvent Evaporation (Rotary Evaporator) stir->evaporate crude_product Crude this compound evaporate->crude_product dissolve_hot 5. Dissolve in Hot 95% Ethanol crude_product->dissolve_hot cool 6. Cool to Room Temp & then in Ice Bath dissolve_hot->cool filter 7. Vacuum Filtration & Wash with Cold Ethanol cool->filter dry 8. Dry Under Vacuum filter->dry final_product Purified this compound dry->final_product characterize 9. Characterization (FTIR, NMR) final_product->characterize end End characterize->end

Caption: Workflow for the synthesis and purification of this compound.

References

A Deep Dive into the Critical Micelle Concentration of Sodium Oleate in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Critical Micelle Concentration (CMC)

Sodium oleate, the sodium salt of oleic acid, is an anionic surfactant of significant interest across various scientific and industrial domains, including pharmaceuticals, materials science, and colloid chemistry. A pivotal characteristic of any surfactant is its Critical Micelle Concentration (CMC). The CMC is the specific concentration at which individual surfactant molecules (monomers) in a solution begin to aggregate spontaneously to form organized structures known as micelles.

Below the CMC, this compound molecules primarily exist as individual entities in the aqueous solution. As the concentration increases and surpasses the CMC, these molecules self-assemble into micelles. This process is driven by the amphiphilic nature of the surfactant, where the hydrophobic oleate tail seeks to minimize its contact with water, while the hydrophilic carboxylate headgroup remains exposed to the aqueous environment.

The determination and understanding of the CMC of this compound are crucial for a multitude of applications. In drug delivery, micelles can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability. In materials synthesis, micelles can act as templates for the formation of nanoparticles. Furthermore, the surface activity of this compound, which changes significantly at the CMC, is fundamental to its role in emulsions, foams, and dispersions.

This technical guide provides a comprehensive overview of the critical micelle concentration of this compound in aqueous solutions. It delves into the quantitative aspects of CMC under various conditions, details the experimental protocols for its determination, and explores the thermodynamic principles governing micelle formation.

Quantitative Data on the CMC of this compound

The critical micelle concentration of this compound is not a fixed value but is influenced by several factors, including temperature, pH, and the presence of electrolytes. The following tables summarize the available quantitative data on the CMC of this compound under different conditions.

General CMC Values
ParameterValueConditionsReference
CMC912 ± 2 mg/L25 °C[1][2]
CMC0.33 g/LpH 10[3]
CMC~0.4 mM25 °C[4]
Effect of Temperature on CMC

The influence of temperature on the CMC of ionic surfactants can be complex. For this compound in a 0% alcohol-water system, the CMC has been observed to increase with temperature.

Temperature (K)CMC (mol/L)
3030.0012
3080.0015
3130.0018
3180.0022

Source: Adapted from a study on anionic surfactants in alcohol-water systems.[5]

Effect of pH on CMC

The CMC of this compound is highly dependent on the pH of the aqueous solution. The ionization of the carboxylic acid headgroup is pH-dependent, which in turn affects the electrostatic interactions between surfactant molecules and their tendency to form micelles. Generally, the CMC of this compound increases with increasing pH in the range of 7 to 12.[6]

Effect of Electrolytes on CMC

The addition of electrolytes to an ionic surfactant solution typically leads to a decrease in the CMC. The counterions from the electrolyte shield the electrostatic repulsion between the charged headgroups of the surfactant molecules, thereby promoting micelle formation at a lower concentration.

Note: While the general trend of decreasing CMC with the addition of electrolytes like NaCl and KCl is well-established for ionic surfactants, specific quantitative data for this compound at various electrolyte concentrations in a purely aqueous solution is not extensively tabulated in the available literature.

Experimental Protocols for CMC Determination

Several experimental techniques can be employed to determine the critical micelle concentration of this compound. The most common methods rely on detecting a sharp change in a physicochemical property of the surfactant solution as a function of its concentration. Below are detailed methodologies for two widely used techniques.

Surface Tension Measurement (Du Noüy Ring Method)

This method is based on the principle that surfactants reduce the surface tension of a solvent. Below the CMC, the surface tension decreases with increasing surfactant concentration. Above the CMC, the surface becomes saturated with monomers, and the surface tension remains relatively constant as additional surfactant molecules form micelles.

Methodology:

  • Preparation of Solutions: Prepare a stock solution of this compound in deionized water of a concentration significantly above the expected CMC. A series of solutions with decreasing concentrations are then prepared by serial dilution.

  • Tensiometer Calibration: Calibrate the tensiometer using a liquid with a known surface tension (e.g., pure water).

  • Measurement:

    • Measure the surface tension of the pure solvent (deionized water).

    • Starting with the most dilute solution, measure the surface tension of each this compound solution.

    • Thoroughly clean the platinum ring and the sample vessel between each measurement to avoid cross-contamination.

  • Data Analysis:

    • Plot the surface tension as a function of the logarithm of the this compound concentration.

    • The resulting plot will typically show two linear regions. The point of intersection of these two lines is the critical micelle concentration.

Conductivity Measurement

This method is suitable for ionic surfactants like this compound. The electrical conductivity of the solution changes with the surfactant concentration. Below the CMC, the conductivity increases linearly with concentration as this compound dissociates into ions. Above the CMC, the rate of increase in conductivity decreases because the newly formed micelles have a lower mobility than the individual ions, and they also bind some of the counterions.

Methodology:

  • Preparation of Solutions: Prepare a series of this compound solutions in deionized water covering a concentration range below and above the expected CMC.

  • Conductivity Meter Calibration: Calibrate the conductivity meter using standard potassium chloride solutions.

  • Measurement:

    • Measure the conductivity of the pure solvent (deionized water).

    • Measure the conductivity of each prepared this compound solution, ensuring thermal equilibrium is reached for each measurement.

  • Data Analysis:

    • Plot the specific conductivity as a function of the this compound concentration.

    • The plot will exhibit two linear regions with different slopes. The concentration at which the break in the plot occurs corresponds to the CMC.

Visualizing Key Concepts and Workflows

Diagrams created using Graphviz (DOT language) are provided below to illustrate the factors affecting CMC and the experimental workflows.

factors_affecting_cmc cluster_factors Influencing Factors cluster_effects General Effect on CMC CMC Critical Micelle Concentration (CMC) of this compound Temperature Temperature Increase Increase Temperature->Increase Generally Increases (in aqueous systems) pH pH pH->Increase Increases with pH (in the range 7-12) Electrolytes Electrolytes (e.g., NaCl, KCl) Decrease Decrease Electrolytes->Decrease Decrease with increasing concentration Increase->CMC Decrease->CMC cmc_determination_workflow cluster_surface_tension Surface Tension Method cluster_conductivity Conductivity Method st_start Prepare this compound Solutions (Serial Dilution) st_measure Measure Surface Tension of each solution st_start->st_measure st_plot Plot Surface Tension vs. log(Concentration) st_measure->st_plot st_cmc Determine CMC from the break in the plot st_plot->st_cmc c_start Prepare this compound Solutions (Varying Concentrations) c_measure Measure Conductivity of each solution c_start->c_measure c_plot Plot Conductivity vs. Concentration c_measure->c_plot c_cmc Determine CMC from the break in the plot c_plot->c_cmc

References

The Amphiphilic Nature of Sodium Oleate: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Sodium oleate, the sodium salt of oleic acid, is a widely utilized anionic surfactant with a pronounced amphiphilic character. This dual affinity for both polar and non-polar environments underpins its efficacy as an emulsifier, detergent, and solubilizing agent in a multitude of industrial and pharmaceutical applications. For researchers, scientists, and drug development professionals, a comprehensive understanding of this compound's physicochemical properties is paramount for optimizing formulations and developing innovative delivery systems. This technical guide provides an in-depth exploration of the core principles governing the amphiphilic nature of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.

Introduction: The Dual Nature of this compound

This compound (C18H33NaO2) is an organic compound comprised of a long, hydrophobic hydrocarbon tail and a hydrophilic carboxylate head group.[1][2] This molecular architecture is the cornerstone of its amphiphilic properties, enabling it to reduce surface tension at interfaces and to self-assemble into organized structures in solution.[1][3] The hydrophobic tail consists of an 18-carbon chain with a cis-double bond, rendering it insoluble in water but readily soluble in non-polar solvents. Conversely, the ionic carboxylate head group is hydrophilic, interacting favorably with water and other polar molecules.[2] This inherent duality drives the behavior of this compound in various media, making it a versatile excipient in pharmaceutical formulations for enhancing the solubility and bioavailability of poorly water-soluble drugs.[4][5]

Physicochemical Properties and Quantitative Data

The amphiphilic behavior of this compound is characterized by several key parameters, most notably its critical micelle concentration (CMC) and its ability to reduce surface tension. The CMC is the concentration at which individual surfactant molecules (monomers) in a solution begin to aggregate and form micelles.[6] This is a critical parameter as it marks a significant change in the physicochemical properties of the solution.[6]

Below is a summary of quantitative data for this compound, compiled from various studies. It is important to note that the CMC and surface tension are highly dependent on experimental conditions such as temperature, pH, and the presence of electrolytes.

ParameterValueExperimental ConditionsReference
Critical Micelle Concentration (CMC) 0.33 g/LpH 10.0[7]
912 ± 2 mg/L25 °C[8]
Increases with pH (from 7 to 12)25 °C[1]
Increases with rising temperatureIn alcohol-water systems[9]
Surface Tension Decreases with increasing concentration28°C[10]
Exhibits a minimum at pH 8-9 (approx. 40 mN/m)Not specified[5]
Molecular Weight 304.4 g/mol Not applicable[11]
Melting Point 232-235 °CNot applicable[2]

Mechanism of Micelle Formation

In aqueous solutions below the CMC, this compound exists predominantly as individual monomers. As the concentration increases and surpasses the CMC, the hydrophobic tails of the this compound molecules aggregate to minimize their contact with water, forming spherical structures known as micelles.[6] In these micelles, the hydrophobic tails are sequestered in the core, while the hydrophilic carboxylate head groups form the outer shell, interacting with the surrounding water molecules. This process is a spontaneous self-assembly driven by the hydrophobic effect. The formation of micelles is a dynamic equilibrium, with monomers constantly exchanging with micelles. The shape and size of these micelles can be influenced by factors such as surfactant concentration, temperature, pH, and ionic strength.[4][10] For instance, at higher pH values, the ionized carboxylate groups lead to the formation of wormlike micelles in the presence of salts like NaCl.[4]

Micelle_Formation cluster_micelle Above CMC: Micelle Formation a1 micelle_core Hydrophobic Core a2 a3 a4 a5 l1 Hydrophobic Tail l2 Hydrophilic Head

Caption: Schematic of micelle formation by this compound in an aqueous solution.

Experimental Protocols

Accurate determination of the amphiphilic properties of this compound is crucial for its application in research and drug development. The following sections detail the methodologies for two key experiments: determination of the Critical Micelle Concentration (CMC) and measurement of surface tension.

Determination of Critical Micelle Concentration (CMC) by Conductivity Measurement

The conductivity method is a reliable technique for determining the CMC of ionic surfactants like this compound.[6] The principle is based on the change in the molar conductivity of the solution as a function of surfactant concentration. Below the CMC, the conductivity increases linearly with concentration. Above the CMC, the formation of micelles leads to a decrease in the slope of the conductivity versus concentration plot, as the micelles have a lower mobility than the individual ions.[2]

Materials and Equipment:

  • This compound

  • Deionized water

  • Conductivity meter with a dipping electrode

  • Magnetic stirrer and stir bar

  • Volumetric flasks and pipettes

  • Thermostatically controlled water bath

Procedure:

  • Prepare a stock solution of this compound of a known concentration (e.g., 0.1 M) in deionized water.

  • Place a known volume of deionized water (e.g., 100 mL) in a beaker placed in a thermostatically controlled water bath to maintain a constant temperature.

  • Immerse the conductivity electrode in the water and begin stirring gently.

  • Record the initial conductivity of the deionized water.

  • Add small, precise aliquots of the this compound stock solution to the beaker.

  • After each addition, allow the solution to equilibrate and record the conductivity.

  • Continue this process until a concentration well above the expected CMC is reached.

  • Plot the specific conductivity (κ) as a function of the this compound concentration.

  • The plot will show two linear regions with different slopes. The point of intersection of these two lines corresponds to the CMC.[12]

CMC_Conductivity_Workflow prep Prepare this compound Stock Solution setup Set up Conductivity Meter and Thermostatic Bath prep->setup measure_h2o Measure Conductivity of Deionized Water setup->measure_h2o add_surfactant Add Aliquot of This compound Solution measure_h2o->add_surfactant equilibrate Equilibrate and Record Conductivity add_surfactant->equilibrate loop_decision Concentration Above CMC? equilibrate->loop_decision loop_decision->add_surfactant No plot Plot Conductivity vs. Concentration loop_decision->plot Yes determine_cmc Determine CMC plot->determine_cmc

Caption: Experimental workflow for CMC determination by conductivity measurement.

Surface Tension Measurement by the Du Noüy Ring Method

The Du Noüy ring method is a classic and widely used technique for measuring the surface tension of a liquid.[13] It involves measuring the force required to detach a platinum-iridium ring from the surface of a liquid.[14] This force is directly related to the surface tension of the liquid.

Materials and Equipment:

  • Tensiometer with a Du Noüy ring (platinum-iridium)

  • Solutions of this compound at various concentrations

  • Beaker or sample vessel

  • Thermostatically controlled water bath (optional, for temperature control)

Procedure:

  • Ensure the Du Noüy ring is meticulously cleaned, typically by flaming it to red heat to remove any organic contaminants.

  • Calibrate the tensiometer according to the manufacturer's instructions.

  • Place the this compound solution of a specific concentration in the sample vessel.

  • Immerse the ring into the solution.

  • Slowly and steadily raise the ring through the liquid-air interface.

  • As the ring is pulled upwards, a liquid lamella is formed. The force required to pull the ring will increase to a maximum just before the lamella breaks.[15]

  • The tensiometer measures this maximum force.

  • The surface tension (γ) is calculated from the maximum force (F), the radius of the ring (R), and a correction factor (f) that accounts for the shape of the meniscus: γ = F / (4πR * f).[13]

  • Repeat the measurement for solutions of different this compound concentrations.

  • Plot the surface tension as a function of the logarithm of the this compound concentration. The concentration at which the surface tension plateaus corresponds to the CMC.

Applications in Drug Development

The amphiphilic nature of this compound makes it a valuable excipient in the pharmaceutical industry, particularly in the formulation of poorly soluble drugs.[5] Its applications include:

  • Solubilizing Agent: this compound micelles can encapsulate hydrophobic drug molecules within their non-polar core, thereby increasing the drug's solubility in aqueous media and enhancing its bioavailability.[4][5]

  • Emulsifier: It is used to stabilize oil-in-water emulsions, which are common formulations for oral, topical, and parenteral drug delivery.[3]

  • Permeation Enhancer: this compound can interact with the lipid bilayers of cell membranes, transiently increasing their permeability and facilitating the absorption of drugs.

  • Component of Lipid-Based Drug Delivery Systems: It is incorporated into various drug delivery systems such as nanoemulsions, microemulsions, and solid lipid nanoparticles to improve drug loading, stability, and release characteristics.[5]

Drug_Delivery_Application cluster_formulation Drug Formulation drug Poorly Soluble Drug micelle Micellar Solubilization (Increased Bioavailability) drug->micelle sodium_oleate This compound sodium_oleate->micelle emulsion Emulsion Stabilization (Topical/Oral Delivery) sodium_oleate->emulsion permeation Permeation Enhancement (Improved Absorption) sodium_oleate->permeation

References

An In-depth Technical Guide to the Solubility of Sodium Oleate in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of sodium oleate in various organic solvents. This compound (C₁₈H₃₃NaO₂), the sodium salt of oleic acid, is an anionic surfactant with a lipophilic hydrocarbon tail and a hydrophilic carboxylate head group. This amphiphilic nature dictates its solubility characteristics, making it a subject of interest in numerous applications, including pharmaceuticals, materials science, and industrial processes. Understanding its solubility is critical for formulation development, reaction engineering, and purification processes.

Quantitative Solubility Data

The solubility of this compound is highly dependent on the nature of the solvent, particularly its polarity. The following table summarizes available quantitative and qualitative solubility data for this compound in a range of common organic solvents.

SolventChemical FormulaTypeSolubilityTemperature (°C)Reference
EthanolC₂H₅OHPolar ProticSoluble in about 20 parts (~5 g/100 mL)Not Specified[1][2]
1.5 mg/mL (0.15 g/100 mL)Not Specified[3][4]
90% EthanolC₂H₅OH / H₂OPolar ProticSlightly solubleNot Specified
MethanolCH₃OHPolar Protic50 mg/mL (5 g/100 mL) - with heatNot Specified
Slightly solubleNot Specified[5][6]
AcetoneC₃H₆OPolar AproticInsolubleNot Specified[7]
Diethyl Ether(C₂H₅)₂ONonpolarSlightly soluble / InsolubleNot Specified[1][2][8]
Petroleum Ether-NonpolarAlmost insolubleNot Specified[2][8]
BenzeneC₆H₆NonpolarInsolubleNot Specified[9]
ChloroformCHCl₃Polar AproticSoluble (used as a solvent for analysis)Not Specified

Note: "Soluble in about 20 parts" implies that 1 gram of this compound dissolves in approximately 20 mL of the solvent.

Factors Influencing Solubility

The solubility of this compound is governed by the principle of "like dissolves like." Its dual chemical nature—a long, nonpolar hydrocarbon tail and a polar, ionic carboxylate head—results in complex solubility behavior.

  • Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can engage in hydrogen bonding with the carboxylate head group of this compound, and the alkyl portion of the alcohol can interact with the hydrocarbon tail. This dual interaction capability generally leads to good solubility.[1][10] As observed, solubility is significant in alcohols, though heating may be required to achieve higher concentrations.

  • Polar Aprotic Solvents (e.g., Acetone, Chloroform): While these solvents have a dipole moment, they lack the ability to donate hydrogen bonds. Their interaction with the ionic head is less effective, leading to lower solubility. Chloroform is noted as a solvent, which may be due to other interaction types. Acetone, however, is reported as a poor solvent for this compound.[7]

  • Nonpolar Solvents (e.g., Benzene, Ether): These solvents readily interact with the long hydrocarbon tail via van der Waals forces but cannot effectively solvate the highly polar ionic head group. This results in very low to negligible solubility.[2]

The logical relationship governing the solubility of this compound can be visualized as follows:

cluster_outcomes sodium_oleate This compound (Amphiphilic) polar_head Polar Head (-COONa) sodium_oleate->polar_head nonpolar_tail Nonpolar Tail (C17H33) sodium_oleate->nonpolar_tail polar_solvent Polar Solvent (e.g., Ethanol) polar_head->polar_solvent Strong Interaction (Ion-Dipole, H-Bonding) nonpolar_solvent Nonpolar Solvent (e.g., Benzene) polar_head->nonpolar_solvent Weak Interaction nonpolar_tail->polar_solvent Weak Interaction nonpolar_tail->nonpolar_solvent Strong Interaction (van der Waals) solubility Solubility Outcome polar_solvent->solubility nonpolar_solvent->solubility high_sol High Solubility solubility->high_sol Polar Solvent low_sol Low Solubility solubility->low_sol Nonpolar Solvent

Solubility logic for this compound.

Experimental Protocols

While specific, detailed protocols from the literature for this compound are scarce, a standard method for determining the solubility of a solid compound in an organic solvent can be described. The isothermal saturation method is a common and reliable technique.

Protocol: Isothermal Saturation Method

  • Preparation:

    • Ensure the this compound is of high purity and is a fine powder to facilitate dissolution.

    • Use analytical grade organic solvents.

  • Saturation:

    • Add an excess amount of this compound to a known volume or mass of the selected organic solvent in a sealed, temperature-controlled vessel (e.g., a jacketed glass reactor or a shaker bath).

    • Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required should be determined empirically by taking measurements at different time points until the concentration of the solute remains constant.

  • Phase Separation:

    • Cease agitation and allow the undissolved solid to settle.

    • To separate the saturated solution from the excess solid, use a centrifuge and then carefully extract the supernatant with a syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to remove any suspended particles. This step must be performed at the equilibrium temperature to prevent precipitation or further dissolution.

  • Quantification:

    • Accurately weigh a specific volume of the clear, saturated supernatant.

    • Evaporate the solvent under controlled conditions (e.g., using a rotary evaporator or a vacuum oven) until a constant weight of the dry this compound residue is obtained.

    • The solubility can then be calculated as grams of solute per 100 mL or 100 g of solvent.

  • Alternative Quantification:

    • For analytical methods, the concentration of this compound in the saturated solution can be determined using techniques such as High-Performance Liquid Chromatography (HPLC) or by a two-phase titration method if a suitable titrant and indicator system are available.[11]

The general workflow for this experimental determination is visualized below.

start Start prep Prepare Materials (this compound, Solvent) start->prep mix Add Excess Solute to Solvent in a Sealed Vessel prep->mix equilibrate Agitate at Constant Temperature (e.g., 24-48h) mix->equilibrate check Check for Equilibrium equilibrate->check check->equilibrate No separate Separate Phases (Centrifuge/Filter) check->separate Yes quantify Quantify Solute in Supernatant separate->quantify evaporation Gravimetric Method (Solvent Evaporation) quantify->evaporation titration Titration Method quantify->titration calculate Calculate Solubility evaporation->calculate titration->calculate end End calculate->end

References

A Technical Guide to the Thermal Stability and Decomposition of Sodium Oleate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium oleate (C₁₈H₃₃NaO₂), the sodium salt of oleic acid, is a widely utilized excipient in the pharmaceutical and chemical industries. Its function as an emulsifier, surfactant, and gelling agent makes it a critical component in various formulations. A thorough understanding of its thermal stability and decomposition profile is paramount for ensuring product quality, stability, and safety, particularly in manufacturing processes involving heat, such as spray drying, melt extrusion, and sterilization.

This technical guide provides an in-depth analysis of the thermal behavior of this compound. It consolidates available data on its phase transitions and decomposition pathways, details the experimental methodologies used for its characterization, and presents a logical framework for understanding its thermal degradation.

Thermal Analysis Techniques: An Overview

The thermal properties of this compound are primarily investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

  • Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the onset of decomposition, quantify mass loss at different stages, and identify the temperature ranges of thermal stability.

  • Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to identify thermal events such as melting, crystallization, and other phase transitions.

A typical workflow for the thermal analysis of a substance like this compound is depicted below.

G cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Evolved Gas Analysis (Optional) cluster_3 Data Analysis prep Weighing of This compound Sample (e.g., 5-10 mg) tga TGA Analysis (e.g., Ramp 10°C/min to 800°C) prep->tga Inert (N₂) or Oxidative (Air) Atmosphere dsc DSC Analysis (e.g., Ramp 10°C/min to 300°C) prep->dsc Inert (N₂) Atmosphere gcms TGA-GC/MS or TGA-FTIR (Identification of Decomposition Products) tga->gcms analysis Determination of: - Onset Temperatures - Mass Loss % - Peak Temperatures - Enthalpy Changes tga->analysis dsc->analysis

Figure 1: General workflow for thermal analysis of this compound.

Thermal Profile of this compound

The thermal behavior of this compound is characterized by several distinct events, including melting, phase transitions, and multi-stage decomposition.

Melting and Phase Transitions

This compound exhibits a melting point in the range of 232-235°C. Prior to melting, it undergoes several endothermic phase transitions, as detailed in the table below.

Thermal EventOnset Temperature (°C)Peak Temperature (°C)TechniqueReference(s)
Phase Transitions39.71 (± 5.11)-DSC
Phase Transition115.98 (± 0.04)127.10 (± 0.22)DSC
Phase Transition174.20 (± 0.01)-DSC
Melting232 - 235-Various[1]
Thermal Decomposition

The thermal decomposition of this compound is a complex process that is highly dependent on the surrounding atmosphere. In general, decomposition begins at a lower temperature in an oxidative atmosphere (air) compared to an inert atmosphere (nitrogen).[2]

Based on this, a likely decomposition pathway for this compound involves the initial breakdown of the hydrocarbon chain followed by the decomposition of the carboxylate group, leading to the formation of volatile organic compounds and a final residue of sodium carbonate.

Decomposition Stage (Inferred)Approximate Temperature Range (°C)AtmosphereKey Events
Initial Decomposition250 - 450Nitrogen/AirCleavage of the hydrocarbon chain, release of volatile organic compounds.
Final Decomposition450 - 700+Nitrogen/AirBreakdown of the carboxylate group, formation of sodium carbonate.

Decomposition Products and Mechanisms

At ambient temperatures and with exposure to air and light, this compound can undergo slow decomposition to form oleic acid and sodium bicarbonate.[4]

At elevated temperatures, the decomposition mechanism is more complex. For metal carboxylates, thermal decomposition can proceed via decarboxylation.[5] The hydrocarbon tail of the oleate molecule is expected to break down into a variety of smaller volatile organic compounds. The final non-volatile product in the case of sodium carboxylates is often sodium carbonate.[4]

The following diagram illustrates a simplified, proposed decomposition pathway for this compound at high temperatures.

G NaOleate This compound (C₁₈H₃₃NaO₂) Intermediates Intermediate Species NaOleate->Intermediates ~250-450°C (Initial Decomposition) Volatiles Volatile Organic Compounds (Hydrocarbons, etc.) Intermediates->Volatiles Volatilization Na2CO3 Sodium Carbonate (Na₂CO₃) (Final Residue) Intermediates->Na2CO3 >450°C (Final Decomposition)

Figure 2: Proposed high-temperature decomposition pathway for this compound.

Detailed Experimental Protocols

The following are generalized protocols for conducting TGA and DSC analyses on this compound. Instrument-specific parameters may need to be adjusted.

Protocol: Thermogravimetric Analysis (TGA)
  • Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's guidelines.

  • Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a clean, tared TGA crucible (e.g., alumina or platinum).

  • Atmosphere and Flow Rate: Set the desired purge gas (e.g., high-purity nitrogen or dry air) at a constant flow rate, typically 20-50 mL/min.[6]

  • Temperature Program:

    • Equilibrate the sample at a starting temperature (e.g., 30°C).

    • Heat the sample at a linear heating rate (e.g., 10°C/min or 20°C/min) to a final temperature of at least 800°C to ensure complete decomposition.[6]

  • Data Acquisition: Record the sample mass as a function of temperature.

  • Data Analysis: Analyze the resulting TGA curve to determine the onset temperature of decomposition, the temperatures of maximum mass loss rate (from the derivative of the TGA curve, DTG), and the percentage of mass loss for each decomposition step.

Protocol: Differential Scanning Calorimetry (DSC)
  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of the this compound sample into a clean, tared DSC pan (e.g., aluminum). Crimp a lid onto the pan.

  • Reference: Use an empty, hermetically sealed DSC pan as a reference.

  • Atmosphere and Flow Rate: Set an inert purge gas (e.g., high-purity nitrogen) at a constant flow rate, typically 20-50 mL/min.

  • Temperature Program:

    • Equilibrate the sample at a starting temperature (e.g., 25°C).

    • Heat the sample at a linear heating rate (e.g., 10°C/min) to a temperature above its melting point (e.g., 250°C).

    • Optionally, include a cooling and a second heating cycle to observe recrystallization and confirm thermal transitions.

  • Data Acquisition: Record the differential heat flow as a function of temperature.

  • Data Analysis: Analyze the resulting DSC curve to identify the onset temperatures, peak temperatures, and enthalpies of any endothermic or exothermic events.

Factors Influencing Thermal Stability

  • Atmosphere: The presence of oxygen significantly lowers the decomposition temperature of many organic materials, including what can be expected for this compound.[2]

  • Heating Rate: Higher heating rates can shift the observed decomposition temperatures to higher values.[7]

  • Impurities: The presence of impurities can potentially alter the thermal stability and decomposition profile of this compound.

Conclusion

This compound is a thermally stable compound up to its melting point of approximately 232-235°C. Its decomposition at higher temperatures is a multi-step process influenced by the surrounding atmosphere, leading to the formation of volatile organic compounds and a final residue of sodium carbonate. For precise control over manufacturing processes and to ensure the stability of pharmaceutical formulations, it is crucial to consider the thermal limits of this compound and the potential for degradation under process conditions. The use of controlled atmospheres and a thorough understanding of the material's thermal profile through techniques like TGA and DSC are essential for its effective application.

References

Sodium Oleate: A Primary Anionic Surfactant for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium oleate, the sodium salt of oleic acid, is a monounsaturated fatty acid that serves as a primary anionic surfactant with extensive applications in pharmaceutical formulations. Its amphiphilic nature, comprising a long hydrophobic hydrocarbon tail and a hydrophilic carboxylate headgroup, allows it to effectively reduce surface and interfacial tension. This property makes it an invaluable excipient in drug delivery systems, particularly for enhancing the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs).[1] This technical guide provides a comprehensive overview of this compound, focusing on its core properties, experimental characterization, and its role in modulating key signaling pathways relevant to drug development.

Physicochemical Properties and Characterization

The efficacy of this compound as a surfactant is defined by several key physicochemical parameters. Understanding and quantifying these properties are crucial for the rational design of drug delivery systems.

Critical Micelle Concentration (CMC)

The critical micelle concentration (CMC) is the concentration at which surfactant monomers self-assemble into micelles. Above the CMC, this compound can encapsulate hydrophobic drugs within the micellar core, thereby increasing their apparent solubility in aqueous media. The CMC of this compound is influenced by factors such as temperature, pH, and the presence of electrolytes.[2][3]

Parameter Value Conditions Reference
CMC~1 x 10⁻³ mol/LVaries with purity[2]
CMC0.33 g/LpH 10.0[4]
CMCIncreases with pHpH range 7-12[3]
CMCIncreases with temperatureAlcohol-water systems[5]
Hydrophilic-Lipophilic Balance (HLB)

The hydrophilic-lipophilic balance (HLB) is an empirical scale used to select surfactants for specific applications, such as emulsification. The HLB value of this compound indicates its suitability as an oil-in-water (o/w) emulsifier.

Parameter Value Reference
HLB~18[6]

Key Applications in Drug Development

This compound's surfactant properties are leveraged in various pharmaceutical applications to overcome challenges associated with drug solubility and delivery.

Enhancement of Drug Solubility

A primary application of this compound is to enhance the solubility of hydrophobic drugs. By forming micelles, it creates a hydrophobic microenvironment that can solubilize lipophilic drug molecules, leading to improved dissolution and subsequent absorption.[7][8] The extent of solubility enhancement is dependent on the concentration of this compound and the physicochemical properties of the drug.

Drug Class Solubility Enhancement Mechanism Reference
Hydrophobic Drugs3 to 10-fold increase in aqueous solubilityMicellar encapsulation[9][10]
Poorly Soluble APIsSignificant increase in apparent solubilityFormation of mixed micelles[1]
Nanoemulsions for Targeted Delivery

This compound is a key component in the formulation of nanoemulsions, which are kinetically stable, sub-micron sized emulsions (20-200 nm) used for targeted drug delivery.[11] It acts as an emulsifying agent, stabilizing the oil-in-water interface and preventing droplet coalescence. The small droplet size of nanoemulsions provides a large surface area for drug absorption and can improve drug permeation across biological membranes.[12][13][14]

Nanoemulsion Parameter Typical Values with this compound Effect of this compound Concentration Reference
Droplet Size< 200 nmIncreasing concentration can decrease droplet size up to a point[12][14]
Polydispersity Index (PDI)< 0.3Can influence PDI, with optimal concentrations leading to more uniform droplet sizes[15][16]

Experimental Protocols

Determination of Critical Micelle Concentration (CMC) by Tensiometry

This protocol outlines the determination of the CMC of this compound using a surface tensiometer, which measures the surface tension of a liquid.

Materials:

  • This compound

  • Deionized water

  • Surface tensiometer (e.g., Du Noüy ring or Wilhelmy plate method)

  • Glassware

Procedure:

  • Prepare a stock solution of this compound in deionized water at a concentration significantly above the expected CMC.

  • Prepare a series of dilutions from the stock solution to cover a range of concentrations both below and above the expected CMC.

  • Calibrate the surface tensiometer according to the manufacturer's instructions, using deionized water as a reference.

  • Measure the surface tension of each dilution, starting from the most dilute solution to the most concentrated.

  • Ensure the platinum ring or plate is thoroughly cleaned and flamed between each measurement to remove any residual surfactant.

  • Plot the surface tension as a function of the logarithm of the this compound concentration.

  • The CMC is determined as the point of intersection of the two linear portions of the plot. Below the CMC, the surface tension decreases sharply with increasing concentration. Above the CMC, the surface tension remains relatively constant.

G prep_stock Prepare this compound Stock Solution prep_dilutions Prepare Serial Dilutions prep_stock->prep_dilutions measure Measure Surface Tension of Dilutions prep_dilutions->measure calibrate Calibrate Tensiometer calibrate->measure plot Plot Surface Tension vs. log(Concentration) measure->plot determine_cmc Determine CMC from Plot Inflection Point plot->determine_cmc

Preparation and Characterization of a this compound-Based Nanoemulsion

This protocol describes a low-energy spontaneous emulsification method for preparing a drug-loaded nanoemulsion using this compound.[17][18]

Materials:

  • Hydrophobic drug

  • Oil phase (e.g., medium-chain triglycerides)

  • This compound

  • Co-surfactant (e.g., a non-ionic surfactant like Polysorbate 80)

  • Aqueous phase (e.g., purified water or buffer)

  • Magnetic stirrer

  • Dynamic Light Scattering (DLS) instrument

Procedure:

  • Organic Phase Preparation: Dissolve the hydrophobic drug and this compound in the oil phase. Gently heat if necessary to ensure complete dissolution.

  • Aqueous Phase Preparation: Dissolve the co-surfactant in the aqueous phase.

  • Emulsification: While stirring the aqueous phase vigorously, slowly add the organic phase dropwise.

  • Continue stirring for a specified period (e.g., 30 minutes) to allow for the formation of a stable nanoemulsion.

  • Characterization:

    • Droplet Size and Polydispersity Index (PDI): Dilute the nanoemulsion with the aqueous phase and analyze using a DLS instrument.

    • Zeta Potential: Measure the surface charge of the nanoemulsion droplets using the DLS instrument to assess stability.

    • Encapsulation Efficiency: Separate the free drug from the nanoemulsion (e.g., by ultracentrifugation) and quantify the drug in the nanoemulsion phase.

G cluster_prep Preparation cluster_char Characterization org_phase Dissolve Drug & this compound in Oil Phase emulsify Titrate Organic Phase into Aqueous Phase with Stirring org_phase->emulsify aq_phase Dissolve Co-surfactant in Aqueous Phase aq_phase->emulsify dls Droplet Size & PDI (DLS) emulsify->dls zeta Zeta Potential (DLS) dls->zeta ee Encapsulation Efficiency (e.g., Ultracentrifugation) dls->ee

Modulation of Cellular Signaling Pathways

Beyond its role as a surfactant, oleate, the conjugate base of oleic acid, can actively modulate cellular signaling pathways, which has significant implications for drug delivery and therapy, particularly in cancer.

SREBP-1 Pathway

The Sterol Regulatory Element-Binding Protein 1 (SREBP-1) is a key transcription factor that regulates the expression of genes involved in fatty acid synthesis.[5][9][11] Oleate has been shown to influence the activation of SREBP-1. In some cellular contexts, an excess of fatty acids can lead to feedback inhibition of SREBP-1 processing, thereby downregulating lipogenesis. However, some studies suggest that oleate can promote the nuclear translocation of SREBP-1, leading to the activation of its target genes.[19] This can be particularly relevant in cancer cells, which often exhibit altered lipid metabolism.

G SREBP1_pre SREBP-1 Precursor (ER Membrane) Golgi Golgi Apparatus SREBP1_pre->Golgi Transport via SCAP SCAP SCAP nSREBP1 nSREBP-1 (Active Fragment) Golgi->nSREBP1 Cleavage by S1P & S2P S1P_S2P S1P & S2P Proteases Nucleus Nucleus nSREBP1->Nucleus Translocation Lipogenic_Genes Lipogenic Gene Expression Nucleus->Lipogenic_Genes Transcriptional Activation Fatty_Acids Fatty Acid Synthesis Lipogenic_Genes->Fatty_Acids Oleate Oleate Oleate->SREBP1_pre Modulates Processing

MAPK and PI3K/Akt Pathways

The Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/Akt signaling pathways are critical regulators of cell proliferation, survival, and apoptosis.[20][21][22][23] Several studies have demonstrated that oleate can activate these pathways in various cell types, including cancer cells. The activation of the PI3K/Akt pathway by oleate has been linked to enhanced cell proliferation and reduced apoptosis.[7][23][24] Similarly, oleate has been shown to induce the phosphorylation of ERK1/2, a key component of the MAPK pathway, which can also promote cell growth. The ability of this compound-based formulations to deliver oleate to cells could therefore have unintended consequences on cell signaling, a factor that must be considered in drug development.

G cluster_mapk MAPK Pathway cluster_pi3k PI3K/Akt Pathway Oleate Oleate RAF RAF Oleate->RAF Activates PI3K PI3K Oleate->PI3K Activates MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_MAPK Cell Proliferation ERK->Proliferation_MAPK Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Apoptosis Apoptosis Inhibition Akt->Apoptosis

Conclusion

This compound is a versatile and effective anionic surfactant with a well-established role in pharmaceutical sciences. Its ability to enhance the solubility of poorly water-soluble drugs and form stable nanoemulsions makes it a valuable tool for drug delivery. However, researchers and drug development professionals must also be cognizant of its potential to modulate key cellular signaling pathways, such as the SREBP-1, MAPK, and PI3K/Akt pathways. A thorough understanding of both the physicochemical properties and the biological activities of this compound is essential for its safe and effective application in the development of advanced therapeutics. This guide provides a foundational understanding to aid in the rational design and evaluation of this compound-based drug delivery systems.

References

The Dual Nature of Surfactants: A Technical Guide to the Self-Assembly of Sodium Oleate in Polar and Non-Polar Environments

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration for researchers, scientists, and drug development professionals into the versatile self-assembly behavior of sodium oleate, a key ingredient in various advanced applications.

This compound, the sodium salt of oleic acid, is an anionic surfactant of significant interest across various scientific and industrial domains, including pharmaceuticals and material science. Its amphiphilic nature, characterized by a hydrophilic carboxylate head group and a long, hydrophobic hydrocarbon tail, drives its spontaneous organization into complex supramolecular structures in both polar and non-polar media. This technical guide provides a comprehensive overview of the principles governing the self-assembly of this compound, detailed experimental protocols for its characterization, and insights into its applications, particularly in the realm of drug development.

Self-Assembly in Polar Media: The Formation of Micelles

In polar solvents such as water, the hydrophobic effect is the primary driving force for the self-assembly of this compound. To minimize the unfavorable interactions between their hydrophobic tails and water molecules, this compound monomers aggregate to form micelles above a certain concentration known as the Critical Micelle Concentration (CMC). In these structures, the hydrophobic tails are sequestered in the core, while the hydrophilic heads form a protective shell in contact with the aqueous environment.

The CMC is a critical parameter that is influenced by various factors, including temperature, pH, and the ionic strength of the solution. An increase in temperature generally leads to an increase in the CMC of this compound. The pH of the solution also plays a crucial role; at a pH above its pKa (around 7.8), the oleate is predominantly in its ionized form, favoring micellization. The addition of electrolytes, such as sodium chloride, can decrease the CMC by reducing the electrostatic repulsion between the ionic head groups.[1][2]

The thermodynamics of micellization provide further insight into this spontaneous process. The Gibbs free energy of micellization (ΔGmic) is negative, indicating a spontaneous process. The enthalpy (ΔHmic) and entropy (ΔSmic) of micellization can be determined experimentally and are temperature-dependent. For this compound, the micellization process is primarily entropy-driven, a hallmark of the hydrophobic effect.[1][3][4]

Quantitative Data for this compound in Aqueous Media
ParameterConditionValueReference
Critical Micelle Concentration (CMC) 25°C, pH 120.1 mM[2]
25°C0.4 mM[5]
30°C (303 K), 0% alcohol~1.2 mM[6]
40°C (313 K), 0% alcohol~1.5 mM[6]
25°C, in 0.15M NaClVaries with oleic acid ratio[7]
Aggregation Number (Nagg) 5 x 10-3 M in D2OForms rod-like micelles[8]
Thermodynamic Parameters (at 25°C, pH 7.5) [4]
ΔGdemicPositive (demicellization is non-spontaneous)[4]
ΔHdemicBecomes positive above 25°C[4]
ΔCp,demic+780 J mol-1 K-1[4]

Self-Assembly in Non-Polar Media: Reverse Micelles and Organogels

In non-polar, or hydrophobic, solvents, the self-assembly of this compound is inverted. The hydrophilic head groups, which are now incompatible with the solvent, cluster together to form a polar core, while the hydrophobic tails extend outwards into the non-polar medium. This results in the formation of reverse micelles . These structures can encapsulate small amounts of water or other polar molecules within their core, creating nano-sized aqueous domains in a non-polar environment.

The addition of a co-surfactant, such as oleic acid, can significantly influence the phase behavior of this compound in non-polar solvents, leading to the formation of various structures including lamellar phases and inverse micellar phases.[9]

Under specific conditions, typically at higher concentrations of the gelling agent, the self-assembled structures of this compound and oleic acid in a non-polar solvent can form a three-dimensional network that entraps the liquid, resulting in the formation of an organogel .[10][11] The strength and microstructure of these gels are dependent on the ratio of oleic acid to this compound and the presence of small amounts of water, which can enhance the network through hydrogen bonding.[10][11]

dot

Tensiometry_Workflow A Prepare this compound Solutions of Varying Concentrations B Measure Surface Tension of Each Solution using a Tensiometer A->B C Plot Surface Tension vs. log(Concentration) B->C D Identify Inflection Point (Intersection of two linear fits) C->D E Determine CMC D->E DLS_Workflow A Prepare Filtered This compound Solution (> CMC) B Perform DLS Measurement A->B C Obtain Correlation Function B->C D Calculate Diffusion Coefficient C->D E Determine Hydrodynamic Size and Polydispersity D->E ITC_Workflow A Titrate Concentrated This compound Solution into Solvent in ITC B Measure Heat Change per Injection A->B C Plot Enthalpy Change vs. Total Concentration B->C D Analyze Thermogram for Inflection Point (CMC) and Enthalpy Change (ΔHmic) C->D Drug_Delivery_Pathway cluster_formulation Formulation Strategy cluster_outcome Therapeutic Outcome Drug Poorly Water-Soluble Drug Micelle Drug-Loaded Micelle Drug->Micelle Micellar Solubilization Nanoparticle Drug-Loaded Nanoparticle Drug->Nanoparticle Nanoparticle Formulation NaOleate This compound NaOleate->Micelle Micellar Solubilization NaOleate->Nanoparticle Nanoparticle Formulation Solubility Increased Aqueous Solubility Micelle->Solubility Bioavailability Enhanced Bioavailability Nanoparticle->Bioavailability ControlledRelease Controlled Drug Release Nanoparticle->ControlledRelease Solubility->Bioavailability

References

Methodological & Application

Application Note: The Versatility of Sodium Oleate in Monodisperse Nanoparticle Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction Sodium oleate, the sodium salt of oleic acid, is an inexpensive and versatile anionic surfactant that has garnered significant attention in the synthesis of monodisperse nanoparticles. Its utility stems from its amphiphilic nature, featuring a hydrophilic carboxylate head group and a long hydrophobic hydrocarbon tail. This structure allows it to function in multiple capacities during nanoparticle formation, including as a stabilizing capping agent, a shape-directing agent, a pH buffer, and even as a reducing agent.[1][2][3] The use of this compound provides excellent control over nanoparticle size and distribution, preventing aggregation and ensuring the formation of uniform, stable colloidal suspensions critical for applications in catalysis, electronics, and nanomedicine.[4][5]

This document provides detailed protocols for the synthesis of various monodisperse nanoparticles using this compound, summarizes key quantitative data, and illustrates the underlying mechanisms and workflows.

Experimental Protocols

Protocol 1: Synthesis of Monodisperse Palladium (Pd) Nanoparticles via Reductive Method

This protocol details the synthesis of monodisperse Palladium nanoparticles where this compound (NaOL) acts as both a reducing and stabilizing agent in conjunction with a second surfactant, hexadecyltrimethylammonium chloride (CTAC).[6][7]

Materials:

  • Palladium(II) precursor solution (e.g., H₂PdCl₄)

  • This compound (NaOL)

  • Hexadecyltrimethylammonium chloride (CTAC)

  • Deionized water

Procedure:

  • Solution Preparation: Prepare aqueous solutions of the Palladium precursor, NaOL, and CTAC at the desired concentrations.

  • Mixing: In a reaction vessel, combine the CTAC and NaOL solutions.

  • Initiation: Add the Palladium precursor solution to the surfactant mixture under stirring. The reaction is typically conducted at room temperature.

  • Reaction: Allow the reaction to proceed for a set duration (e.g., 5 to 300 minutes) to control the extent of reduction and particle growth.[7] The color of the solution will change as Pd nanoparticles form.

  • Monitoring: The reduction kinetics can be monitored quantitatively using UV-Vis spectroscopy by tracking the decrease in the absorbance peak of the PdCl₄²⁻ ion at 280 nm.[7]

  • Purification: Once the reaction is complete, the nanoparticles are collected by centrifugation, washed multiple times with deionized water to remove excess reactants, and redispersed in a suitable solvent.

  • Characterization: Characterize the resulting nanoparticles for size, morphology, and distribution using Transmission Electron Microscopy (TEM).

Protocol 2: Synthesis of Monodisperse Magnetite (Fe₃O₄) Nanoparticles

This protocol describes a modified co-precipitation method to synthesize superparamagnetic monodisperse magnetite colloids, where this compound serves as a capping ligand and a pH buffer.[1]

Materials:

  • Iron(II) chloride (FeCl₂)

  • Iron(III) chloride (FeCl₃)

  • Sodium hydroxide (NaOH)

  • This compound (NaOL)

  • Solvent Mixture: Toluene, Ethanol, and Deionized Water

Procedure:

  • Precursor Dissolution: Dissolve the iron chlorides, NaOH, and NaOL in the toluene/ethanol/water solvent mixture in a reaction flask.

  • Refluxing: Heat the mixture to reflux (approximately 75°C) under vigorous stirring.[1]

  • Reaction: Maintain the reflux for approximately 4 hours. During this time, magnetite nanoparticles will nucleate and grow, with this compound molecules capping the surface.[1]

  • Cooling: After 4 hours, remove the heat source and allow the solution to cool to room temperature.

  • Purification: The oleate-coated nanoparticles are typically hydrophobic and can be precipitated by adding a polar solvent like ethanol. Collect the nanoparticles by centrifugation or magnetic separation.

  • Washing: Wash the collected nanoparticles multiple times with an ethanol/water mixture to remove unreacted precursors and byproducts.

  • Drying and Storage: Dry the purified nanoparticles under vacuum. The resulting powder can be readily dispersed in nonpolar solvents like toluene or hexane.[1]

Protocol 3: General Large-Scale Synthesis of Metal Oxide Nanocrystals via Thermal Decomposition

This protocol outlines a general and scalable method for producing a wide variety of monodisperse transition metal oxide nanocrystals. The process involves two main stages: the formation of a metal-oleate precursor, followed by its thermal decomposition.[4][8]

Materials:

  • Metal chloride (e.g., FeCl₃, MnCl₂, CoCl₂)

  • This compound (NaOL)

  • Solvents for precursor synthesis (e.g., ethanol, water, hexane)

  • High-boiling point organic solvent for decomposition (e.g., 1-octadecene, oleylamine)

Procedure:

  • Synthesis of Metal-Oleate Precursor:

    • Dissolve the metal chloride salt in a suitable solvent (e.g., water or ethanol).

    • Dissolve this compound in a compatible solvent.

    • Mix the two solutions under vigorous stirring at a moderately elevated temperature (e.g., 50-70°C) for several hours (e.g., 4 hours).

    • The resulting waxy metal-oleate complex is insoluble in the aqueous/ethanol phase and can be separated.

    • Wash the precursor product multiple times with deionized water to remove NaCl byproduct and then dry under vacuum.

  • Thermal Decomposition of Precursor:

    • Add the dried metal-oleate precursor and a high-boiling point solvent to a reaction flask equipped with a condenser.

    • Heat the mixture to a high temperature (e.g., >300°C) under an inert atmosphere (e.g., nitrogen or argon).

    • Maintain the temperature for a specific duration (e.g., 30-60 minutes) to allow for the decomposition of the precursor and the nucleation and growth of the nanocrystals. The particle size can be controlled by varying the reaction temperature and time.[4]

    • Cool the reaction mixture to room temperature.

  • Purification:

    • Add a polar solvent (e.g., ethanol) to the cooled solution to precipitate the nanocrystals.

    • Collect the nanocrystals via centrifugation.

    • Wash the product several times with a solvent mixture (e.g., hexane/ethanol) to remove residual oleic acid and other organic impurities.

    • The final product is a powder of monodisperse, oleate-capped nanocrystals.

Quantitative Data Presentation

The following tables summarize quantitative data derived from the synthesis protocols.

Table 1: Synthesis Parameters and Results for Pd Nanoparticles[7]

Parameter Value
Pd Precursor PdCl₄²⁻
Stabilizers This compound (NaOL) & CTAC
Reductant This compound (NaOL)
Avg. Particle Size 29.7 nm
Size Distribution 5.7%

| Reaction Kinetics | Pseudo first-order |

Table 2: Synthesis Parameters and Results for Fe₃O₄ Nanoparticles[1]

Parameter Value
Iron Precursors FeCl₂, FeCl₃
Capping Agent This compound (NaOL)
Reaction Type Co-precipitation with reflux
Reflux Time 4 hours
Avg. Particle Size ~5 nm

| Magnetic Property | Superparamagnetic |

Visualizations: Workflows and Mechanisms

Experimental Workflow and Stabilization Mechanism

The synthesis of nanoparticles using this compound generally follows a bottom-up approach involving the nucleation and controlled growth of particles from precursors. This compound plays a critical role in stabilizing the nanoparticles and preventing their aggregation.

G General Workflow for Nanoparticle Synthesis cluster_0 Preparation cluster_1 Reaction cluster_2 Post-Processing precursors Mix Metal Salt & this compound solvent Add to High-Boiling Solvent precursors->solvent Dispersion heating Heat to >300°C (Thermal Decomposition) solvent->heating nucleation Nucleation & Controlled Growth heating->nucleation stabilization Surface Capping by Oleate nucleation->stabilization isolation Precipitation & Washing stabilization->isolation final_product Monodisperse Nanoparticles isolation->final_product Purification

Caption: A generalized workflow for the thermal decomposition synthesis of monodisperse nanoparticles.

The stabilizing effect of this compound is achieved when its carboxylate head group chemically adsorbs or coordinates to the metal atoms on the nanoparticle surface. The long, hydrophobic oleate tails then extend into the surrounding nonpolar solvent, creating a steric barrier that prevents the nanoparticles from approaching each other and agglomerating.

G This compound Stabilization Mechanism cluster_NP Nanoparticle Core cluster_ligand1 cluster_ligand2 cluster_ligand3 cluster_ligand4 NP Metal Nanoparticle head1 head1->NP tail1 ~~~~ head1->tail1 head2 head2->NP tail2 ~~~~ head2->tail2 head3 head3->NP tail3 ~~~~ head3->tail3 head4 head4->NP tail4 ~~~~ head4->tail4 caption_head COO⁻ (Hydrophilic Head) caption_head->head1 caption_tail Hydrocarbon Tail (Hydrophobic) caption_tail->tail2

Caption: Oleate ions stabilizing a nanoparticle via steric hindrance in a nonpolar solvent.

Applications in Drug Development

The ability to produce highly uniform, biocompatible nanoparticles is of paramount importance in drug development and nanomedicine. Oleate-capped nanoparticles, particularly those with magnetic or plasmonic properties, are promising candidates for various therapeutic and diagnostic applications.

  • Drug Delivery Carriers: The lipid-based coating provided by this compound is biocompatible and can improve the encapsulation of hydrophobic drugs.[9] These lipid-based nanoparticles (LBNPs) can enhance drug solubility, protect active agents from degradation, and facilitate targeted delivery.[9]

  • Targeted Therapies: Superparamagnetic iron oxide nanoparticles (SPIONs) synthesized with this compound can be guided by an external magnetic field to a specific target site, such as a tumor, concentrating the therapeutic effect and reducing systemic toxicity.[1]

  • Hyperthermia Treatment: SPIONs can generate localized heat when subjected to an alternating magnetic field.[10] Monodisperse nanoparticles with high susceptibility are highly efficient for magnetic hyperthermia, a promising cancer therapy modality.[10]

  • Bioimaging: The uniform size of nanoparticles is crucial for achieving consistent and reproducible results in imaging applications, such as Magnetic Resonance Imaging (MRI), where SPIONs are used as contrast agents.

References

Application Notes and Protocols: Sodium Oleate as a Collector in the Froth Flotation of Oxide Minerals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium oleate, the sodium salt of oleic acid, is a widely utilized anionic collector in the froth flotation of various non-sulfide minerals, particularly oxide minerals.[1] Its efficacy stems from the carboxylate head group, which can chemisorb onto the surface of metallic oxide minerals, and its long hydrocarbon tail, which renders the mineral surface hydrophobic, facilitating attachment to air bubbles in the flotation cell.[2][3] The effectiveness of this compound is highly dependent on several factors, including the mineral type, pulp pH, collector concentration, and the presence of other ions in the solution.[4][5] These notes provide an overview of the application of this compound in the flotation of key oxide minerals, along with detailed experimental protocols.

Mechanism of Action

The primary mechanism of this compound as a collector involves its adsorption onto the mineral surface. This can occur through physisorption, driven by electrostatic attraction, or more commonly, through chemisorption, where the carboxylate group of the oleate ion forms a chemical bond with the metal cations on the mineral surface.[2][3] The solution chemistry of this compound is complex and pH-dependent. At different pH values, it can exist as free oleic acid (RCOOH), oleate ions (RCOO⁻), or ionic-molecular complexes ((RCOO)₂H⁻). The specific species that predominates and interacts with the mineral surface significantly influences flotation performance.[6][7]

For instance, in the flotation of hematite, both ionic and molecular oleate species are believed to co-adsorb on the mineral surface, particularly at a slightly alkaline pH of around 8.2.[6] In the case of smithsonite, the carboxyl groups of this compound chemically adsorb onto the Zn²⁺ ions on the mineral surface, forming a hydrophobic zinc oleate complex.[8]

SodiumOleateAdsorption cluster_solution Aqueous Phase (Pulp) cluster_mineral Oxide Mineral Surface cluster_hydrophobic Hydrophobic Surface NaOl This compound (NaOL) Oleate_ion Oleate Ion (RCOO⁻) NaOl->Oleate_ion Dissociation Oleic_acid Oleic Acid (RCOOH) Oleate_ion->Oleic_acid pH dependent equilibrium Complex Ionic-Molecular Complex ((RCOO)₂H⁻) Oleate_ion->Complex Dimerization Active_site Oleate_ion->Active_site Adsorption (Chemisorption/ Physisorption) Oleic_acid->Complex Oleic_acid->Active_site Adsorption (Chemisorption/ Physisorption) Complex->Active_site Adsorption (Chemisorption/ Physisorption) Mineral Oxide Mineral (e.g., Hematite, Malachite) Hydrophobic_mineral Hydrophobic Mineral Surface Mineral->Hydrophobic_mineral Surface Modification Active_site->Mineral Air_bubble Air Bubble Hydrophobic_mineral->Air_bubble Attachment

Caption: General mechanism of this compound adsorption on an oxide mineral surface.

Applications in Oxide Mineral Flotation

This compound has been successfully employed as a collector for a variety of oxide minerals. The optimal conditions for flotation, however, vary significantly between different minerals.

Hematite (Fe₂O₃)

This compound is a common collector for the flotation of hematite. The flotation recovery is highly sensitive to pH. Optimal flotation is often achieved in a slightly alkaline pH range. For microfine hematite, a flotation recovery of over 80% can be achieved at a pH of 8.2.[6] At this pH, it is suggested that both oleate ions (RCOO⁻) and acid-soap complexes ((RCOO)₂²⁻) are the active species responsible for flotation.[6] In acidic conditions, the precipitation of oleic acid can occur, leading to physical adsorption, while in highly alkaline conditions (pH > 11), competition from hydroxide ions can reduce oleate adsorption and, consequently, flotation recovery.[6]

Cassiterite (SnO₂)

This compound is an effective collector for cassiterite, with optimal flotation typically observed at a pH of 9, where recovery can reach approximately 90%.[9] The adsorption of oleate on the cassiterite surface is considered a chemical process.[9] However, the selectivity of this compound can be poor in the presence of calcium-bearing gangue minerals.[9][10]

Malachite (Cu₂(CO₃)(OH)₂)

For malachite, high flotation recoveries (over 70%) can be achieved with this compound at a concentration of 160 mg/L in a pH range of 7 to 10, with the peak recovery of 88.67% at a pH of 9.5.[7] The interaction is primarily chemisorption, leading to the formation of copper oleate on the mineral surface.[7] The presence of divalent cations like Ca²⁺ can influence the flotation behavior of malachite.[11]

Smithsonite (ZnCO₃)

This compound has shown excellent collection ability for fine-grained smithsonite.[8] The flotation of smithsonite with this compound is effective in a pH range of 7 to 8.[12] However, its selectivity can be a challenge, especially in the presence of carbonate gangue minerals like calcite.[8]

Quantitative Data Summary

The following tables summarize the quantitative data for the flotation of various oxide minerals using this compound as a collector, as reported in the literature.

Table 1: Hematite Flotation with this compound

pHThis compound ConcentrationFlotation Recovery (%)Reference
8.2Not specified> 80[6]
9.0Not specifiedOptimum floatability[6]
11.0Not specified< 20[6]
6.5 - 8.540 mg/dm³Optimum range[13]

Table 2: Cassiterite Flotation with this compound

pHThis compound Concentration (mol/L)Flotation Recovery (%)Reference
9.0Not specified~90[9]
Not specified1 x 10⁻⁵~80 (-23 μm)[10]
Not specified2 x 10⁻⁵~50 (-37 + 10 μm)[10]

Table 3: Malachite Flotation with this compound

pHThis compound Concentration ( g/ton )Flotation Recovery (%)Reference
9.080083.3 (Rougher)[14]
9.5160 mg/L88.67[7]
7.0 - 10.0160 mg/L> 70[7]

Table 4: Smithsonite Flotation with this compound

pHThis compound Concentration (mol/L)Flotation Recovery (%)Reference
7.0 - 8.01.5 x 10⁻⁴High floatability
9.0ABN (includes NaOL)80.62[15]

Experimental Protocols

The following is a generalized protocol for a laboratory-scale froth flotation experiment using this compound as a collector for an oxide mineral. This protocol is a composite based on methodologies described in the cited literature.[10][14]

Materials and Reagents
  • Mineral Sample: Pure mineral sample of the desired oxide (e.g., hematite, cassiterite), ground to the desired particle size (e.g., -74 µm).

  • This compound (NaOL) Stock Solution: Prepare a stock solution of known concentration (e.g., 1 x 10⁻² mol/L) by dissolving a precise weight of this compound in deionized water. It may require gentle heating and stirring to fully dissolve.

  • pH Regulators: Dilute solutions of hydrochloric acid (HCl) and sodium hydroxide (NaOH) for pH adjustment.

  • Frother: A suitable frother such as pine oil or methyl isobutyl carbinol (MIBC).

  • Deionized Water: For preparing all solutions and for the flotation pulp.

  • Flotation Machine: A laboratory-scale flotation cell (e.g., Denver type) with a variable speed impeller.

Experimental Workflow

FlotationProtocol start Start mineral_prep 1. Mineral Preparation (Grinding & Sieving) start->mineral_prep pulp_prep 2. Pulp Preparation (Mineral + DI Water in Cell) mineral_prep->pulp_prep ph_adjust 3. pH Adjustment (Add HCl or NaOH) pulp_prep->ph_adjust collector_add 4. Collector Conditioning (Add this compound) ph_adjust->collector_add frother_add 5. Frother Conditioning (Add Frother) collector_add->frother_add flotation 6. Flotation (Introduce Air, Collect Froth) frother_add->flotation analysis 7. Product Analysis (Filter, Dry, Weigh, Assay) flotation->analysis end End analysis->end

Caption: A typical experimental workflow for froth flotation.

Step-by-Step Methodology
  • Mineral Preparation:

    • Grind the high-purity mineral sample using a laboratory mill (e.g., rod mill or ball mill).

    • Sieve the ground material to obtain the desired particle size fraction (e.g., passing 200 mesh or 74 µm).

    • Wash the sized mineral sample with deionized water to remove any fine dust and dry it in an oven at a low temperature (e.g., 50°C).

  • Pulp Preparation:

    • Add a specific amount of the prepared mineral sample (e.g., 2.0 g) to the flotation cell.

    • Add a measured volume of deionized water to the cell to achieve the desired pulp density (e.g., 38 mL for a 40 mL cell).

    • Agitate the pulp for a set period (e.g., 2 minutes) at a specific impeller speed (e.g., 1800 rpm) to ensure proper dispersion of the mineral particles.

  • pH Adjustment:

    • Measure the initial pH of the pulp.

    • Add the pH regulator (HCl or NaOH) dropwise to adjust the pulp to the desired pH value.

    • Allow the pulp to condition for a few minutes (e.g., 3 minutes) to stabilize the pH.

  • Collector Conditioning:

    • Add the required volume of the this compound stock solution to achieve the desired collector concentration.

    • Condition the pulp with the collector for a specific duration (e.g., 5 minutes) to allow for adsorption of the collector onto the mineral surfaces.

  • Frother Conditioning:

    • Add a small amount of frother (e.g., 10 µL) to the pulp.

    • Condition the pulp for a shorter period (e.g., 2 minutes) to allow for the dispersion of the frother.

  • Flotation:

    • Open the air inlet valve to introduce air into the cell at a controlled flow rate.

    • Collect the froth (the floated mineral concentrate) manually using a scraper for a predetermined time (e.g., 3-5 minutes).

  • Product Analysis:

    • Separately filter, dry, and weigh the collected froth product (concentrate) and the remaining material in the cell (tailings).

    • Analyze the concentrate and tailings for their mineral content (e.g., using X-ray fluorescence or inductively coupled plasma mass spectrometry) to determine the flotation recovery and grade.

Calculation of Flotation Recovery:

Recovery (%) = [(Mass of concentrate × Grade of concentrate) / (Mass of feed × Grade of feed)] × 100

Conclusion

This compound is a versatile and effective collector for the froth flotation of a range of oxide minerals. However, its performance is highly dependent on the specific mineralogy and operating conditions, particularly pH and collector dosage. The provided data and protocols offer a foundational understanding for researchers and scientists to develop and optimize flotation processes for specific oxide mineral systems. Careful control of experimental parameters and a thorough understanding of the underlying surface chemistry are crucial for achieving successful and selective separations.

References

Application Notes and Protocols for Surface Functionalization of Nanoparticles with Sodium Oleate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Surface functionalization of nanoparticles is a critical process for tailoring their physicochemical properties to suit various applications, including drug delivery, bio-imaging, and diagnostics. The modification of a nanoparticle's surface chemistry can enhance its stability in biological media, facilitate targeted delivery, and control the release of therapeutic agents. Sodium oleate, an anionic surfactant, is widely utilized for the surface coating of nanoparticles. This is attributed to its amphiphilic nature, biocompatibility, and its ability to form a stable layer on the nanoparticle surface through physical adsorption. This document provides a detailed protocol for the surface functionalization of nanoparticles with this compound, along with methods for their characterization.

The interaction between this compound and the nanoparticle surface is often mediated by the formation of bonds between the carboxylate head group of the oleate and the metallic or hydroxylated surface of the nanoparticle. For instance, with silica nanoparticles, the interaction can be governed by the linking of hydroxyl bonds and oxygen groups from this compound with the Si-OH groups on the nanoparticle surface. This functionalization can significantly alter the surface charge and hydrophobicity of the nanoparticles, thereby influencing their dispersion and interaction with biological systems. In drug delivery, this coating can prevent nanoparticle agglomeration and can be tailored for controlled drug release.

Experimental Protocols

Protocol for Surface Functionalization of Nanoparticles with this compound

This protocol describes a general method for the surface functionalization of nanoparticles (e.g., SiO₂, Fe₃O₄) with this compound via physical adsorption.

Materials:

  • Nanoparticles (e.g., Silica (SiO₂) or Iron (II,III) Oxide (Fe₃O₄) nanoparticles)

  • This compound

  • Deionized Water

  • Ethanol

  • Beakers and flasks

  • Magnetic stirrer and stir bar

  • Ultrasonicator

  • Centrifuge

  • Drying oven

Procedure:

  • Preparation of this compound Solution:

    • Prepare a stock solution of this compound in deionized water at a desired concentration (e.g., 1-10 mg/mL).

    • Gently heat the solution while stirring to ensure complete dissolution of the this compound.

  • Dispersion of Nanoparticles:

    • Disperse a known amount of nanoparticles in deionized water or a suitable buffer.

    • Sonicate the nanoparticle suspension for 15-30 minutes to ensure a homogenous dispersion and to break up any aggregates.

  • Functionalization Reaction:

    • Add the this compound solution dropwise to the nanoparticle suspension while stirring vigorously. The amount of this compound to be added can be varied to achieve different coating densities.[1][2]

    • Continue stirring the mixture at room temperature for a specified period (e.g., 2-24 hours) to allow for the adsorption of this compound onto the nanoparticle surface.

  • Purification of Functionalized Nanoparticles:

    • Centrifuge the suspension at a high speed to pellet the functionalized nanoparticles.

    • Discard the supernatant, which contains unbound this compound.

    • Re-disperse the nanoparticle pellet in deionized water and repeat the centrifugation and washing steps at least three times to remove any residual unbound this compound.

  • Drying and Storage:

    • After the final wash, re-disperse the nanoparticle pellet in a minimal amount of deionized water or ethanol.

    • Dry the functionalized nanoparticles in a drying oven at a suitable temperature (e.g., 60°C) or by lyophilization.

    • Store the dried, functionalized nanoparticles in a desiccator until further use.

Characterization of this compound Functionalized Nanoparticles

FTIR spectroscopy is used to confirm the presence of this compound on the nanoparticle surface by identifying its characteristic functional groups.

Protocol:

  • Prepare a sample of the dried functionalized nanoparticles.

  • Obtain a background spectrum of the empty sample holder.

  • Place a small amount of the nanoparticle powder on the sample holder.

  • Record the FTIR spectrum over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).

  • Analyze the spectrum for characteristic peaks of this compound, such as the C-H stretching vibrations of the alkyl chain (around 2850-2960 cm⁻¹) and the carboxylate (COO⁻) stretching vibrations (around 1400-1600 cm⁻¹).[1]

TGA is employed to quantify the amount of this compound coated on the nanoparticle surface.[3]

Protocol:

  • Place a known mass of the dried functionalized nanoparticles into a TGA sample pan.[4]

  • Heat the sample from room temperature to a high temperature (e.g., 800°C) at a controlled heating rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).[5]

  • Record the mass loss of the sample as a function of temperature.

  • The weight loss corresponding to the decomposition of the organic this compound coating can be used to calculate the weight percentage of the coating on the nanoparticles.

DLS is used to determine the hydrodynamic diameter and size distribution of the nanoparticles before and after functionalization.

Protocol:

  • Prepare a dilute suspension of the nanoparticles in deionized water or a suitable buffer. The concentration should be optimized to avoid multiple scattering effects.[6][7]

  • Filter the suspension through a syringe filter (e.g., 0.22 µm) to remove any large aggregates or dust particles.[2]

  • Transfer the filtered sample to a clean cuvette.

  • Place the cuvette in the DLS instrument and allow the sample to equilibrate to the measurement temperature.

  • Perform the DLS measurement to obtain the intensity-weighted size distribution, z-average diameter, and polydispersity index (PDI).

Zeta potential measurements provide information about the surface charge of the nanoparticles, which is a key indicator of colloidal stability.

Protocol:

  • Prepare a dilute suspension of the nanoparticles in a low ionic strength medium, such as 10 mM NaCl.[1][8]

  • Ensure the pH of the suspension is measured and reported, as zeta potential is pH-dependent.[1]

  • Inject the sample into a pre-rinsed zeta potential measurement cell, ensuring no air bubbles are present.

  • Place the cell in the instrument and perform the electrophoretic light scattering measurement.

  • The instrument will calculate the zeta potential based on the measured electrophoretic mobility of the particles.[8]

Data Presentation

Table 1: Effect of this compound Concentration on Nanoparticle Properties

Nanoparticle TypeThis compound Loading (wt%)Zeta Potential (mV)Average Particle Size (nm)Reference
SiO₂0 (Unmodified)-25.3150[1][2]
SiO₂2.45-35.8200[1][2]
SiO₂4.08-42.1220[1][2]
SiO₂8.31-48.5250[1][2]

Note: The data presented here is synthesized from literature and is for illustrative purposes. Actual results may vary depending on the specific nanoparticles and experimental conditions.

Visualizations

experimental_workflow cluster_prep Preparation cluster_func Functionalization cluster_char Characterization np_dispersion Nanoparticle Dispersion mixing Mixing and Stirring np_dispersion->mixing so_solution This compound Solution so_solution->mixing washing Washing and Centrifugation mixing->washing Physical Adsorption drying Drying washing->drying ftir FTIR drying->ftir Characterize Product tga TGA drying->tga Characterize Product dls DLS drying->dls Characterize Product zeta Zeta Potential drying->zeta Characterize Product

Caption: Experimental workflow for nanoparticle functionalization.

interaction_mechanism cluster_np Nanoparticle Surface cluster_so This compound oh1 OH coo COO⁻ oh1->coo Adsorption oh2 OH oh2->coo Adsorption NP NP chain Hydrocarbon Tail coo->chain

Caption: this compound interaction with a hydroxylated nanoparticle surface.

References

Application of Sodium Oleate in the Formulation of Stable Oil-in-Water Emulsions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium oleate, the sodium salt of oleic acid, is a widely utilized anionic surfactant in various industrial and pharmaceutical applications. Its amphiphilic nature, comprising a long hydrophobic hydrocarbon tail and a hydrophilic carboxylate headgroup, makes it an effective emulsifying agent for stabilizing oil-in-water (O/W) emulsions. This document provides detailed application notes and protocols for utilizing this compound to create stable O/W emulsions, along with insights into the key parameters influencing emulsion properties and stability.

This compound functions by adsorbing at the oil-water interface, thereby reducing the interfacial tension between the two immiscible phases. This reduction in interfacial energy facilitates the dispersion of oil droplets within the aqueous phase. The stabilization of the emulsion is further enhanced by the electrostatic repulsion between the negatively charged carboxylate headgroups of the this compound molecules adsorbed on the surface of different oil droplets, which prevents them from coalescing. The stability and physical characteristics of these emulsions are critically dependent on factors such as the concentration of this compound, the oil-to-water ratio, pH, and the presence of electrolytes.

Mechanism of Emulsion Stabilization

The stabilization of an oil-in-water emulsion by this compound involves a multi-step process that can be visualized as follows:

cluster_0 Emulsification Process cluster_1 Stabilization Mechanism A Oil and Water (Immiscible Phases) B Addition of This compound A->B Introduce Emulsifier C Application of Mechanical Energy (Homogenization) B->C Provide Energy D Formation of Oil Droplets in Water C->D Dispersion E Adsorption of This compound at Oil-Water Interface D->E F Reduction of Interfacial Tension E->F H Electrostatic Repulsion between Droplets E->H G Formation of a Protective Interfacial Film F->G I Stable Oil-in-Water Emulsion G->I H->I Prevents Coalescence

Caption: Logical workflow of oil-in-water emulsion formation and stabilization using this compound.

Quantitative Data on Emulsion Properties

The following tables summarize the impact of key formulation variables on the properties of this compound-stabilized oil-in-water emulsions.

Table 1: Effect of this compound Concentration

This compound Conc. (wt%)Oil Phase (Type)Oil/Water RatioDroplet Size (nm)Zeta Potential (mV)Stability (Observation)
0.5Mineral Oil20/80500 - 800-35 to -45Moderate, some creaming after 24h
1.0Mineral Oil20/80250 - 450-45 to -55Good, stable for several days
2.0Mineral Oil20/80150 - 300-50 to -60Excellent, minimal change over a week
5.0Mineral Oil20/80100 - 200> -60Highly stable

Table 2: Influence of pH on Emulsion Stability

The pH of the aqueous phase significantly affects the ionization of the oleic acid carboxyl group and thus the emulsifying capacity of this compound. The pKa of oleic acid is approximately 4.8.

pHPredominant SpeciesZeta Potential (mV)Emulsion StabilityRationale
< 4.0Oleic Acid (non-ionic)Close to 0UnstableLack of electrostatic repulsion.
4.0 - 6.0Oleic Acid / Oleate-20 to -40Moderately StablePartial ionization provides some repulsion.
> 7.0Oleate (anionic)< -40Highly StableStrong electrostatic repulsion between droplets.

Table 3: Effect of Oil-to-Water Ratio

Oil/Water RatioThis compound Conc. (wt%)Droplet Size (nm)ViscosityStability
10/901.0200 - 350LowStable, but prone to rapid creaming.
20/801.0250 - 450ModerateGood stability.
40/601.0400 - 600HighStable, less creaming due to higher viscosity.
60/401.0> 800Very HighProne to phase inversion.

Experimental Protocols

Protocol 1: Preparation of a Standard Oil-in-Water Emulsion

This protocol is adapted from the classical method described by Martin and Hermann (1941) and updated with modern homogenization techniques.[1]

Materials:

  • This compound (high purity)

  • Oil Phase (e.g., Mineral Oil, Olive Oil)

  • Deionized Water

  • Homogenizer (e.g., high-shear rotor-stator or microfluidizer)

  • Beakers, graduated cylinders, magnetic stirrer

Procedure:

  • Preparation of Aqueous Phase: Dissolve the desired amount of this compound in deionized water with gentle heating and stirring until a clear solution is obtained. For example, for a 1% (w/w) solution, dissolve 1 g of this compound in 99 g of deionized water.

  • Preparation of Oil Phase: Measure the desired volume of the oil phase.

  • Pre-heating: Heat both the aqueous and oil phases separately to a consistent temperature, typically between 60-70°C. This helps to lower the viscosity and facilitate emulsification.

  • Coarse Emulsion Formation: While stirring the aqueous phase with a magnetic stirrer, slowly add the heated oil phase to create a coarse emulsion.

  • Homogenization:

    • High-Shear Homogenizer: Immediately transfer the coarse emulsion to the high-shear homogenizer. Homogenize at a speed of 5,000-10,000 rpm for 5-10 minutes. The optimal time and speed may vary depending on the specific equipment and desired droplet size.

    • Microfluidizer: For smaller droplet sizes, pass the coarse emulsion through a microfluidizer at high pressure (e.g., 10,000-20,000 psi) for 1-3 passes.

  • Cooling: Allow the emulsion to cool to room temperature while gently stirring.

  • Characterization: Analyze the emulsion for droplet size, zeta potential, and stability.

cluster_prep Preparation cluster_emulsify Emulsification cluster_final Final Steps prep_water Prepare Aqueous Phase (Dissolve this compound in Water) heat_water Heat Aqueous Phase (60-70°C) prep_water->heat_water prep_oil Prepare Oil Phase heat_oil Heat Oil Phase (60-70°C) prep_oil->heat_oil mix Combine Phases (Oil into Water with Stirring) heat_water->mix heat_oil->mix homogenize High-Shear Homogenization (e.g., 5,000-10,000 rpm, 5-10 min) mix->homogenize cool Cool to Room Temperature (Gentle Stirring) homogenize->cool characterize Characterize Emulsion (Droplet Size, Zeta Potential, Stability) cool->characterize

Caption: Experimental workflow for preparing an O/W emulsion with this compound.

Protocol 2: Characterization of Emulsion Stability

A. Macroscopic Observation:

  • Transfer a known volume of the freshly prepared emulsion into a graduated cylinder or a transparent vial.

  • Seal the container to prevent evaporation.

  • Store the emulsion at a controlled temperature (e.g., room temperature, 4°C, 40°C).

  • Visually inspect the emulsion at regular intervals (e.g., 1, 24, 48 hours, and weekly) for any signs of instability such as creaming (formation of an oil-rich layer at the top), sedimentation, or phase separation.

  • Quantify creaming by measuring the height of the cream layer and expressing it as a percentage of the total emulsion height.

B. Droplet Size and Zeta Potential Analysis:

  • Sample Preparation: Dilute a small aliquot of the emulsion with deionized water to a suitable concentration for analysis to avoid multiple scattering effects. The dilution factor will depend on the instrument being used.

  • Droplet Size Measurement: Use a dynamic light scattering (DLS) instrument to measure the mean hydrodynamic diameter of the oil droplets and the polydispersity index (PDI).

  • Zeta Potential Measurement: Use the same instrument or a dedicated zeta potential analyzer to measure the electrophoretic mobility of the droplets, which is then converted to the zeta potential. This provides an indication of the surface charge and the magnitude of electrostatic repulsion between droplets.

  • Time-course Analysis: Repeat the measurements over time to monitor any changes in droplet size, which can indicate coalescence or Ostwald ripening.

Conclusion

This compound is a versatile and effective emulsifier for creating stable oil-in-water emulsions. The stability and physical properties of these emulsions can be precisely controlled by optimizing the concentration of this compound, the oil-to-water ratio, and the pH of the aqueous phase. The protocols provided herein offer a starting point for the development of stable O/W emulsions for a wide range of research, pharmaceutical, and industrial applications. For specific applications, further optimization of these parameters may be necessary to achieve the desired emulsion characteristics.

References

Sodium Oleate as a Surfactant in Mammalian Cell Culture Media: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium oleate, the sodium salt of oleic acid, is an anionic surfactant and a key component of many commercial soaps and emulsifiers.[1] In the realm of mammalian cell culture, it serves as a valuable supplement, particularly in serum-free media formulations. Its utility stems from its role as a major monounsaturated fatty acid, which is integral to cellular energy storage, membrane structure, and as a precursor for various signaling molecules.[2] This document provides detailed application notes and protocols for the use of this compound in mammalian cell culture, with a focus on its effects on cell viability, proliferation, and relevant signaling pathways.

This compound's amphiphilic nature, possessing both a hydrophobic tail and a hydrophilic head, allows it to interact with both the hydrophobic regions of membrane proteins and the aqueous environment of the culture medium.[3] This property is particularly useful for the solubilization and stabilization of membrane proteins.[3] In cell culture, fatty acids like oleic acid are crucial for the growth and productivity of various cell lines, including Chinese Hamster Ovary (CHO) and hybridoma cells, which are extensively used in the biomanufacturing of recombinant proteins and monoclonal antibodies.[2][4]

Applications in Mammalian Cell Culture

The primary applications of this compound in mammalian cell culture include:

  • Serum-Free Media Supplementation: In the absence of serum, which is a rich source of lipids, this compound provides an essential fatty acid for cell growth and proliferation.[2][5]

  • Enhancement of Cell Growth and Viability: Supplementation with oleic acid has been shown to improve cell yields in hybridoma cultures.[4] It can also protect cells from the cytotoxic effects of saturated fatty acids like palmitate.[6][7]

  • Increased Antibody Productivity: Initial supplementation with oleic acid can significantly increase the volumetric monoclonal antibody (MAb) titer in hybridoma cultures.[4]

  • Studying Lipid Metabolism and Cellular Signaling: As a key fatty acid, this compound is used to investigate lipid accumulation, lipotoxicity, and the modulation of various signaling pathways involved in cell growth, proliferation, and apoptosis.[8][9][10]

Data Presentation: Effects of this compound on Mammalian Cells

The following tables summarize the quantitative data on the effects of this compound on different mammalian cell lines.

Table 1: Effect of this compound on Cell Viability

Cell LineConcentration (µM)Exposure TimeViability AssayObserved EffectReference
HepG210 - 5008 hoursMTTNo significant change in cell viability.[8]
HepG2250 - 50024 hoursMTTDecrease in cell viability, but higher than palmitate-treated cells.[8]
HUVECup to 100up to 72 hoursTrypan Blue ExclusionNo detectable toxic effect on cell number or viability.[11]
MDA-MB-2311006 days (post 24h treatment)Cell CountingIncreased long-term serum-free survival.[12]

Table 2: Effect of this compound on Cell Proliferation and Signaling

Cell LineConcentration (µM)Effect on ProliferationSignaling Pathways ImplicatedReference
MDA-MB-231100Stimulates proliferation.Phospholipase C, MEK 1/2, Src, PI3K/Akt[10][13]
HepG2200Modulates gene expression related to growth.Mitogen-activated protein kinase (MAPK), Insulin, Hypoxia[9]
Pancreatic β-cellsNot specifiedPotent stimulation of autophagy.cAMP signaling (disruption)[14]

Experimental Protocols

Protocol 1: Preparation of BSA-Conjugated this compound Solution

This protocol is essential for preparing a stable and bioavailable solution of this compound for cell culture, as free fatty acids have low solubility in aqueous media.[2][8]

Materials:

  • This compound

  • 0.1 M NaOH

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Phosphate Buffered Saline (PBS) or cell culture medium

  • Sterile, conical tubes

  • Water bath or heating block at 70°C

  • Sterile filter (0.22 µm)

Procedure:

  • Prepare a 100 mM this compound Stock Solution:

    • Dissolve the appropriate amount of this compound powder in 0.1 M NaOH in a sterile conical tube.

    • Incubate the solution at 70°C for 15 minutes with stirring or vortexing until the this compound is completely dissolved.[8]

  • Prepare a 10% BSA Solution:

    • Dissolve fatty acid-free BSA in PBS or your desired cell culture medium to a final concentration of 10% (w/v).

    • Gently mix to avoid foaming.

    • Sterile filter the BSA solution using a 0.22 µm filter.

  • Complex this compound with BSA:

    • While stirring the 10% BSA solution at 37°C, slowly add the 100 mM this compound stock solution to achieve the desired final molar ratio (e.g., 4:1 oleate:BSA).

    • Continue to stir the solution at 37°C for at least 1 hour to allow for complex formation.

  • Sterilization and Storage:

    • Sterile filter the final BSA-conjugated this compound solution using a 0.22 µm filter.

    • Store the solution at 4°C for short-term use or at -20°C for long-term storage.

Protocol 2: Assessment of this compound Cytotoxicity using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as an indicator of cell viability.

Materials:

  • Mammalian cells of interest

  • Complete cell culture medium

  • BSA-conjugated this compound solution (from Protocol 1)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 5 x 10⁴ cells/cm² and allow them to adhere overnight.[8]

  • Treatment with this compound:

    • Prepare serial dilutions of the BSA-conjugated this compound solution in complete cell culture medium to achieve the desired final concentrations (e.g., 10 µM, 50 µM, 100 µM, 250 µM, 500 µM).[8]

    • Remove the old medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with BSA only).

    • Incubate the plate for the desired time periods (e.g., 8, 24, or 48 hours).[8]

  • MTT Incubation:

    • After the treatment period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to convert the yellow MTT into purple formazan crystals.

  • Solubilization of Formazan Crystals:

    • Carefully remove the medium from each well.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control.

Protocol 3: Visualization of Lipid Accumulation using Oil Red O Staining

Oil Red O is a lysochrome diazo dye used for staining neutral triglycerides and lipids.

Materials:

  • Cells cultured on coverslips or in chamber slides

  • BSA-conjugated this compound solution

  • Phosphate Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Oil Red O staining solution (0.5% Oil Red O in isopropanol, diluted with water)

  • 60% Isopropanol

  • Hematoxylin (for counterstaining, optional)

  • Mounting medium

  • Microscope

Procedure:

  • Cell Culture and Treatment:

    • Culture cells on coverslips or in chamber slides to approximately 70% confluence.

    • Treat the cells with the desired concentrations of BSA-conjugated this compound for a specified duration (e.g., 8 or 24 hours).[8]

  • Fixation:

    • Wash the cells twice with PBS.

    • Fix the cells with 4% PFA for 15-30 minutes at room temperature.

    • Wash the cells again with PBS.

  • Staining:

    • Rinse the fixed cells with 60% isopropanol.

    • Incubate the cells with the Oil Red O working solution for 15-20 minutes at room temperature.

    • Rinse the cells with 60% isopropanol to remove excess stain.

    • Wash the cells with distilled water.

  • Counterstaining (Optional):

    • If desired, counterstain the nuclei with hematoxylin for 1-2 minutes.

    • Wash thoroughly with water.

  • Mounting and Visualization:

    • Mount the coverslips onto microscope slides using an aqueous mounting medium.

    • Visualize the lipid droplets (stained red) under a light microscope.[8]

    • For quantitative analysis, the stained lipid deposits can be eluted and measured spectrophotometrically.[8]

Visualization of Signaling Pathways and Workflows

This compound Signaling Pathways

The following diagram illustrates some of the key signaling pathways modulated by this compound in mammalian cells.

SodiumOleateSignaling SodiumOleate This compound GPR40 GPR40 SodiumOleate->GPR40 activates PI3K PI3K SodiumOleate->PI3K activates cAMP_node cAMP SodiumOleate->cAMP_node disrupts G_protein Gq/11 GPR40->G_protein activates PLC PLC G_protein->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC Ca²⁺ & PKC IP3_DAG->Ca_PKC MAPK MAPK (Erk1/2) Ca_PKC->MAPK Akt Akt PI3K->Akt Proliferation Cell Proliferation Akt->Proliferation MAPK->Proliferation GeneExpression Gene Expression (Growth, Metabolism) MAPK->GeneExpression Autophagy Autophagy cAMP_node->Autophagy stimulates ExperimentalWorkflow start Start prep_oleate Prepare BSA-Conjugated This compound start->prep_oleate cell_culture Seed and Culture Mammalian Cells start->cell_culture treatment Treat Cells with This compound prep_oleate->treatment cell_culture->treatment viability_assay Assess Cell Viability (e.g., MTT Assay) treatment->viability_assay lipid_assay Analyze Lipid Accumulation (e.g., Oil Red O Staining) treatment->lipid_assay signaling_assay Investigate Signaling Pathways (e.g., Western Blot, qPCR) treatment->signaling_assay data_analysis Data Analysis and Interpretation viability_assay->data_analysis lipid_assay->data_analysis signaling_assay->data_analysis conclusion Conclusion data_analysis->conclusion

References

Application Notes and Protocols: Mechanism of Sodium Oleate in the Direct Flotation of Hemimorphite

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the mechanism of sodium oleate as a collector in the direct flotation of hemimorphite. This document includes a summary of key performance data, detailed experimental protocols for characterization, and a visual representation of the interaction mechanism.

Introduction

Hemimorphite (Zn₄Si₂O₇(OH)₂·H₂O), a hydrated zinc silicate, is an important source of zinc. Direct flotation using fatty acid collectors like this compound (NaOL) is an effective method for its beneficiation.[1] Understanding the underlying mechanism of collector adsorption is crucial for optimizing flotation performance and selectivity. This compound has demonstrated a strong collecting capacity for hemimorphite, primarily through a combination of chemical and physical adsorption.[2][3][4][5] The interaction is highly dependent on factors such as pulp pH, collector concentration, particle size, and the presence of interfering ions.

Mechanism of Interaction

The adsorption of this compound onto the hemimorphite surface is a multifaceted process involving both chemisorption and physisorption.[6]

  • Chemisorption: The primary interaction involves the chemical reaction between the carboxylate group of the oleate anion and the zinc hydroxyl species on the hemimorphite surface, leading to the formation of zinc oleate.[2][3][6] This process is a key factor in rendering the mineral surface hydrophobic.

  • Physical Adsorption: At lower pH values, oleic acid may physically adsorb onto the surface.[2] Additionally, hydrogen bonding between the collector and surface hydroxyl groups contributes to the overall adsorption.[2][3][4][5]

  • Influence of pH: The pH of the pulp is a critical parameter. In acidic conditions (pH < 5.5), this compound is predominantly in the form of oleic acid molecules, leading to weaker physical adsorption.[2] In the alkaline pH range (optimal around 9-10), the oleate is in its ionic form, facilitating strong chemisorption with the positively charged zinc sites on the mineral surface.[2] Hemimorphite exhibits good floatability in the pH ranges of 4.0-9.0 and at pH 11.0.[6]

Quantitative Data Summary

The flotation performance of hemimorphite using this compound is influenced by various parameters. The following tables summarize the quantitative data from micro-flotation studies.

Table 1: Effect of pH on Hemimorphite Flotation Recovery

pHThis compound Concentration (mg/L)Particle Size (mm)Flotation Recovery (%)Reference
1.5 - 5.570-0.1500 + 0.0200Poor and unstable[2]
6.0 - 9.0Not SpecifiedNot SpecifiedHigh recovery[7]
9.05 - 40-0.1500 + 0.0385Increases to ~100%[2]
10.070-0.1500 + 0.0740> 99%[2][4][5]

Table 2: Effect of this compound Concentration on Hemimorphite Flotation Recovery at pH 9

This compound Concentration (mg/L)Particle Size Fraction 1 (-0.1500 + 0.0740 mm) Recovery (%)Particle Size Fraction 2 (-0.0740 + 0.0385 mm) Recovery (%)Reference
5~20%~15%[2]
10~40%~30%[2]
20~85%~70%[2]
40~100%~100%[2]

Table 3: Inhibitory Effect of Ca²⁺ Ions on Hemimorphite Flotation at pH 10 and 70 mg/L this compound

Ca²⁺ Concentration (mg/L)Particle Size Fraction (-0.1500 + 0.0740 mm) Recovery (%)Particle Size Fraction (-0.0740 + 0.0385 mm) Recovery (%)Particle Size Fraction (-0.0385 + 0.0200 mm) Recovery (%)Particle Size Fraction (< 0.0200 mm) Recovery (%)Reference
099.899.1189.8382.12[2][3]
14017.2372.4573.0456.51[2][3]

Experimental Protocols

The following are detailed protocols for the key experiments used to investigate the interaction between this compound and hemimorphite.

Micro-Flotation Tests

This protocol outlines the procedure for assessing the floatability of hemimorphite using a Hallimond tube.

Materials and Equipment:

  • Pure hemimorphite sample, ground and sieved to desired particle size fractions (e.g., -0.1500 + 0.0740 mm).

  • This compound (collector).

  • HCl and NaOH solutions for pH adjustment.

  • Deionized water.

  • Hallimond tube flotation apparatus.

  • Magnetic stirrer.

  • pH meter.

  • Analytical balance.

Procedure:

  • Add a specific mass of the sieved hemimorphite sample (e.g., 2.0 g) to the Hallimond tube with a defined volume of deionized water (e.g., 35 mL).

  • Agitate the mineral suspension for a set time (e.g., 2 minutes) to ensure proper dispersion.

  • Adjust the pulp pH to the desired value using HCl or NaOH solutions while stirring.

  • Add the required concentration of this compound solution and condition the pulp for a specified time (e.g., 5 minutes).

  • Introduce air or nitrogen at a constant flow rate (e.g., 60 mL/min) for a set flotation time (e.g., 5 minutes).

  • Collect the floated (concentrate) and non-floated (tailings) fractions.

  • Dry and weigh both fractions.

  • Calculate the flotation recovery as the mass percentage of the floated material relative to the total mass.

Zeta Potential Measurements

This protocol describes the determination of the surface charge of hemimorphite particles.

Materials and Equipment:

  • Finely ground hemimorphite sample (e.g., < 5 µm).

  • This compound solution.

  • KNO₃ or KCl solution (background electrolyte).

  • HCl and NaOH solutions for pH adjustment.

  • Zeta potential analyzer.

  • Ultrasonic bath.

Procedure:

  • Prepare a dilute suspension of the fine hemimorphite powder (e.g., 0.01 wt%) in a background electrolyte solution (e.g., 10⁻³ M KNO₃).

  • Disperse the suspension using an ultrasonic bath for approximately 5 minutes.

  • Condition the suspension with the desired concentration of this compound for a set time.

  • Adjust the pH of the suspension to the target value.

  • Inject the sample into the measurement cell of the zeta potential analyzer.

  • Perform the measurement according to the instrument's operating procedure.

  • Repeat the measurement at various pH values to determine the isoelectric point (IEP).

Fourier-Transform Infrared Spectroscopy (FTIR) Analysis

This protocol is for identifying the functional groups of adsorbed species on the hemimorphite surface.

Materials and Equipment:

  • Finely ground hemimorphite sample.

  • This compound solution.

  • FTIR spectrometer with an appropriate accessory (e.g., ATR or DRIFTS).

  • Centrifuge.

  • Vacuum oven.

Procedure:

  • Prepare a hemimorphite suspension and treat it with a this compound solution at the desired pH and concentration, following a similar procedure to the flotation tests.

  • After conditioning, separate the solid particles from the solution by centrifugation.

  • Wash the solids with deionized water of the same pH to remove any unadsorbed collector.

  • Dry the treated mineral sample in a vacuum oven at a low temperature.

  • Prepare the sample for FTIR analysis (e.g., mix with KBr for a pellet or place directly on the ATR crystal).

  • Record the FTIR spectrum over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).

  • Compare the spectrum of the treated sample with that of the pure mineral and pure this compound to identify new absorption bands corresponding to the adsorbed collector.

X-ray Photoelectron Spectroscopy (XPS) Analysis

This protocol is used for the elemental and chemical state analysis of the hemimorphite surface.

Materials and Equipment:

  • Finely ground hemimorphite sample.

  • This compound solution.

  • XPS instrument.

  • Ultra-high vacuum (UHV) chamber.

Procedure:

  • Prepare and treat the hemimorphite sample with this compound as described in the FTIR protocol.

  • Mount the dried sample onto the XPS sample holder.

  • Introduce the sample into the UHV chamber of the XPS instrument.

  • Acquire a survey spectrum to identify all elements present on the surface.

  • Perform high-resolution scans for the elements of interest (e.g., Zn 2p, O 1s, Si 2p, C 1s).

  • Analyze the binding energies and peak shapes to determine the chemical states of the elements and confirm the formation of new species like zinc oleate.

Visualizations

The following diagrams illustrate the experimental workflow and the proposed mechanism of interaction.

experimental_workflow cluster_sample_prep Sample Preparation cluster_flotation Micro-Flotation cluster_analysis Mechanism Analysis hemimorphite Pure Hemimorphite grinding Grinding & Sieving hemimorphite->grinding conditioning Conditioning (pH, NaOL) grinding->conditioning treated_sample Treated Sample (Washed & Dried) grinding->treated_sample flotation Hallimond Tube Flotation conditioning->flotation analysis_flot Recovery Calculation flotation->analysis_flot zeta Zeta Potential treated_sample->zeta ftir FTIR Analysis treated_sample->ftir xps XPS Analysis treated_sample->xps

Caption: Experimental workflow for studying hemimorphite flotation.

mechanism_of_adsorption cluster_solution Aqueous Phase cluster_surface Hemimorphite Surface naol This compound (NaOL) oleate_ion Oleate Anion (RCOO⁻) naol->oleate_ion h_plus H⁺ surface_zn Surface Zn-OH sites oleate_ion->surface_zn Chemisorption hydrophobic_surface Hydrophobic Surface (Zinc Oleate) surface_zn->hydrophobic_surface Forms

Caption: Adsorption mechanism of this compound on hemimorphite.

References

Application Notes and Protocols: Utilizing Sodium Oleate for the Extraction of Membrane Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Membrane proteins are crucial targets for drug discovery and biomedical research, playing vital roles in cellular signaling, transport, and homeostasis. Their hydrophobic nature, however, presents significant challenges for extraction and purification from the lipid bilayer. Detergents are amphipathic molecules essential for solubilizing membrane proteins, creating a mimic of the native membrane environment.[1][2]

This document provides a detailed overview of the principles and protocols for utilizing anionic detergents, with a specific focus on sodium oleate, a fatty acid salt, for the extraction of membrane proteins. While less conventional than detergents like Sodium Dodecyl Sulfate (SDS), this compound offers a potentially milder alternative for certain applications.

The Role of Detergents in Membrane Protein Extraction

Detergents are indispensable for the study of integral membrane proteins as they can partition into biological membranes, extract proteins, and maintain their solubility in solution.[3] The primary function of a detergent in this context is to disrupt the lipid bilayer and form micelles around the hydrophobic transmembrane domains of the protein, thereby shielding them from the aqueous environment.

Detergents are broadly classified based on the nature of their polar head group:

  • Ionic (Anionic or Catonic): These possess a charged head group. Anionic detergents, such as SDS and sodium deoxycholate, are potent solubilizing agents but can be denaturing.[4]

  • Non-ionic: These have an uncharged, hydrophilic head group and are generally milder, preserving the native protein structure.

  • Zwitterionic: These contain both positive and negative charges, exhibiting properties of both ionic and non-ionic detergents.

The selection of a detergent is a critical step and often requires empirical testing, as no single detergent is optimal for all membrane proteins.[5]

This compound as a Solubilizing Agent

This compound is the sodium salt of oleic acid, a monounsaturated fatty acid. As an anionic surfactant, it possesses a negatively charged carboxylate head group and a long hydrophobic hydrocarbon tail. This amphipathic nature allows it to form micelles in aqueous solutions above its critical micelle concentration (CMC) and theoretically enables it to solubilize membrane proteins.

Potential Advantages of this compound:

  • Milder than SDS: As a fatty acid salt, it may be less denaturing than harsher detergents like SDS, potentially better-preserving protein structure and function.

  • Biocompatibility: Being derived from a naturally occurring fatty acid, it may offer better biocompatibility for certain downstream applications.

Considerations and Potential Disadvantages:

  • pH Sensitivity: The charge of the carboxylate head group is pH-dependent. At lower pH values, it becomes protonated to form oleic acid, which is insoluble in water. Therefore, extractions must be performed at a pH above the pKa of the carboxylic acid (around 4.8) to ensure the molecule is in its anionic, detergent-like state.

  • Calcium and Magnesium Sensitivity: Fatty acid salts can precipitate in the presence of divalent cations like Ca²⁺ and Mg²⁺. Buffers should be formulated to avoid these ions.

  • Limited Data: There is a lack of extensive literature and established protocols for using this compound specifically for membrane protein extraction, necessitating significant optimization.

Quantitative Data on Detergents for Membrane Protein Extraction

The choice of detergent is guided by several key parameters. The following table summarizes these properties for different classes of detergents to provide a comparative context for considering this compound.

Detergent ClassExamplesTypical CMC Range (mM)Aggregation NumberProperties
Anionic (Alkyl Sulfates) Sodium Dodecyl Sulfate (SDS)1-1060-100Strong, often denaturing. Effective for solubilization.
Anionic (Bile Salts) Sodium Deoxycholate2-64-10Milder than alkyl sulfates, rigid sterol backbone.
Anionic (Fatty Acid Salts) This compound~1.5VariesPotentially mild, pH-sensitive, sensitive to divalent cations.
Non-ionic (Polyoxyethylene) Triton X-1000.2-0.9100-155Mild, non-denaturing, preserves protein structure.
Non-ionic (Alkyl Glycosides) n-Dodecyl-β-D-maltoside (DDM)0.1-0.275-125Very mild, excellent for stabilizing proteins for structural studies.
Zwitterionic CHAPS4-810Mild, effective at breaking protein-protein interactions.

Note: CMC (Critical Micelle Concentration) and Aggregation Number can vary with temperature, pH, and ionic strength.

Experimental Protocols

The following protocols provide a general framework for the extraction of membrane proteins using an anionic detergent like this compound. Significant optimization of detergent concentration, pH, temperature, and incubation time will be necessary for each specific protein.

Protocol 1: General Membrane Protein Extraction Workflow

This protocol outlines the main steps from cell culture to the solubilization of membrane proteins.

experimental_workflow cluster_prep Membrane Preparation cluster_solubilization Solubilization cluster_analysis Downstream Analysis cell_culture 1. Cell Culture/ Tissue Homogenization cell_lysis 2. Cell Lysis (e.g., sonication, French press) cell_culture->cell_lysis centrifugation1 3. Low-Speed Centrifugation (remove debris) cell_lysis->centrifugation1 ultracentrifugation 4. Ultracentrifugation (pellet membranes) centrifugation1->ultracentrifugation wash 5. Wash Membrane Pellet ultracentrifugation->wash solubilization 6. Resuspend Pellet in Solubilization Buffer (with this compound) wash->solubilization incubation 7. Incubation (e.g., 4°C with gentle agitation) solubilization->incubation centrifugation2 8. Ultracentrifugation (pellet insoluble material) incubation->centrifugation2 supernatant 9. Collect Supernatant (Solubilized Proteins) centrifugation2->supernatant purification 10. Purification (e.g., Affinity Chromatography) supernatant->purification analysis 11. Further Analysis (e.g., SDS-PAGE, Functional Assays) purification->analysis

Caption: General workflow for membrane protein extraction.

Protocol 2: Detailed Solubilization of Membrane Proteins with this compound

Materials:

  • Isolated membrane pellet

  • Solubilization Buffer:

    • 50 mM Tris-HCl, pH 8.0 (or other suitable buffer, ensure pH > 7.5)

    • 150 mM NaCl (to reduce non-specific ionic interactions)

    • 10% (v/v) Glycerol (as a stabilizer)

    • Protease inhibitor cocktail

    • This compound (stock solution, e.g., 10% w/v in water)

Procedure:

  • Determine the protein concentration of the isolated membrane preparation.

  • Prepare the Solubilization Buffer. The final concentration of this compound will need to be optimized. A starting point is to test a range of concentrations, for example, from 0.5% to 2.0% (w/v).

  • Resuspend the membrane pellet in the Solubilization Buffer to a final protein concentration of 5-10 mg/mL.

  • Incubate the suspension for 1-2 hours at 4°C with gentle end-over-end rotation.

  • Clarify the solubilized mixture by ultracentrifugation at 100,000 x g for 60 minutes at 4°C.

  • Carefully collect the supernatant , which contains the solubilized membrane proteins. The pellet contains unsolubilized material.

  • Analyze the supernatant and pellet by SDS-PAGE and Western blotting (if an antibody is available) to assess the efficiency of the extraction.

Mechanism of Detergent-Mediated Solubilization

The process of membrane solubilization by detergents can be visualized as a stepwise integration of detergent monomers into the lipid bilayer, leading to the formation of mixed micelles containing lipids, proteins, and detergent.

solubilization_mechanism cluster_membrane Lipid Bilayer with Protein cluster_monomers Detergent Monomers cluster_mixed_micelle Mixed Micelle Formation membrane monomers membrane->monomers Addition of Detergent (> CMC) mixed_micelle monomers->mixed_micelle Solubilization

Caption: Mechanism of membrane protein solubilization.

Troubleshooting and Optimization

  • Low Extraction Efficiency:

    • Increase the concentration of this compound.

    • Increase the incubation time.

    • Increase the temperature (note that this may affect protein stability).

    • Adjust the pH or ionic strength of the buffer.

  • Protein Denaturation/Aggregation:

    • Decrease the concentration of this compound.

    • Decrease the incubation time or temperature.

    • Add stabilizing agents like glycerol or specific lipids to the buffer.

    • Consider a detergent exchange step to a milder, non-ionic detergent after initial solubilization.

Conclusion

The extraction of membrane proteins is a critical and often challenging step in their characterization. While this compound is not a commonly used detergent for this purpose, its properties as an anionic fatty acid salt make it a potential candidate for specific applications where a milder alternative to traditional anionic detergents is desired. The protocols and principles outlined in this document provide a foundation for researchers to explore the use of this compound and other anionic detergents for the successful solubilization of their membrane protein of interest. Rigorous optimization and validation are key to achieving high yields of stable and functional protein.

References

Application Notes and Protocols for the Use of Sodium Oleate in Mineral Separation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

These application notes provide a comprehensive overview of the use of sodium oleate as a collector in the froth flotation of various minerals. Detailed protocols for determining the optimal concentration of this compound and understanding its mechanism of action are presented to guide researchers in achieving effective mineral separation.

Introduction to this compound in Mineral Flotation

This compound (NaOL) is a widely utilized anionic collector in the froth flotation process for a variety of minerals. Its effectiveness stems from the ability of the oleate anion to selectively adsorb onto the surfaces of specific minerals, rendering them hydrophobic and facilitating their attachment to air bubbles. This process allows for the separation of valuable minerals from gangue materials. The optimal concentration of this compound is a critical parameter that depends on the type of mineral, particle size, pH of the pulp, and the presence of other reagents.

The interaction between this compound and the mineral surface is primarily governed by chemical adsorption, where the carboxylate group of the oleate ion bonds with metal cations on the mineral lattice.[1][2][3] This chemical interaction forms a hydrophobic layer on the mineral surface, which is essential for flotation.

Quantitative Data on this compound Concentration for Mineral Flotation

The effective concentration of this compound varies significantly depending on the target mineral and flotation conditions. The following tables summarize the optimal concentrations and corresponding recoveries for several common minerals.

Table 1: Optimal this compound Concentration for Fluorite Flotation

MineralParticle SizepHThis compound ConcentrationFlotation Recovery (%)Reference
Colorless Fluorite (CF)45-74 µmNeutral~3 x 10⁻⁵ mol/L> 90[1]
Green Fluorite (GF)45-74 µmNeutral~4 x 10⁻⁵ mol/L~80[1]
Purple Fluorite (PF)45-74 µmNeutral~6 x 10⁻⁵ mol/L~70[1]
Fluorite75 µm8600 g/tNot Specified[4]

Table 2: Optimal this compound Concentration for Hemimorphite Flotation

Particle SizepHThis compound Concentration (mg/L)Flotation Recovery (%)Reference
-0.150 + 0.074 mm940~100[5]
-0.074 + 0.038 mm970~100[5]
-0.038 + 0.020 mm970> 90[5]
-0.020 mm970~80[5]

Table 3: Optimal this compound Concentration for Scheelite and Cassiterite Flotation

MineralParticle SizepHThis compound Concentration (mol/L)Flotation Recovery (%)Reference
Scheelite-10 µm8.51 x 10⁻⁵~90[6]
Cassiterite-23 µm8.51 x 10⁻⁵~80[6]
Cassiterite-37 + 10 µm8.51 x 10⁻⁵< 20[6]

Table 4: Optimal this compound Concentration for Other Minerals

MineralOre TypeThis compound ConcentrationFlotation Recovery (%)GradeReference
Manganese OreMadaka, Nigeria3 g/kg8.8765.29% Mn[7]
Manganese OreMadaka, Nigeria10 g/kg19.6161.30% Mn[7]
Ilmenite (unroasted)Not specified3.65 x 10⁻⁴ M73.5Not specified[8]
Oxide Copper OreSepon, Lao PDR800 g/ton 83.314.4% Cu[9]
Rare Earth OxidesHematite-quartz mixture3000 g/t981.31% REO[10]

Experimental Protocols

Protocol for Determining Optimal this compound Concentration via Micro-Flotation

This protocol outlines the steps for conducting a micro-flotation test to determine the optimal dosage of this compound for a specific mineral.

Materials and Equipment:

  • Pure mineral sample, ground to a specific particle size fraction (e.g., 45-74 µm).

  • This compound (NaOL) stock solution of known concentration.

  • Deionized water.

  • pH meter.

  • 1 mol/L HCl and 1 mol/L NaOH solutions for pH adjustment.

  • Laboratory flotation machine (e.g., XFG-35 with a 120 mL plexiglass cell).[2]

  • Magnetic stirrer.

  • Filter paper, drying oven.

  • Analytical balance.

Procedure:

  • Sample Preparation: Place a known mass of the prepared mineral particles (e.g., 10.0 g) into the flotation cell.[2]

  • Pulp Formation: Add a specific volume of deionized water (e.g., 100 mL) to the cell to create a mineral pulp.[2]

  • pH Adjustment: Place the cell in the flotation machine and begin stirring at a constant speed (e.g., 1600 rpm).[2] Measure the pH of the pulp and adjust it to the desired value using HCl or NaOH solutions.

  • Collector Conditioning: Add the desired volume of the this compound stock solution to achieve the target concentration. Condition the pulp by stirring for a set time (e.g., 2 minutes).[2]

  • Flotation: Initiate aeration to generate froth. Manually scrape the froth for a specific duration (e.g., 5 minutes).[2]

  • Product Collection and Analysis: Collect both the froth product (concentrate) and the remaining pulp (tailings).

  • Drying and Weighing: Filter, dry, and weigh both the concentrate and tailings.

  • Recovery Calculation: Calculate the flotation recovery using the formula: Recovery (%) = (Mass of concentrate) / (Mass of concentrate + Mass of tailings) x 100

  • Optimization: Repeat steps 3-8 for a range of this compound concentrations to determine the concentration that yields the maximum recovery.

Protocol for Zeta Potential Measurement

Zeta potential measurements help to understand the surface charge of the mineral particles and the effect of this compound adsorption.

Materials and Equipment:

  • Fine mineral powder (< 5 µm).

  • This compound solution.

  • Deionized water.

  • pH adjustment solutions (HCl, NaOH).

  • Zeta potential analyzer.

  • Magnetic stirrer.

Procedure:

  • Suspension Preparation: Prepare a suspension by adding a small amount of the fine mineral powder (e.g., 50 mg) to a beaker containing a known volume of deionized water (e.g., 50 mL).[5]

  • pH Adjustment: Stir the suspension with a magnetic stirrer and adjust the pH to the desired value. Allow the suspension to stabilize for a few minutes after each pH adjustment.[5]

  • Collector Addition: For measurements with the collector, add the desired amount of this compound solution to the suspension and stir.

  • Measurement: Transfer an aliquot of the fine particle suspension to the electrophoresis cell of the zeta potential analyzer.

  • Data Collection: Measure the zeta potential at various pH values, both in the absence and presence of this compound, to determine the isoelectric point (IEP) and observe the effect of the collector on the surface charge.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for determining the optimal this compound concentration for mineral flotation.

experimental_workflow cluster_prep Sample Preparation cluster_flotation Micro-Flotation Protocol cluster_analysis Data Analysis mineral_sample Mineral Sample grinding Grinding & Sieving mineral_sample->grinding particle_size Desired Particle Size Fraction grinding->particle_size pulp_prep Pulp Preparation particle_size->pulp_prep ph_adjust pH Adjustment pulp_prep->ph_adjust naol_add This compound Addition ph_adjust->naol_add conditioning Conditioning naol_add->conditioning flotation Flotation conditioning->flotation collection Product Collection flotation->collection analysis Drying, Weighing & Recovery Calculation collection->analysis plot Plot Recovery vs. [NaOL] analysis->plot optimal_conc Determine Optimal Concentration plot->optimal_conc

Caption: Workflow for optimizing this compound concentration.

This compound Adsorption Mechanism

The diagram below illustrates the chemical adsorption mechanism of this compound onto a mineral surface containing metal cations (e.g., Ca²⁺ on fluorite).

Caption: Chemisorption of oleate on a mineral surface.

References

The Pivotal Role of Sodium Oleate in Advancing Lipid-Based Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes & Protocols for Researchers and Drug Development Professionals

Sodium oleate, the sodium salt of oleic acid, has emerged as a critical excipient in the formulation of lipid-based drug delivery systems. Its multifaceted properties as an emulsifier, penetration enhancer, and bioavailability modulator make it an invaluable tool for overcoming the challenges associated with poorly soluble drugs. This document provides detailed application notes and experimental protocols for the utilization of this compound in various lipid-based formulations, including nanoemulsions, self-emulsifying drug delivery systems (SEDDS), solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs).

I. Applications of this compound in Lipid-Based Formulations

This compound's utility spans a range of lipid-based systems, primarily due to its amphiphilic nature and its biological interactions.

  • Nanoemulsions: this compound is an effective emulsifier in the preparation of oil-in-water (o/w) nanoemulsions. These systems can encapsulate lipophilic drugs, enhancing their solubility and oral bioavailability. A key advantage of using this compound is its ability to inhibit UDP-glucuronosyltransferase (UGT) enzymes, which are responsible for the first-pass metabolism of many drugs. This inhibition leads to a significant increase in systemic drug exposure.[1][2] Nanoemulsions formulated with this compound have been shown to be spherical or near-spherical with a negative surface charge.[1][2]

  • Self-Emulsifying Drug Delivery Systems (SEDDS): In SEDDS, which are isotropic mixtures of oils, surfactants, and cosurfactants, this compound can be used as a surfactant.[3][4][5] These formulations spontaneously form fine oil-in-water emulsions in the gastrointestinal tract, facilitating drug dissolution and absorption.[5] The presence of this compound in the surfactant system contributes to the reduction of the cohesive forces between drug particles, thereby improving dissolution.[4]

  • Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): SLNs and NLCs are colloidal carriers made from solid lipids or a blend of solid and liquid lipids, respectively.[6][7][8] While direct mentions of this compound in SLN and NLC formulations in the provided search results are limited, its properties as a surfactant and stabilizer are highly relevant. Surfactants are crucial for stabilizing the lipid nanoparticles and preventing aggregation.[9][10] Given its role in other lipid systems, this compound can be explored as a surfactant in the development of SLNs and NLCs.[6][7] NLCs, a second generation of lipid nanoparticles, were developed to overcome some limitations of SLNs, such as limited drug loading capacity and potential drug expulsion during storage.[11][12]

  • Penetration Enhancer: this compound, and its free acid form oleic acid, are well-documented penetration enhancers for transdermal drug delivery.[13][14] The mechanism involves the disruption of the highly ordered lipid structure of the stratum corneum, increasing its fluidity and permeability to drugs.[13][15] This allows for enhanced diffusion of drug molecules through the skin.

II. Quantitative Data Summary

The following tables summarize key quantitative data from studies utilizing this compound in lipid-based drug delivery systems.

Table 1: Physicochemical Properties of a Chrysin Nanoemulsion Formulated with this compound. [1][2]

ParameterValue
Globule Diameter83.2 nm
Surface Potential (Zeta-potential)-43.7 mV
Encapsulation Efficiency89.5%

Table 2: Pharmacokinetic Enhancement of Chrysin by a this compound-Based Nanoemulsion (SO-NE) in Rats. [2]

Pharmacokinetic ParameterFold Increase with SO-NE
Systemic Exposure (AUC)4.3-fold
Maximum Concentration (Cmax)3.5-fold

III. Experimental Protocols

This section provides detailed methodologies for the preparation and characterization of lipid-based drug delivery systems incorporating this compound.

Protocol 1: Preparation of a this compound-Based Nanoemulsion

This protocol is based on a modified emulsification technique used for the preparation of a chrysin nanoemulsion.[2]

Materials:

  • Drug (e.g., Chrysin)

  • Oil phase (e.g., Cod liver oil)

  • Surfactant: this compound

  • Co-surfactant (optional, e.g., Soy phosphatidylcholine)

  • Aqueous phase (e.g., Deionized water)

Equipment:

  • High-speed homogenizer or ultrasonicator

  • Magnetic stirrer

  • Beakers and graduated cylinders

Procedure:

  • Preparation of the Oil Phase: Dissolve the drug in the oil phase. Gentle heating may be applied to facilitate dissolution, but care must be taken to avoid drug degradation.

  • Preparation of the Aqueous Phase: Dissolve the this compound in the aqueous phase. If a co-surfactant is used, it can be added to either the oil or aqueous phase depending on its solubility.

  • Emulsification:

    • Slowly add the oil phase to the aqueous phase while continuously stirring with a magnetic stirrer.

    • Once a coarse emulsion is formed, homogenize the mixture using a high-speed homogenizer or an ultrasonicator. The duration and intensity of homogenization will influence the droplet size and should be optimized.

  • Equilibration: Allow the nanoemulsion to stir gently for a specified period to ensure stabilization.

Protocol 2: Characterization of Lipid-Based Nanoparticles

This protocol outlines the key characterization techniques for nanoemulsions, SLNs, and NLCs.[6][16][17][18]

1. Particle Size and Zeta Potential Analysis:

  • Method: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).

  • Procedure:

    • Dilute the nanoparticle dispersion with an appropriate medium (e.g., deionized water) to a suitable concentration to avoid multiple scattering effects.

    • Measure the particle size (hydrodynamic diameter) and polydispersity index (PDI) using DLS.

    • Measure the zeta potential using ELS to assess the surface charge and stability of the nanoparticles.

2. Encapsulation Efficiency (EE) and Drug Loading (DL):

  • Method: Centrifugation or ultrafiltration followed by quantification of the unencapsulated drug.

  • Procedure:

    • Separate the free, unencapsulated drug from the nanoparticles by centrifuging the sample at high speed or using an ultrafiltration device with a suitable molecular weight cut-off.

    • Quantify the amount of free drug in the supernatant or filtrate using a suitable analytical technique (e.g., HPLC, UV-Vis spectrophotometry).

    • Calculate the EE and DL using the following equations:

      • EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

      • DL (%) = [(Total Drug - Free Drug) / Total Weight of Nanoparticles] x 100

3. Morphological Examination:

  • Method: Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).

  • Procedure:

    • Prepare a diluted sample of the nanoparticle dispersion.

    • Place a drop of the sample onto a carbon-coated copper grid and allow it to dry. Negative staining may be required for better contrast.

    • Observe the morphology, size, and shape of the nanoparticles under the electron microscope.

4. In Vitro Drug Release Study:

  • Method: Dialysis bag method or Franz diffusion cell.

  • Procedure (Dialysis Bag Method):

    • Place a known amount of the nanoparticle formulation into a dialysis bag with a specific molecular weight cut-off.

    • Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4) maintained at a constant temperature (e.g., 37°C) with continuous stirring.

    • At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium.

    • Analyze the drug concentration in the collected samples using a suitable analytical method.

    • Plot the cumulative percentage of drug released versus time.

IV. Visualizations

The following diagrams illustrate key concepts and workflows related to the use of this compound in lipid-based drug delivery.

experimental_workflow cluster_prep Formulation Preparation cluster_char Characterization cluster_eval Evaluation prep_oil Prepare Oil Phase (Drug + Lipid) emulsify Emulsification (Homogenization/Sonication) prep_oil->emulsify prep_aq Prepare Aqueous Phase (this compound + Water) prep_aq->emulsify size_zeta Particle Size & Zeta Potential (DLS/ELS) emulsify->size_zeta ee_dl Encapsulation Efficiency & Drug Loading emulsify->ee_dl morphology Morphology (TEM/SEM) emulsify->morphology release In Vitro Release emulsify->release invivo In Vivo Studies (Pharmacokinetics) release->invivo

Caption: Experimental workflow for lipid-based nanoparticle formulation and evaluation.

mechanism_of_action cluster_oral Oral Delivery cluster_transdermal Transdermal Delivery so_ne This compound Nanoemulsion inhibition Inhibition of UGT Enzymes so_ne->inhibition first_pass Reduced First-Pass Metabolism inhibition->first_pass bioavailability Increased Oral Bioavailability first_pass->bioavailability so_enhancer This compound as Penetration Enhancer sc_disruption Disruption of Stratum Corneum Lipids so_enhancer->sc_disruption permeability Increased Skin Permeability sc_disruption->permeability drug_delivery Enhanced Transdermal Drug Delivery permeability->drug_delivery

Caption: Mechanisms of action of this compound in enhancing drug delivery.

References

Application Notes and Protocols: Enhancing Cell Membrane Permeability In Vitro with Sodium Oleate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing sodium oleate for the controlled enhancement of cell membrane permeability in in vitro experimental models. This document outlines the underlying mechanisms, key experimental considerations, and detailed protocols for practical implementation.

Introduction

This compound, the sodium salt of oleic acid, is a mono-unsaturated fatty acid that can be employed to transiently increase the permeability of cell membranes in vitro. This property is of significant interest in various research and drug development applications, including facilitating the intracellular delivery of therapeutic molecules, enhancing the uptake of fluorescent dyes for imaging, and studying the dynamics of membrane transport. The mechanism of action is primarily attributed to the incorporation of oleate into the lipid bilayer, which alters membrane fluidity and can lead to the formation of transient pores or disruptions.[1][2][3] Careful control of concentration and incubation time is crucial to achieve the desired increase in permeability without inducing significant cytotoxicity.[4][5]

Mechanism of Action

This compound enhances membrane permeability through a biophysical mechanism. As an unsaturated fatty acid, its kinked hydrocarbon tail disrupts the orderly packing of saturated phospholipids in the cell membrane. This insertion increases the fluidity of the membrane and can decrease its rigidity.[1] This alteration in the physical properties of the bilayer can lead to a transient increase in permeability to ions and small molecules.[2]

cluster_0 Cell Membrane (Normal State) cluster_1 This compound Treatment cluster_2 Cell Membrane (Permeabilized State) membrane_normal sodium_oleate This compound membrane_normal2 membrane_normal3 label_normal Ordered Lipid Bilayer Low Permeability membrane_permeabilized sodium_oleate->membrane_permeabilized Incorporation into Lipid Bilayer membrane_permeabilized2 membrane_permeabilized3 label_permeabilized Disordered Lipid Bilayer Increased Fluidity & Permeability

Caption: Mechanism of this compound-induced membrane permeability.

Data Presentation

The following tables summarize quantitative data from various in vitro studies on the effects of this compound. It is important to note that optimal concentrations and incubation times are highly dependent on the cell type and experimental objectives.

Table 1: Effective Concentrations of this compound and Observed Effects

Cell TypeConcentration RangeIncubation TimeObserved Effect on Permeability/Related ParameterReference
Human Umbilical Vein Endothelial Cells (HUVECs)10 - 100 µmol/LUp to 72 hoursNo reported increase in general permeability; inhibited expression of adhesion molecules.[6][7]
HepG210 - 500 µM8 - 48 hoursDose-dependent effects on cell viability; higher concentrations can be cytotoxic.[4]
Rat Liver Sinusoidal Endothelial Cells (LSECs)0.25 mmol/L12 hoursInduced necrotic cell death.[8]
Lactobacillus plantarum5 - 50 µg/mlUp to 30 minutesLow concentrations stimulated biotin uptake; higher concentrations reduced uptake.[9]
Neuroblastoma cells (Neuro-2A)Not specifiedShort-termIncreased lateral mobility of lipids and increased PNa/PK permeability ratio.[2]

Table 2: Cytotoxicity Profile of this compound

Cell TypeConcentrationIncubation TimeCytotoxicity ObservationReference
HUVECsUp to 100 µmol/LUp to 72 hoursNo detectable toxic effect on cell number or viability.[6]
HepG2500 µM24 hoursSignificant decrease in cell viability.[4]
L02 hepatocytesIncreasing concentrationsNot specifiedDecreased cell viability and increased cell growth inhibition rate.[10]
RAW264.7 macrophagesNot specifiedNot specifiedCo-treatment with oleate reduced palmitate-induced apoptosis.[11]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Ethanol, 50% (v/v) in sterile distilled water

  • Bovine Serum Albumin (BSA), 10% (w/v) in sterile distilled water

  • Sterile microcentrifuge tubes

  • Water bath at 37°C

  • 0.22 µM sterile filter

Procedure:

  • Prepare a 10% BSA solution by dissolving BSA in sterile distilled water. Warm to 37°C to aid dissolution and then filter-sterilize.

  • Prepare a 50% ethanol solution in sterile distilled water.

  • Weigh the required amount of this compound powder to prepare a concentrated stock solution.

  • Dissolve the this compound in the 50% ethanol solution. This must be prepared fresh.

  • Warm the 10% BSA solution to 37°C.

  • Slowly add the this compound/ethanol solution to the warm BSA solution while stirring. This allows the oleate to complex with the albumin, which enhances its stability and delivery to the cells in culture.

  • Incubate the mixture in a shaking water bath at 37°C for 1 hour.

  • The final stock solution can be stored at 4°C for a short period, but fresh preparation is recommended.

Protocol 2: In Vitro Cell Permeabilization Assay Using a Fluorescent Dye

This protocol describes a general method to assess cell membrane permeability using a membrane-impermeant fluorescent dye such as Propidium Iodide (PI) or SYTOX Green.

Materials:

  • Cells of interest cultured in appropriate vessels (e.g., 96-well plates)

  • Complete cell culture medium

  • This compound stock solution (prepared as in Protocol 1)

  • Phosphate-Buffered Saline (PBS)

  • Membrane-impermeant fluorescent dye (e.g., Propidium Iodide)

  • Fluorescence microscope or plate reader

Experimental Workflow:

start Seed cells and culture to desired confluency prepare_reagents Prepare this compound working solutions in culture medium start->prepare_reagents treatment Replace medium with sodium oleate solutions of varying concentrations prepare_reagents->treatment incubation Incubate for a defined period (e.g., 10-60 min) treatment->incubation add_dye Add membrane-impermeant fluorescent dye (e.g., PI) incubation->add_dye wash Wash cells with PBS to remove extracellular dye add_dye->wash analysis Analyze fluorescence using a microscope or plate reader wash->analysis end Quantify and compare permeability analysis->end

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Sodium Oleate Dosage for Mineral Recovery

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing sodium oleate dosage for maximizing mineral recovery during flotation experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My mineral recovery is low. What is the first parameter I should check regarding the this compound dosage?

A1: The first step is to evaluate if the this compound concentration is within the optimal range for your specific mineral. An insufficient dosage will result in incomplete hydrophobization of the mineral surface, leading to poor attachment to air bubbles and consequently, low recovery. Conversely, an excessive dosage can lead to the formation of this compound micelles, which can consume the collector and reduce its effectiveness at the mineral surface.

Troubleshooting Steps:

  • Review Literature: Check established literature for the typical dosage range of this compound for your mineral of interest.

  • Dose-Response Curve: Perform a dose-response experiment by systematically varying the this compound concentration while keeping all other parameters (pH, particle size, etc.) constant. This will help you identify the optimal dosage for maximum recovery. For example, in the flotation of hemimorphite, recovery rates significantly increase as the this compound concentration rises from 5 to 40 mg/L.[1]

  • Visual Observation: Observe the froth characteristics. A stable froth with well-mineralized bubbles is desirable. An over-dosed system might produce voluminous, slimy froth with low mineral content.

Q2: I've increased the this compound dosage, but my mineral recovery is still poor. What other factors should I consider?

A2: If increasing the this compound dosage does not improve recovery, other critical parameters are likely influencing the flotation process. The most common factors include:

  • Pulp pH: The pH of the pulp is a critical factor that affects both the surface charge of the mineral and the speciation of the this compound. For many minerals, there is a specific pH range where the collector adsorption is maximized. For instance, in the flotation of bastnaesite with this compound, the recovery was over 91% in a pH range of 6.5 to 11, with the highest recovery of 99.77% at a pH of 8.5.[2] For rhodonite and quartz, the maximum recovery was achieved at a pH of 9, while for rhodochrosite it was at pH 11.[3]

  • Particle Size: The particle size of the mineral feed can significantly impact flotation performance. Very fine particles can be difficult to float due to their low mass and high surface area, while coarse particles may be too heavy to be lifted by air bubbles. The optimal particle size range for hemimorphite flotation with this compound was found to be -0.15 + 0.038 mm.[1]

  • Presence of Interfering Ions: The presence of certain ions in the process water can interfere with the action of this compound. For example, Ca²⁺ and Mg²⁺ ions can precipitate the oleate, reducing its availability to act as a collector.[1] These ions can also activate gangue minerals, leading to poor selectivity.

  • Gangue Mineralogy: The type and amount of gangue minerals in the ore can affect flotation performance. Some gangue minerals may consume the collector or interfere with the flotation of the desired mineral.

Q3: My mineral recovery is high, but the grade of the concentrate is low. How can I improve the selectivity?

A3: Achieving high recovery at the expense of grade is a common issue. This indicates that the this compound is also collecting unwanted gangue minerals. Here’s how to address this:

  • Optimize Dosage: An excess of this compound can lead to non-selective adsorption on gangue minerals. A study on manganese ore showed that as the this compound concentration increased from 3 g/kg to 10 g/kg, the recovery increased from 8.87% to 19.61%, but the grade decreased from 65.20% to 61.30% Mn.[3] Reducing the dosage to the minimum required for acceptable recovery can improve selectivity.

  • Use of Depressants: Depressants are reagents that selectively inhibit the flotation of certain minerals. For example, sodium silicate (water glass) is commonly used to depress quartz and other silicate gangue minerals.[3]

  • pH Control: Adjusting the pulp pH can help to selectively depress gangue minerals. The optimal pH for floating the desired mineral may not be the optimal pH for floating the gangue.

  • Staged Flotation: A rougher-scavenger-cleaner flotation circuit can be employed to improve the final concentrate grade. The rougher stage aims for high recovery, while the cleaner stages are used to reject the gangue minerals from the rougher concentrate.

Q4: The froth in my flotation cell is unstable and breaks down easily. What could be the cause?

A4: Froth stability is crucial for carrying the mineral-laden bubbles to the collection launder. Instability can be caused by:

  • Insufficient Frother: While this compound has some frothing properties, a dedicated frother (e.g., pine oil, MIBC) is often required to create a stable froth.

  • Coarse Particles: Coarse particles in the feed can rupture the bubble films, leading to froth collapse.

  • Incorrect Reagent Dosages: An imbalance in the collector-to-frother ratio can lead to poor froth stability.

Quantitative Data Summary

Table 1: Effect of this compound Dosage on Manganese Ore Flotation [3]

This compound Dosage (g/kg)Mn Recovery (%)Mn Grade (%)
38.8765.20
714.3062.03
1019.6161.30

Table 2: Effect of this compound Dosage on Hemimorphite Recovery at pH 9 [1]

This compound Dosage (mg/L)Hemimorphite Recovery (%) (-0.1500 + 0.0740 mm)Hemimorphite Recovery (%) (-0.0740 + 0.0385 mm)
5~20~15
10~50~40
20~85~75
40~100~98
70~100~98

Table 3: Optimal pH for Mineral Recovery with this compound

MineralOptimal pHReference
Bastnaesite8.5[2]
Rhodonite9[3]
Quartz9[3]
Rhodochrosite11[3]
Hemimorphite10[1]

Experimental Protocols

1. Standard Froth Flotation Test (Denver D12 Machine) [3]

  • Objective: To determine the effect of this compound concentration on mineral recovery and grade.

  • Apparatus: Denver D12 flotation machine.

  • Procedure:

    • Prepare a pulp with a specific solid-to-water ratio (e.g., 1:4). For a 200 g ore sample, use 800 ml of distilled water.

    • Add the ore sample to the flotation cell and condition the pulp for a set time.

    • Add the pH modifier (e.g., calcium hydroxide) to achieve the desired pH and condition for a few minutes.

    • Add the depressant (e.g., sodium silicate), if required, and condition for a few minutes.

    • Add the desired dosage of this compound (collector) and condition for a few minutes to allow for adsorption.

    • Add the frother (e.g., fuel oil) and condition for a brief period.

    • Open the air inlet and collect the froth (concentrate) for a specified time.

    • Filter, dry, and weigh the concentrate and tailings.

    • Analyze the concentrate and tailings for the mineral of interest to calculate recovery and grade.

2. Hallimond Tube Flotation Test [1]

  • Objective: To study the flotation behavior of a pure mineral under controlled conditions.

  • Apparatus: Hallimond tube.

  • Procedure:

    • Place a known weight of the pure mineral sample (e.g., 2 g) into the Hallimond tube.

    • Add a specific volume of deionized water (e.g., 85 mL).

    • Adjust the pulp pH using HCl or NaOH solutions.

    • Add the this compound solution of a known concentration.

    • Activate the magnetic stirrer to keep the particles in suspension.

    • Introduce a controlled flow of gas (e.g., air or nitrogen) through the fritted glass bottom.

    • Collect the floated particles in the upper collection arm for a set period.

    • Dry and weigh the floated and non-floated fractions to calculate recovery.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_flotation Flotation Process cluster_reagents Reagent Addition cluster_analysis Analysis Ore Ore Sample Crushing Crushing & Grinding Ore->Crushing Sizing Sieving to Desired Particle Size Crushing->Sizing Pulp Pulp Preparation (Ore + Water) Sizing->Pulp Conditioning Reagent Conditioning Pulp->Conditioning Flotation Froth Flotation Conditioning->Flotation Collect Collect Concentrate & Tailings Flotation->Collect pH_Mod pH Modifier pH_Mod->Conditioning Depressant Depressant Depressant->Conditioning Collector This compound Collector->Conditioning Frother Frother Frother->Conditioning Analyze Dry, Weigh & Assay Collect->Analyze Calculate Calculate Recovery & Grade Analyze->Calculate

Caption: Standard froth flotation experimental workflow.

Troubleshooting_Logic Start Start: Low Mineral Recovery Check_Dosage Is this compound Dosage Optimal? Start->Check_Dosage Adjust_Dosage Perform Dose-Response Experiment Check_Dosage->Adjust_Dosage No Check_pH Is Pulp pH Correct? Check_Dosage->Check_pH Yes Adjust_Dosage->Check_pH Adjust_pH Optimize pH Check_pH->Adjust_pH No Check_Size Is Particle Size Optimal? Check_pH->Check_Size Yes Adjust_pH->Check_Size Adjust_Size Optimize Grinding/ Sizing Check_Size->Adjust_Size No Check_Ions Are Interfering Ions Present? Check_Size->Check_Ions Yes Adjust_Size->Check_Ions Water_Treatment Use Ion-Free Water or Add Sequestering Agents Check_Ions->Water_Treatment Yes Further_Investigation Further Investigation (e.g., Gangue Mineralogy) Check_Ions->Further_Investigation No Success Problem Resolved Water_Treatment->Success

Caption: Troubleshooting guide for low mineral recovery.

Sodium_Oleate_Action cluster_solution Aqueous Phase (Pulp) cluster_mineral Mineral Surface cluster_interaction Adsorption & Hydrophobization cluster_flotation_process Flotation NaOleate This compound (C17H33COONa) Oleate_Ion Oleate Anion (C17H33COO-) NaOleate->Oleate_Ion Na_Ion Na+ NaOleate->Na_Ion Adsorption Chemisorption of Oleate Anion Oleate_Ion->Adsorption Mineral Mineral Particle Active_Site Active Site (e.g., Metal Cation) Mineral->Active_Site Attachment Bubble-Particle Attachment Active_Site->Adsorption Hydrophobic_Layer Formation of Hydrophobic Surface Layer Adsorption->Hydrophobic_Layer Hydrophobic_Layer->Attachment Air_Bubble Air Bubble Air_Bubble->Attachment Recovery Recovery to Froth Attachment->Recovery

Caption: Mechanism of this compound as a collector.

References

Troubleshooting issues with Sodium oleate in nanoparticle synthesis.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during nanoparticle synthesis using sodium oleate.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during your experiments, providing potential causes and recommended solutions in a question-and-answer format.

Q1: My nanoparticle solution appears cloudy and/or I see visible aggregates. What is causing this and how can I fix it?

A: Nanoparticle aggregation is a common issue often indicated by a cloudy appearance or visible precipitates. This is typically due to insufficient electrostatic repulsion between particles.

Potential Causes:

  • Incorrect pH: The stabilizing effect of this compound is highly pH-dependent. If the pH is too low (acidic), the oleate ions will be protonated to oleic acid, which is a less effective stabilizer.

  • Insufficient this compound Concentration: An inadequate amount of this compound will result in incomplete surface coverage of the nanoparticles, leading to exposed patches that can stick together.

  • Low Purity of this compound: Impurities in the this compound can interfere with the stabilization process.[1]

  • High Ionic Strength of the Medium: High salt concentrations can compress the electrical double layer around the nanoparticles, reducing repulsive forces and leading to aggregation.

Solutions:

  • Optimize pH: Adjust the pH of the reaction mixture to a basic range (typically pH 8-11) to ensure the this compound is in its deprotonated, anionic form, which is a more effective stabilizer.[2][3]

  • Increase this compound Concentration: Gradually increase the concentration of this compound in your synthesis. This ensures complete surface coverage and enhances steric and electrostatic stabilization.

  • Use High-Purity this compound: Whenever possible, use a high-purity grade of this compound (e.g., >97%) to minimize the impact of unknown contaminants.[1]

  • Purify Nanoparticles: After synthesis, purify the nanoparticles to remove excess ions and byproducts. Methods like centrifugation and redispersion in deionized water or a low-ionic-strength buffer are effective.

Q2: The size of my nanoparticles is not consistent between batches, or I have a bimodal size distribution. What could be the reason?

A: Inconsistent particle size or a bimodal distribution suggests issues with the nucleation and growth phases of the synthesis.

Potential Causes:

  • Inconsistent Reagent Purity: Variations in the purity of precursors, including this compound, from different lots or suppliers can lead to batch-to-batch variability.[1]

  • Fluctuations in Reaction Temperature: Temperature plays a critical role in the kinetics of nanoparticle formation. Inconsistent heating can lead to multiple nucleation events or uncontrolled growth.

  • Inefficient Mixing: Poor mixing can create localized areas of high precursor concentration, resulting in heterogeneous nucleation and a broader size distribution.

  • Secondary Nucleation: If the initial nucleation event is not well-controlled, a second wave of nucleation can occur, leading to a bimodal distribution.

Solutions:

  • Standardize Reagents: Use reagents from the same lot for a series of experiments to minimize variability. If using a new batch of this compound, a small-scale pilot experiment is recommended.

  • Precise Temperature Control: Use a reliable heating mantle with a temperature controller and ensure consistent heating rates between batches.

  • Ensure Homogeneous Mixing: Use vigorous and consistent stirring throughout the reaction.

  • Optimize Precursor Addition: A slower, more controlled addition of the reducing agent can sometimes promote a single, uniform nucleation event.

Q3: The yield of my nanoparticle synthesis is very low. How can I improve it?

A: Low nanoparticle yield can be frustrating and may point to several factors affecting the reaction efficiency.

Potential Causes:

  • Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, temperature, or reducing agent.

  • Loss During Purification: Significant amounts of nanoparticles can be lost during washing and centrifugation steps if not optimized.

  • Side Reactions: The presence of impurities can lead to unwanted side reactions that consume the precursors.

  • Incorrect pH: Suboptimal pH can affect the reduction potential of the precursors and hinder nanoparticle formation.[2][3][4]

Solutions:

  • Optimize Reaction Parameters: Systematically vary the reaction time, temperature, and concentration of the reducing agent to find the optimal conditions for your specific nanoparticle system.

  • Refine Purification Protocol: During centrifugation, use appropriate speeds and durations to pellet the nanoparticles without causing irreversible aggregation. Carefully decant the supernatant to avoid losing the pellet.

  • Ensure Reagent Purity: Use high-purity reagents to minimize side reactions.

  • Control pH: Maintain the optimal pH throughout the synthesis to ensure efficient nanoparticle formation.

Q4: How can I confirm that this compound has successfully coated my nanoparticles?

A: Fourier-Transform Infrared (FTIR) Spectroscopy is an excellent technique to verify the presence of this compound on the nanoparticle surface. You should look for characteristic peaks of the oleate molecule.

Expected FTIR Peaks for this compound Coating:

  • ~2920 cm⁻¹ and ~2850 cm⁻¹: Asymmetric and symmetric C-H stretching vibrations of the methylene groups in the oleate's hydrocarbon tail.[5]

  • ~1560 cm⁻¹: Asymmetric stretching vibration of the carboxylate group (COO⁻) coordinated to the nanoparticle surface.[6]

  • ~1440 cm⁻¹: Symmetric stretching vibration of the carboxylate group (COO⁻).[6]

The presence of these peaks in the FTIR spectrum of your purified nanoparticles confirms the successful coating of this compound.

Data on this compound's Influence on Nanoparticle Properties

The concentration of this compound and the pH of the reaction medium are critical parameters that significantly influence the final characteristics of the synthesized nanoparticles.

Table 1: Effect of this compound Concentration on SiO₂ Nanoparticle Properties

SampleGrafted Surfactant (wt %)Mean Particle Size (d₅₀, nm)Zeta Potential @ pH = 7 (mV)
SiO₂011-22.33
SNP-22.4563.6-31.45
SNP-44.0889.3-42.21
SNP-88.3190.7-57.91

Data adapted from Llanos et al., ACS Omega (2018).[6] This table demonstrates that increasing the concentration of this compound leads to a more negative zeta potential, indicating enhanced colloidal stability, although it may also contribute to a larger hydrodynamic size due to the surfactant layer.

Table 2: Influence of this compound and Oleic Acid on Iron Oxide Nanoparticle Shape and Size

SampleOleic Acid (mmol)This compound (mmol)Average Size (nm)Shape
S27010027Spherical
C0945513.5Cubic
C0967.52.513.8Cubic

Data adapted from Johansson et al., Nanotechnology (2015).[1] This table illustrates how the presence and ratio of this compound to oleic acid can direct the shape of iron oxide nanoparticles towards a cubic morphology.

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and characterization of this compound-stabilized nanoparticles.

Protocol 1: Synthesis of this compound-Stabilized Iron Oxide Nanoparticles

This protocol is adapted from the thermal decomposition method.

Materials:

  • Iron(III) chloride (FeCl₃)

  • This compound

  • 1-octadecene

  • Oleic acid

  • Ethanol

  • Deionized water

  • Hexane

Procedure:

  • Preparation of Iron Oleate Precursor:

    • In a round-bottom flask, dissolve iron(III) chloride and this compound in a mixture of deionized water, ethanol, and hexane.[1]

    • Reflux the mixture for 4 hours with stirring.[1]

    • After cooling, separate the organic (hexane) phase containing the iron oleate complex.

    • Wash the organic phase three times with deionized water.

    • Evaporate the hexane under reduced pressure to obtain the iron oleate precursor.

  • Nanoparticle Synthesis:

    • In a three-neck flask, dissolve the iron oleate precursor and oleic acid in 1-octadecene.

    • Heat the mixture to 120°C under vacuum for 1 hour to remove water and oxygen.

    • Switch to an inert atmosphere (e.g., nitrogen or argon) and heat the mixture to the desired reaction temperature (e.g., 320°C) at a controlled rate.

    • Maintain the reaction at this temperature for a specific duration (e.g., 30-60 minutes) to allow for nanoparticle growth.

    • Cool the reaction mixture to room temperature.

  • Visual Indicators of a Successful Synthesis:

    • The initial reddish-brown color of the iron oleate precursor should turn into a black or dark brown colloidal suspension, indicating the formation of iron oxide nanoparticles.

    • The final solution should be clear and free of visible precipitates.

Protocol 2: Purification of this compound-Coated Nanoparticles

This protocol describes a general method for purifying nanoparticles using centrifugation and washing.

Materials:

  • Crude nanoparticle solution

  • Ethanol (or another suitable anti-solvent)

  • Deionized water or a suitable buffer

  • Centrifuge

Procedure:

  • Add an excess of ethanol to the crude nanoparticle solution to induce precipitation.

  • Centrifuge the mixture at a high speed (e.g., 6000-10000 rpm) for 10-20 minutes.

  • Carefully decant and discard the supernatant, which contains unreacted precursors, excess oleate, and byproducts.

  • Re-disperse the nanoparticle pellet in a small amount of a suitable solvent (e.g., hexane or chloroform for hydrophobic particles, or deionized water for hydrophilic particles). Sonication may be necessary to achieve a good dispersion.

  • Repeat the precipitation, centrifugation, and re-dispersion steps at least three times to ensure high purity.

  • After the final wash, disperse the nanoparticles in the desired solvent for storage and characterization.

Protocol 3: Characterization of this compound-Coated Nanoparticles

1. Dynamic Light Scattering (DLS) for Size Distribution and Zeta Potential:

  • Sample Preparation:

    • Dilute a small aliquot of the purified nanoparticle suspension in an appropriate solvent (e.g., deionized water for hydrophilic particles, toluene for hydrophobic particles) to a suitable concentration (typically in the ppm range). The solution should be transparent or slightly hazy.

    • Filter the diluted sample through a syringe filter (e.g., 0.22 µm) to remove any large aggregates or dust.

  • Measurement:

    • Transfer the filtered sample to a clean cuvette.

    • Place the cuvette in the DLS instrument and allow it to equilibrate to the desired temperature.

    • Perform the size distribution and zeta potential measurements according to the instrument's software instructions.

  • Expected Results:

    • A monomodal size distribution with a low polydispersity index (PDI) (<0.2) indicates a uniform nanoparticle population.

    • A highly negative zeta potential (e.g., < -30 mV) for aqueous dispersions suggests good colloidal stability.

2. Transmission Electron Microscopy (TEM) for Morphology and Size:

  • Sample Preparation:

    • Dilute the purified nanoparticle suspension significantly in a volatile solvent (e.g., hexane or chloroform).

    • Drop-cast a small volume (e.g., 5-10 µL) of the diluted suspension onto a TEM grid (e.g., carbon-coated copper grid).[7]

    • Allow the solvent to evaporate completely in a dust-free environment.

  • Imaging:

    • Place the grid in the TEM holder and acquire images at various magnifications.

  • Expected Results:

    • TEM images will reveal the size, shape, and crystallinity of the individual nanoparticles. Image analysis software can be used to measure the size of a large number of particles to obtain a statistically significant size distribution.

3. Fourier-Transform Infrared (FTIR) Spectroscopy for Surface Coating Confirmation:

  • Sample Preparation:

    • Thoroughly dry the purified nanoparticles to obtain a powder.

    • Mix a small amount of the nanoparticle powder with potassium bromide (KBr) and press it into a pellet. Alternatively, for some instruments, the powder can be analyzed directly using an ATR accessory.

  • Measurement:

    • Acquire the FTIR spectrum over the range of 4000-400 cm⁻¹.

  • Expected Results:

    • The spectrum should exhibit the characteristic peaks of this compound as described in Q4 of the FAQ section, confirming its presence on the nanoparticle surface.

Diagrams

This section provides visual representations of key concepts and workflows related to the use of this compound in nanoparticle synthesis.

stabilization_mechanism cluster_nanoparticle Nanoparticle Core cluster_bilayer This compound Bilayer cluster_solvent Aqueous Solvent nanoparticle NP p1 nanoparticle->p1 Hydrophobic Interaction p2 nanoparticle->p2 p3 p1->p3 Hydrophilic Head (COO⁻) p4 p2->p4 p5 p3->p5 Hydrophobic Tail p6 p4->p6 solvent H₂O p5->solvent Interaction with Water p6->solvent troubleshooting_workflow start Problem with Nanoparticle Synthesis issue Identify the Issue start->issue aggregation Aggregation/ Precipitation issue->aggregation Visual Observation size_issue Inconsistent Size/ Bimodal Distribution issue->size_issue DLS/TEM Data low_yield Low Yield issue->low_yield Quantification check_ph Check & Adjust pH (8-11) aggregation->check_ph check_conc Increase Sodium Oleate Concentration aggregation->check_conc check_purity Verify Reagent Purity aggregation->check_purity size_issue->check_purity check_temp Ensure Consistent Temperature Control size_issue->check_temp check_mixing Improve Mixing Efficiency size_issue->check_mixing optimize_reaction Optimize Reaction Time & Temp low_yield->optimize_reaction refine_purification Refine Purification Protocol low_yield->refine_purification solution Problem Resolved check_ph->solution check_conc->solution check_purity->solution check_temp->solution check_mixing->solution optimize_reaction->solution refine_purification->solution

References

Technical Support Center: Controlling Nanoparticle Size with Sodium Oleate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions regarding the use of sodium oleate in controlling the particle size of nanoparticles.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in nanoparticle synthesis?

This compound (NaOL) is an anionic surfactant that serves multiple functions in nanoparticle synthesis. Its primary roles include:

  • Stabilizer: It adsorbs onto the surface of newly formed nanoparticles through the carboxylic group, preventing aggregation via electrostatic and steric hindrance.[1][2]

  • Size and Shape Control Agent: The concentration and ratio of this compound to other precursors (like oleic acid) can direct the growth of nanoparticles, influencing their final size and shape (e.g., spherical vs. cubic).[3][4]

  • pH Buffer: In certain reactions, this compound acts as a buffer, maintaining a stable pH environment which is crucial for controlled crystal growth.[2][5]

  • Reductant: In some systems, such as the synthesis of palladium nanoparticles, this compound can also act as the reducing agent, reducing the metal precursor to its nanoparticle form.[6][7]

Q2: How does this compound control nanoparticle size?

This compound controls nanoparticle size by modulating the nucleation and growth phases of crystal formation. The oleate ions attach to the surface of metal ions on the nanocrystal surface via their carboxylic head groups.[1] This surface capping action limits the further addition of monomers to the growing crystal, thereby controlling the final particle size. A higher concentration of this compound can lead to a greater number of nuclei and faster surface passivation, often resulting in smaller nanoparticles.

Q3: Can the purity of this compound affect the experimental outcome?

Yes, the purity of this compound is a critical factor. Studies have shown that nanoparticles synthesized with low-grade (e.g., 82% purity) this compound can be significantly smaller than those synthesized under the same conditions with high-grade (e.g., 97% purity) this compound.[4] Impurities, such as fatty acids with different chain lengths, can lead to the formation of iron precursors with varying decomposition temperatures, affecting reproducibility and control over the final particle characteristics.[4]

Q4: Is this compound suitable for both aqueous and non-polar solvent systems?

This compound is versatile. It can be used to stabilize nanoparticles in aqueous dispersions, where it can form a bilayer coating to provide hydrophilicity.[1][8] It is also widely used in non-polar (organic) solvents for methods like thermal decomposition, where it acts as a surfactant to keep the nanoparticles stable.[2][5] A simple phase-transform method can be used to move nanoparticles coated with this compound from a hydrophilic to a lipophilic phase by adjusting the pH.[8]

Troubleshooting Guide
Problem Possible Cause Suggested Solution
Inconsistent Particle Size / Poor Monodispersity 1. Impure Reagents: Purity of this compound and other precursors is inconsistent between batches.[4] 2. Temperature Fluctuations: Inconsistent reaction temperature affects nucleation and growth rates. 3. Inefficient Mixing: Poor stirring leads to local concentration gradients.1. Use high-purity this compound (e.g., >97%) and other reagents consistently.[4] 2. Ensure precise temperature control throughout the reaction. 3. Use vigorous and consistent magnetic or mechanical stirring.
Particle Aggregation 1. Insufficient Surfactant: The concentration of this compound is too low to effectively passivate the nanoparticle surface. 2. Incorrect pH: The pH of the solution may not be optimal for the electrostatic stabilization provided by the oleate ions.[2] 3. Post-synthesis Washing: Inappropriate solvents used during washing can strip the oleate layer.1. Increase the molar ratio of this compound to the metal precursor. 2. In aqueous synthesis, ensure the pH is buffered correctly; this compound itself can act as a buffer.[2] 3. Wash nanoparticles with compatible solvents (e.g., ethanol, hexane) and avoid harsh treatments.
Unexpected Particle Shape (e.g., Spheres instead of Cubes) 1. Incorrect Surfactant Ratio: The ratio of this compound to oleic acid is critical for shape control in some systems (e.g., iron oxide).[3][4] 2. Absence of this compound: Some shapes, like cubes, may only form in the presence of this compound.[3][4]1. Carefully control the molar ratio of this compound to oleic acid. The presence of even a small amount of this compound can induce a change from spherical to cubic nanoparticles.[3][4] 2. Ensure this compound is added as specified in the protocol for shape-directed synthesis.
Reaction Fails to Produce Nanoparticles 1. Precursor Decomposition Issues: The reaction temperature may be too low for the decomposition of the metal-oleate complex. 2. Reductant Role: In syntheses where this compound is the reductant, conditions (e.g., temperature) may not be sufficient to initiate reduction.[6]1. Verify the decomposition temperature of your specific precursor complex. Increase the reflux temperature by using higher-boiling point solvents.[3] 2. For reduction-based syntheses, ensure the temperature and reaction time are adequate for the reduction to occur.
Quantitative Data on Particle Size Control

The following tables summarize data from various studies on the effect of this compound and other synthesis parameters on the characteristics of nanoparticles.

Table 1: Effect of this compound on Iron Oxide Nanoparticle Shape Data synthesized from studies on thermal decomposition of iron oleate precursors.[3][4]

Molar Ratio (Oleic Acid / this compound)Amount of Added NaOL (mmol)Resulting Particle ShapeAverage Size Range (nm)
N/A (NaOL absent)0Spherical5 - 27
Varies0.7Cubic~10
Varies2.5Cubic~15
1:1 to 3:1ConstantCubicInsignificant size change

Table 2: Functionalization of SiO₂ Nanoparticles with this compound Data from a study on grafting this compound onto existing SiO₂ nanoparticles.[9][10]

Sample IDThis compound Loading (wt %)Mean Particle Diameter (d₅₀) (nm)Zeta Potential (mV) at pH 7
Unmodified SiO₂09.0-25.4
SNP-22.4511.2-30.1
SNP-44.0813.5-33.8
SNP-88.3115.1-38.2
Experimental Protocols
Protocol 1: Synthesis of 18 nm Iron Oxide (Fe₃O₄) Nanoparticles via Thermal Decomposition

This protocol is adapted from a standard method for producing monodisperse iron oxide nanoparticles.[11]

Materials:

  • Iron(III) chloride hexahydrate (FeCl₃·6H₂O)

  • This compound (>97% purity)

  • Oleic Acid

  • 1-Octadecene

  • Ethanol

  • Deionized Water

  • Hexane

Procedure:

  • Precursor Formation:

    • Dissolve 3.65 g of this compound and 1.1 g of FeCl₃·6H₂O in a mixture of 8 mL ethanol, 6 mL deionized water, and 14 mL hexane.

    • Heat the mixture to 70°C and maintain this temperature for 4 hours with vigorous stirring. This forms the iron-oleate complex.

  • Precursor Isolation:

    • After cooling to room temperature, wash the upper organic layer with deionized water multiple times in a separatory funnel.

    • Evaporate the solvent (hexane) from the organic layer using a rotary evaporator to obtain a waxy solid of the iron-oleate complex.

  • Nanoparticle Synthesis:

    • In a three-neck flask equipped with a condenser and a thermocouple, mix the iron-oleate complex with 0.64 mL of oleic acid and 25.3 mL of 1-octadecene.

    • Heat the mixture to 320°C under a nitrogen atmosphere with continuous stirring.

    • Maintain the temperature at 320°C for 30 minutes.

  • Purification:

    • Cool the reaction mixture to room temperature.

    • Add excess ethanol to precipitate the nanoparticles.

    • Centrifuge the mixture to collect the nanoparticles.

    • Wash the nanoparticle pellet with ethanol several times and redisperse in a non-polar solvent like hexane or toluene.

Visualizations

Mechanism of Size Control by this compound

G cluster_0 Nucleation Phase cluster_1 Growth & Stabilization Phase Precursors Metal Precursors (e.g., FeCl₃) Decomposition Thermal Decomposition Precursors->Decomposition Monomers Metal Monomers Decomposition->Monomers Nuclei Nanoparticle Nuclei Monomers->Nuclei Growth Crystal Growth Monomers->Growth Addition of Monomers Nuclei->Growth NaOL This compound (Surfactant) Capping Surface Capping NaOL->Capping Capping->Growth Limits Growth StableNP Size-Controlled, Stable Nanoparticle Growth->StableNP

Caption: Mechanism of this compound in controlling nanoparticle growth.

Experimental Workflow for Nanoparticle Synthesis

G A 1. Mix Precursors (Metal Salt + this compound + Solvents) B 2. Form Metal-Oleate Complex (Heat at 70°C) A->B C 3. Isolate & Dry Complex B->C D 4. Thermal Decomposition (Add Oleic Acid + Solvent, Heat to >300°C) C->D E 5. Nanoparticle Formation D->E F 6. Cool & Precipitate (Add Ethanol) E->F G 7. Purify (Centrifuge & Wash) F->G H 8. Characterize (TEM, DLS, XRD) G->H

Caption: General workflow for thermal decomposition synthesis.

Troubleshooting Logic for Particle Aggregation

G Start Particle Aggregation Observed? CheckConc Is NaOL concentration sufficient? Start->CheckConc Yes CheckpH Is pH optimal (for aqueous)? CheckConc->CheckpH Yes Sol_IncConc Solution: Increase NaOL:Metal ratio CheckConc->Sol_IncConc No CheckWash Washing procedure correct? CheckpH->CheckWash Yes Sol_AdjpH Solution: Adjust/Buffer pH CheckpH->Sol_AdjpH No Sol_ModWash Solution: Use milder solvents for washing CheckWash->Sol_ModWash No End Problem Resolved CheckWash->End Yes Sol_IncConc->End Sol_AdjpH->End Sol_ModWash->End

Caption: Troubleshooting flowchart for nanoparticle aggregation.

References

Addressing the foaming properties of Sodium oleate in industrial applications.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the foaming properties of sodium oleate in industrial and research applications.

Troubleshooting Guide

Issue 1: Excessive Foaming

Q1: My this compound solution is producing too much foam. How can I control it?

A1: Excessive foaming can be managed by addressing several factors:

  • Concentration: Operating with this compound concentrations significantly above the Critical Micelle Concentration (CMC) can lead to high foam generation. Consider optimizing the concentration to the minimum required for your application.

  • Temperature: Higher temperatures can sometimes increase foam volume.[1] Evaluate if your process temperature can be lowered without compromising other parameters.

  • Defoamers: The addition of a suitable defoaming agent can effectively control foam. Options include silicone-based defoamers, which are highly effective but may leave residues, and non-silicone defoamers (e.g., fatty acid esters, higher alcohols) which are less likely to leave residues.[3][4] It is crucial to select a defoamer that is compatible with your system and does not interfere with the desired properties of your formulation.[4]

Issue 2: Poor Foam Stability (Foam Collapse)

Q2: The foam generated by my this compound solution collapses too quickly. What could be the cause and how can I improve its stability?

A2: Premature foam collapse can be attributed to several factors:

  • Contamination: The presence of contaminants such as oils, greases, or other surfactants can destabilize the foam structure.[5] Ensure the purity of your this compound and the cleanliness of your equipment.

  • pH: The stability of this compound foam is pH-dependent. At very high pH, foam stability may be weak.[2] Optimal foam stability is often observed near the pKa of oleic acid, where a mixture of protonated and ionized forms can create a denser monolayer at the interface.[2] Experiment with adjusting the pH of your solution to find the optimal range for stability.

  • Temperature: Elevated temperatures can decrease foam stability by increasing the rate of liquid drainage from the foam lamellae.[6]

  • Additives: The presence of certain electrolytes can impact foam stability by affecting the electrostatic repulsion between surfactant molecules at the bubble surface. The effect of salts on foam stability can be complex and depends on the specific salt and its concentration.

Issue 3: Inconsistent Foaming Performance

Q3: I am observing inconsistent foaming behavior between different batches of my this compound solution. What should I investigate?

A3: Inconsistent foaming is often a result of variability in experimental conditions or raw materials:

  • Raw Material Quality: Ensure the this compound used is of consistent quality and purity between batches.

  • Water Quality: The hardness and ionic content of the water used to prepare your solutions can significantly impact foaming properties. Using deionized or distilled water is recommended for consistency.

  • Precise Measurements: Inaccuracies in the concentration of this compound or other additives can lead to variable results.

  • Environmental Factors: Changes in ambient temperature and humidity can affect foaming, especially in open systems.

Frequently Asked Questions (FAQs)

Q1: What is the Critical Micelle Concentration (CMC) of this compound and why is it important for foaming?

A1: The Critical Micelle Concentration (CMC) is the concentration at which this compound molecules begin to form micelles in a solution. Below the CMC, the surfactant molecules primarily arrange themselves at the air-water interface, reducing surface tension. Above the CMC, the surface is saturated, and excess molecules form micelles in the bulk solution. The CMC is a critical parameter as foaming properties are highly dependent on surface tension. Different studies have reported varying CMC values for this compound, which can be influenced by factors like temperature, pH, and the presence of electrolytes. For instance, one study determined the CMC to be 912 ± 2 mg/L at 25°C[7][8], while another reported a CMC of 0.33 g/L at a pH of 10.0.[9]

Q2: How does pH affect the foaming properties of this compound?

A2: The pH of a this compound solution significantly influences its foaming characteristics because it alters the ionization state of the oleic acid.[2] At high pH values, oleic acid is predominantly in its ionized (oleate) form, which readily forms micelles and can lead to lower foam stability.[2] Near the pKa of oleic acid (around 8-9), there is a mixture of ionized oleate and protonated oleic acid, which can lead to denser packing at the air-water interface and enhanced foam stability.[2]

Q3: How does temperature impact the foamability and foam stability of this compound?

A3: Temperature has a dual effect on the foaming properties of this compound. An increase in temperature can lead to a larger foam volume (foamability).[1] However, it generally has a negative impact on foam stability, causing the foam to decay more rapidly.[1][6] This is because higher temperatures increase the fluidity of the liquid in the foam films, accelerating drainage and bubble coalescence.

Q4: What are the common types of defoamers used to control this compound foam?

A4: Common defoamers fall into two main categories: silicone-based and non-silicone-based.

  • Silicone-based defoamers are highly effective and persistent, making them suitable for a wide range of applications.[3] However, they can sometimes cause issues with surface defects in coatings or other applications where surface finish is critical.

  • Non-silicone defoamers include fatty acids, fatty acid esters, and higher alcohols.[3][4] These are often preferred in applications where silicone contamination is a concern, such as in the food and pharmaceutical industries.[4] The choice of defoamer should be based on the specific requirements of the application, including efficiency, compatibility, and regulatory considerations.

Data Presentation

Table 1: Critical Micelle Concentration (CMC) of this compound under Different Conditions

CMC ValueTemperaturepHMeasurement MethodReference
912 ± 2 mg/L25°CNot SpecifiedSurface Tension & UV-Vis Spectrophotometry[7][8]
0.33 g/L (330 mg/L)Not Specified10.0Surface Tension[9]
0.4 mM (approx. 121.8 mg/L)25°CNot SpecifiedNot Specified[10]

Table 2: Effect of Temperature on Surface Tension of this compound Solution (6 x 10⁻⁵ mol/L)

Temperature (K)Surface Tension (mN/m)
281.940.71
294.937.88

Note: Data extracted from a study on spodumene flotation.

Experimental Protocols

Determination of Foaming Properties using the Ross-Miles Method (ASTM D1173)

This method is used to determine the foaming capacity and foam stability of a surfactant solution.[11]

Methodology:

  • Solution Preparation: Prepare a solution of this compound at the desired concentration in deionized or distilled water.

  • Apparatus Setup: Use a standardized Ross-Miles apparatus, which consists of a jacketed glass column (receiver) and a pipette with a specified orifice.[11] Maintain a constant temperature by circulating water through the jacket.

  • Procedure: a. Add 50 mL of the this compound solution to the receiver. b. Pipette 200 mL of the same solution into the pipette. c. Position the pipette vertically over the receiver so that the tip is at a specified height above the liquid surface. d. Allow the solution from the pipette to drain into the receiver, creating foam. e. Once the pipette is empty, immediately measure the initial foam height in millimeters. f. Record the foam height again after specified time intervals (e.g., 1, 3, and 5 minutes) to assess foam stability.[11]

Determination of Critical Micelle Concentration (CMC) by Surface Tension Measurement

This protocol outlines the determination of the CMC by measuring the surface tension of this compound solutions at various concentrations.

Methodology:

  • Solution Preparation: Prepare a series of this compound solutions of varying concentrations, starting from a very low concentration and incrementally increasing it to a point expected to be above the CMC. Use deionized water as the solvent.

  • Surface Tension Measurement: a. Use a tensiometer (e.g., a Du Noüy ring or Wilhelmy plate tensiometer) to measure the surface tension of each solution. b. Ensure the platinum ring or plate is thoroughly cleaned before each measurement to avoid cross-contamination. c. Allow the surface tension reading to stabilize before recording the value for each concentration.

  • Data Analysis: a. Plot the surface tension values (γ) as a function of the logarithm of the this compound concentration (log C). b. The resulting graph will typically show a region where surface tension decreases linearly with log C, followed by a point where the surface tension remains relatively constant with further increases in concentration. c. The concentration at which this transition occurs is the Critical Micelle Concentration (CMC).[5] This can be determined by finding the intersection of the two linear portions of the graph.[5]

Visualizations

Foam_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Foam Property Analysis cluster_data Data Interpretation prep Prepare this compound Solution (Varying Concentration, pH, Temp) foam_gen Foam Generation (e.g., Ross-Miles Method) prep->foam_gen Test Solution surf_tension Surface Tension Measurement prep->surf_tension Aliquots foam_stab Foam Stability Measurement (Foam Height vs. Time) foam_gen->foam_stab Generated Foam data_analysis Analyze Foam Height, Half-life, and Surface Tension Data foam_stab->data_analysis cmc_det CMC Determination surf_tension->cmc_det Surface Tension Data cmc_det->data_analysis conclusion Correlate with Formulation Parameters data_analysis->conclusion

Caption: Experimental workflow for analyzing the foaming properties of this compound.

Troubleshooting_Foaming_Issues cluster_excess Excessive Foam cluster_stability Poor Stability start Foaming Issue Observed issue_type Excessive Foam or Poor Stability? start->issue_type check_conc Check Concentration issue_type->check_conc Excessive check_contamination Check for Contaminants issue_type->check_contamination Poor Stability check_agitation Reduce Agitation check_conc->check_agitation If High check_temp_excess Lower Temperature check_agitation->check_temp_excess If High Shear add_defoamer Add Defoamer check_temp_excess->add_defoamer If High solution_excess Foam Controlled add_defoamer->solution_excess check_ph Optimize pH check_contamination->check_ph If Present check_temp_stability Adjust Temperature check_ph->check_temp_stability If Not Optimal solution_stability Stability Improved check_temp_stability->solution_stability

Caption: Troubleshooting logic for addressing common foaming issues with this compound.

References

Overcoming challenges in the purification of synthesized Sodium oleate.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of synthesized sodium oleate.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Issue 1: Low Purity of Synthesized this compound

Symptoms:

  • The final product is not a white or slightly yellowish powder.

  • Analytical tests (e.g., HPLC, titration) indicate the presence of significant impurities.

  • The melting point is broad or lower than the expected 232-235 °C range.[1]

Possible Causes and Solutions:

CauseSolution
Incomplete Saponification Ensure a slight excess of sodium hydroxide (NaOH) is used during synthesis to drive the reaction to completion. Monitor the reaction pH, aiming for a final pH of 7, indicating complete neutralization of the oleic acid.[2]
Presence of Unreacted Oleic Acid Wash the crude this compound with a non-polar organic solvent like petroleum ether or hexane. Oleic acid is soluble in these solvents, while this compound is not.[1][3]
Excess Sodium Hydroxide Recrystallize the this compound from ethanol. NaOH is much less soluble in ethanol than this compound and will precipitate out upon cooling, allowing for separation by filtration. Alternatively, wash the crude product with water, as this compound is less soluble in cold water than NaOH.[4][5]
Other Fatty Acid Salts If the starting oleic acid was not pure, other fatty acid sodium salts may be present. Purification can be challenging. Fractional crystallization from ethanol may be attempted, but multiple recrystallizations might be necessary. Using high-purity oleic acid (≥99%) for the synthesis is the most effective preventative measure.
Water Content Dry the purified this compound thoroughly in a vacuum oven at a moderate temperature (e.g., 60-80 °C) to avoid decomposition.[5]

Issue 2: Product "Oils Out" During Recrystallization

Symptom:

  • Instead of forming crystals upon cooling the recrystallization solvent, an oily layer separates from the solution.

Possible Causes and Solutions:

CauseSolution
Solution is Supersaturated Reheat the mixture to dissolve the oil, and add a small amount of additional hot solvent to decrease the saturation. Allow the solution to cool more slowly to encourage crystal formation.
Presence of Impurities High levels of impurities can disrupt the crystal lattice formation. If the issue persists after adjusting the solvent volume, consider pre-purifying the crude product by washing with an appropriate solvent to remove some of the impurities before attempting recrystallization again.
Cooling Rate is Too Fast Allow the solution to cool to room temperature slowly, and then transfer it to an ice bath for further crystallization. Rapid cooling can favor oiling out over crystallization.

Issue 3: Difficulty in Drying the Final Product

Symptom:

  • The product remains sticky or gummy even after prolonged drying.

  • The product darkens or chars when dried in a conventional oven at elevated temperatures.

Possible Causes and Solutions:

CauseSolution
Oxidation at High Temperatures The double bond in the oleate molecule is susceptible to oxidation at high temperatures, which can lead to discoloration and decomposition.[1]
Residual Solvent Ethanol or water may be trapped within the solid matrix.
Recommended Drying Method Dry the this compound in a vacuum oven at a moderate temperature (e.g., 60-80 °C). The reduced pressure facilitates the removal of residual solvents at a lower temperature, minimizing the risk of oxidation and charring. Using a cold trap between the oven and the vacuum pump is also recommended.[5]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthesized this compound?

A1: The most common impurities include unreacted oleic acid, excess sodium hydroxide, water, and other fatty acid salts if the starting oleic acid was not of high purity. Oxidation byproducts can also form during processing or storage.

Q2: What is the best solvent for recrystallizing this compound?

A2: Ethanol is the most commonly cited solvent for the recrystallization of this compound. This compound is soluble in hot ethanol and less soluble in cold ethanol, which allows for good recovery of purified crystals upon cooling. It is soluble in about 20 parts of ethanol.[1][2]

Q3: How can I assess the purity of my synthesized this compound?

A3: Several analytical techniques can be used:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be used to separate and quantify this compound and any organic impurities.[6][7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): After conversion to their methyl esters, the fatty acid composition can be analyzed to determine the presence of other fatty acid salts.[8][9]

  • Titration: The amount of free fatty acids or excess alkali can be determined by acid-base titration.

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can be used to identify the characteristic functional groups of this compound and to detect impurities by the presence of unexpected peaks.[10][11]

Q4: My this compound has turned yellow and has a rancid smell. What happened and can I purify it?

A4: The yellowing and rancid odor are signs of oxidation of the double bond in the oleate chain.[1] While purification to remove these oxidation byproducts is possible, it can be difficult. It is best to prevent oxidation by storing this compound in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon). For purification of aged this compound, repeated recrystallizations from ethanol may help to remove some of the decomposition products.

Data Presentation

Table 1: Solubility of this compound and a Key Impurity

CompoundSolventSolubility (Approximate)
This compound Water~10 g / 100 mL[1][2][12]
Ethanol~5 g / 100 mL[1][2]
Oleic Acid WaterPractically Insoluble[3]
EthanolMiscible[3]

Table 2: Typical Physical Properties of this compound

PropertyValue
Appearance White to yellowish powder or lumps[1][12]
Melting Point 232-235 °C[1]
Molecular Weight 304.44 g/mol [12]

Experimental Protocols

Protocol 1: Purification of this compound by Recrystallization from Ethanol

  • Dissolution: In a fume hood, add the crude this compound to an Erlenmeyer flask. Add a minimal amount of hot 95% ethanol while stirring and gently heating in a water bath until the solid is completely dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold 95% ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified this compound crystals in a vacuum oven at 60-80 °C until a constant weight is achieved.

Protocol 2: Purity Analysis by HPLC

This is a general guideline; specific parameters may need to be optimized.

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of acetonitrile and water with a small amount of phosphoric acid (for non-MS detection) or formic acid (for MS-compatible methods).[6]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a low wavelength (e.g., 205-215 nm) or an Evaporative Light Scattering Detector (ELSD).

  • Sample Preparation: Dissolve a known amount of the synthesized this compound in the initial mobile phase composition. Filter the sample through a 0.45 µm syringe filter before injection.

  • Quantification: Compare the peak area of the this compound in the sample to a standard curve prepared from a known pure standard.

Mandatory Visualizations

Purification_Workflow start Crude this compound recrystallization Recrystallize from Ethanol start->recrystallization filtration Vacuum Filtration recrystallization->filtration drying Vacuum Oven Drying filtration->drying analysis Purity Analysis (HPLC/Titration) drying->analysis pure_product Pure this compound analysis->pure_product Purity Meets Specification troubleshoot Troubleshoot analysis->troubleshoot Purity Does Not Meet Specification troubleshoot->recrystallization Repeat Purification fail Purity Below Specification troubleshoot->fail

Caption: General workflow for the purification of synthesized this compound.

Troubleshooting_Recrystallization start Recrystallization Attempt oiling_out Product Oils Out? start->oiling_out no_crystals No Crystals Form? oiling_out->no_crystals No add_solvent Reheat and Add More Hot Solvent oiling_out->add_solvent Yes scratch_flask Scratch Inner Surface of Flask no_crystals->scratch_flask Yes success Crystals Form no_crystals->success No slow_cool Cool Slowly add_solvent->slow_cool slow_cool->success seed_crystal Add a Seed Crystal scratch_flask->seed_crystal concentrate Reduce Solvent Volume and Re-cool seed_crystal->concentrate concentrate->success

Caption: Decision tree for troubleshooting common recrystallization issues.

References

Technical Support Center: Mitigating Rancid Odor in Sodium Oleate Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the rancid odor associated with sodium oleate in their formulations.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of the rancid odor in this compound?

A1: The rancid, often described as "tallow-like," odor in this compound arises from the oxidative degradation of the oleic acid component.[1][2][3] Oleic acid is a monounsaturated fatty acid, and its double bond is susceptible to attack by reactive oxygen species (ROS). This process, known as lipid peroxidation, generates volatile secondary products such as aldehydes and ketones, which are responsible for the unpleasant smell.[1][4]

Q2: How can I prevent or minimize the development of this rancid odor?

A2: Mitigating the rancid odor in this compound formulations involves preventing or slowing down the lipid peroxidation process. The most effective strategies include:

  • Use of Antioxidants: These molecules inhibit oxidation by scavenging free radicals.[5]

  • Addition of Chelating Agents: These agents bind metal ions that can catalyze the oxidation process.[6][7]

  • Proper Storage Conditions: Controlling environmental factors like temperature, light, and oxygen exposure is crucial.[8][9]

  • Odor Masking: In cases where odor is already present or cannot be entirely prevented, masking agents can be used to conceal the undesirable smell.[10][11]

Q3: What are the initial signs of this compound degradation?

A3: The primary indicator of initial lipid oxidation is an increase in the peroxide value (PV).[4] Peroxides are the initial products of oxidation and are themselves odorless. However, their presence signifies that degradation has begun and will likely lead to the formation of odorous secondary products. A noticeable rancid odor is a sign of more advanced degradation.

Troubleshooting Guides

Issue 1: My this compound formulation has developed a rancid odor. How can I address this?

Troubleshooting Steps:

  • Confirm Oxidation: The first step is to confirm that the odor is due to oxidation. This can be done through analytical testing.

    • Peroxide Value (PV) Test: Measures the concentration of primary oxidation products (peroxides and hydroperoxides). A high PV indicates ongoing oxidation.[4][12]

    • Thiobarbituric Acid Reactive Substances (TBARS) Assay: Measures secondary oxidation products, such as malondialdehyde (MDA), which are correlated with rancid odors.[2][13]

  • Evaluate Storage Conditions: Assess how the this compound and the final formulation have been stored.

    • Temperature: Store at cool temperatures (refrigeration at 2-8°C is often recommended) to slow down the rate of oxidation.[9][14]

    • Light: Protect from light, as it can accelerate oxidation. Use amber or opaque containers.

    • Oxygen: Minimize exposure to air. Consider inert gas blanketing (e.g., with nitrogen or argon) for long-term storage.

  • Implement Stabilization Strategies:

    • Add an Antioxidant: If not already present, incorporate an appropriate antioxidant into your formulation. Common choices include butylated hydroxyanisole (BHA), butylated hydroxytoluene (BHT), and tocopherols (Vitamin E).[15][16][17]

    • Incorporate a Chelating Agent: Trace metal ions (like iron and copper) can act as pro-oxidants. Adding a chelating agent such as ethylenediaminetetraacetic acid (EDTA) can sequester these ions and inhibit oxidation.[6][18][19]

  • Consider Odor Masking: If the odor persists at a low level, an odor-masking agent can be used as a final step. Options include essential oils or synthetic fragrances designed to cover fatty or rancid notes.[10][20]

Issue 2: I am developing a new formulation with this compound. How can I proactively prevent odor issues?

Proactive Prevention Workflow:

Proactive_Odor_Prevention start Start: New this compound Formulation quality Source High-Quality this compound (Low initial PV) start->quality stabilizer Select Stabilizer(s) quality->stabilizer antioxidant Consider Antioxidant (e.g., BHA, BHT, Tocopherols) stabilizer->antioxidant Radical Scavenging chelator Consider Chelating Agent (e.g., EDTA) stabilizer->chelator Metal Inactivation combination Combination Therapy (Antioxidant + Chelating Agent) antioxidant->combination chelator->combination formulation Incorporate Stabilizer(s) into Formulation combination->formulation storage Define Optimal Storage Conditions (Cool, Dark, Airtight) formulation->storage stability_testing Conduct Stability Testing (PV, TBARS, Sensory Panel) storage->stability_testing end Final Formulation with Optimized Stability stability_testing->end

Caption: Proactive workflow for preventing rancid odor in new this compound formulations.

Experimental Protocols

Protocol 1: Peroxide Value (PV) Titration Method

This method determines the concentration of peroxides and hydroperoxides in the formulation.

Materials:

  • Glacial acetic acid

  • Chloroform or isooctane

  • Saturated potassium iodide (KI) solution

  • Standardized 0.01 N sodium thiosulfate (Na₂S₂O₃) solution

  • 1% Starch indicator solution

  • Sample of this compound formulation

Procedure:

  • Weigh approximately 5 g of the sample into a 250 mL Erlenmeyer flask.

  • Add 30 mL of a 3:2 acetic acid/chloroform (or isooctane) mixture and swirl to dissolve.

  • Add 0.5 mL of saturated KI solution.

  • Stopper the flask, shake for one minute, and store in the dark for 5 minutes.

  • Add 30 mL of deionized water and shake vigorously.

  • Titrate the liberated iodine with 0.01 N sodium thiosulfate solution until the yellow color almost disappears.

  • Add 0.5 mL of starch indicator solution, which will turn the solution blue.

  • Continue the titration until the blue color disappears.

  • Record the volume of titrant used.

  • Perform a blank titration without the sample.

Calculation: Peroxide Value (meq/kg) = ((S - B) * N * 1000) / W Where:

  • S = Volume of titrant for the sample (mL)

  • B = Volume of titrant for the blank (mL)

  • N = Normality of the sodium thiosulfate solution

  • W = Weight of the sample (g)

Protocol 2: TBARS Assay for Secondary Oxidation Products

This assay quantifies malondialdehyde (MDA) and other thiobarbituric acid reactive substances.

Materials:

  • Thiobarbituric acid (TBA)

  • Trichloroacetic acid (TCA)

  • Hydrochloric acid (HCl)

  • Malondialdehyde (MDA) or 1,1,3,3-tetramethoxypropane for standard curve

  • Sample of this compound formulation

Procedure:

  • Reagent Preparation: Prepare a TBA/TCA/HCl reagent solution (e.g., 0.375% TBA, 15% TCA, 0.25 N HCl).

  • Sample Preparation: Mix 1 mL of the this compound formulation with 2 mL of the TBA/TCA/HCl reagent in a test tube.

  • Reaction: Heat the mixture in a boiling water bath for 15 minutes.

  • Cooling: Cool the tubes in an ice bath for 10 minutes to stop the reaction.

  • Centrifugation: Centrifuge the samples at 3000 rpm for 15 minutes.

  • Measurement: Measure the absorbance of the supernatant at 532 nm.

  • Standard Curve: Prepare a standard curve using MDA or a precursor.

  • Calculation: Determine the concentration of TBARS in the sample from the standard curve, expressed as mg MDA/kg of sample.

Data on Mitigation Strategies

Table 1: Comparison of Antioxidant Efficacy

AntioxidantTypical ConcentrationEfficacy in Vegetable OilsReference
BHA200 ppmModerate protection in some oils.[15][16]
BHT200 ppmSome protection in specific oils like corn oil.[15][16]
α-Tocopherol0.1% - 1%Effective, but can be pro-oxidant at higher concentrations. Often used with synergists like ascorbic acid.[3][17]
Rosemary Extract250 - 500 ppmPotent antioxidant against lipid oxidation.[21][22]

Table 2: Effectiveness of Chelating Agents

Chelating AgentTypical ConcentrationEfficacy in EmulsionsReference
EDTA10 µM - 75 ppmHighly effective at inhibiting metal-catalyzed oxidation.[6][18][19] Can be pro-oxidant at very low concentrations if metal ions are in excess.[18][6][18][19]
Sodium Citrate-Effective at inhibiting lipid oxidation.[19]

Signaling Pathways and Workflows

Lipid Peroxidation Pathway

The oxidation of this compound follows a free-radical chain reaction mechanism consisting of three main stages: initiation, propagation, and termination.

Lipid_Peroxidation cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination OleicAcid Oleic Acid (LH) LipidRadical Lipid Radical (L•) OleicAcid->LipidRadical Initiator Initiator (e.g., ROS, Metal Ion) Initiator->LipidRadical H• abstraction Oxygen Oxygen (O2) PeroxylRadical Lipid Peroxyl Radical (LOO•) LipidRadical->PeroxylRadical + O2 LipidHydroperoxide Lipid Hydroperoxide (LOOH) PeroxylRadical->LipidHydroperoxide + LH NonRadical Non-Radical Products PeroxylRadical->NonRadical + L• or LOO• NewLipidRadical New Lipid Radical (L•) LipidHydroperoxide->NewLipidRadical Chain Reaction Antioxidant Antioxidant (AH) Antioxidant->NonRadical Donates H• to LOO•

Caption: The three stages of lipid peroxidation: initiation, propagation, and termination.

References

Validation & Comparative

Comparing the efficiency of Sodium oleate and sodium stearate as emulsifiers.

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the emulsifying efficiency of two common fatty acid salts, supported by experimental data and detailed protocols.

Sodium oleate and sodium stearate, the sodium salts of oleic acid and stearic acid respectively, are anionic surfactants widely utilized as emulsifying agents in various industries, including pharmaceuticals, cosmetics, and food. Their efficacy as emulsifiers is primarily dictated by their molecular structure—specifically, the presence or absence of a double bond in their hydrocarbon tail. This guide provides a detailed comparison of their performance, drawing upon key physicochemical properties and experimental findings.

Executive Summary

The primary difference in the emulsifying behavior of this compound and sodium stearate stems from the cis-double bond in the oleyl chain of this compound, which imparts a "kink" in its structure. This seemingly subtle difference has significant implications for their packing at the oil-water interface, influencing emulsion stability and droplet size. While both are effective emulsifiers, their performance characteristics make them suitable for different formulation requirements.

Comparative Data

The following table summarizes the key quantitative parameters influencing the emulsifying efficiency of this compound and sodium stearate.

PropertyThis compoundSodium StearateSignificance in Emulsification
Molecular Formula C₁₈H₃₃NaO₂C₁₈H₃₅NaO₂The presence of a C=C double bond in this compound's hydrocarbon chain is the key structural difference.
Molecular Weight 304.4 g/mol [1]306.5 g/mol Minimal impact on emulsifying properties.
Hydrophilic-Lipophilic Balance (HLB) ~18Not explicitly found, but generally considered suitable for O/W emulsions.A higher HLB value generally indicates better performance for creating oil-in-water (O/W) emulsions.
Critical Micelle Concentration (CMC) Studied, increases with temperature[2]Studied, increases with temperature[2]The concentration at which surfactant molecules begin to form micelles. A lower CMC can indicate greater efficiency.
Physical State at Room Temperature Tan solid[3]White solid[3]Can influence handling and dissolution during emulsion preparation.

Impact of Molecular Structure on Emulsifying Performance

The presence of the double bond in this compound's structure prevents the hydrocarbon chains from packing as tightly at the oil-water interface as the saturated chains of sodium stearate. This looser packing can lead to a more fluid and flexible interfacial film. In contrast, the straight, saturated chains of sodium stearate allow for more ordered and rigid packing, potentially forming a more robust barrier against droplet coalescence.

Unsaturated fatty acid soaps, like this compound, are generally less foamy than their saturated counterparts.[4] While foaming and emulsification are distinct phenomena, this suggests differences in their interfacial properties. The kinked structure of this compound may result in a larger area per molecule at the interface, which can influence the curvature of the interfacial film and, consequently, the type and stability of the emulsion formed.

Experimental Protocols

To objectively compare the emulsifying efficiency of this compound and sodium stearate, a standardized experimental protocol is crucial. The following methodologies are recommended for preparing and characterizing oil-in-water (O/W) emulsions stabilized by these surfactants.

I. Preparation of Oil-in-Water Emulsions

This protocol is adapted from established methods for preparing O/W emulsions for comparative analysis.[5]

Materials:

  • This compound (reagent grade)

  • Sodium Stearate (reagent grade)

  • Deionized water

  • Oil phase (e.g., mineral oil, soybean oil)

  • High-shear homogenizer

Procedure:

  • Aqueous Phase Preparation: Dissolve a predetermined concentration of either this compound or sodium stearate in deionized water with gentle heating and stirring until fully dissolved.

  • Oil Phase Preparation: Measure the desired volume of the oil phase.

  • Emulsification: Heat both the aqueous and oil phases to a specified temperature (e.g., 70°C). Gradually add the oil phase to the aqueous phase while homogenizing at a constant speed for a fixed duration (e.g., 10,000 rpm for 5 minutes).

  • Cooling: Allow the emulsion to cool to room temperature while stirring gently.

II. Characterization of Emulsion Properties

A. Emulsion Stability Analysis:

  • Creaming Index: Transfer a known volume of the emulsion to a graduated cylinder and seal. At regular intervals (e.g., 0, 24, 48, 72 hours), measure the height of the serum layer (creamed layer) at the top. The creaming index is calculated as:

    • Creaming Index (%) = (Height of serum layer / Total height of emulsion) x 100

  • Phase Separation: Visually inspect the emulsions for any signs of oil separation or coalescence over a set period.

B. Droplet Size Analysis:

  • Microscopy: Place a small drop of the diluted emulsion on a microscope slide and cover with a coverslip. Observe the emulsion droplets under an optical microscope and capture images. Use image analysis software to measure the diameter of a statistically significant number of droplets to determine the average droplet size and size distribution.

  • Laser Diffraction: Utilize a laser diffraction particle size analyzer for a more precise and automated measurement of the droplet size distribution.[6]

Molecular Mechanism of Emulsion Stabilization

The primary mechanism by which both this compound and sodium stearate stabilize emulsions is through the formation of a protective interfacial film around the dispersed oil droplets. This process can be visualized as a series of steps:

Emulsion_Stabilization cluster_bulk Bulk Aqueous Phase cluster_interface Oil-Water Interface cluster_stabilization Emulsion Stabilization Surfactant_Molecules Surfactant Molecules (this compound/Stearate) Adsorption Adsorption at Interface Surfactant_Molecules->Adsorption Oil_Droplet_Initial Oil Droplet Oil_Droplet_Initial->Adsorption Interfacial_Film Formation of Interfacial Film Adsorption->Interfacial_Film Repulsion Electrostatic & Steric Repulsion Interfacial_Film->Repulsion Stable_Emulsion Stable Emulsion Repulsion->Stable_Emulsion

Caption: Molecular mechanism of emulsion stabilization by fatty acid soaps.

The amphiphilic nature of these soap molecules, possessing a hydrophilic carboxylate head and a hydrophobic hydrocarbon tail, drives their accumulation at the oil-water interface.[3] The hydrophobic tails penetrate the oil droplet, while the hydrophilic heads remain in the aqueous phase. This orientation creates a film that lowers the interfacial tension between the oil and water. The negatively charged carboxylate groups on the surface of the droplets then lead to electrostatic repulsion between them, preventing coalescence and stabilizing the emulsion.

Experimental Workflow

The following diagram illustrates a typical workflow for the comparative evaluation of emulsifier efficiency.

Experimental_Workflow cluster_preparation Emulsion Preparation cluster_characterization Characterization cluster_analysis Data Analysis Prep_SO Prepare Emulsion with This compound Stability_SO Stability Analysis (Creaming, Phase Separation) Prep_SO->Stability_SO Droplet_Size_SO Droplet Size Analysis (Microscopy, Laser Diffraction) Prep_SO->Droplet_Size_SO Prep_SS Prepare Emulsion with Sodium Stearate Stability_SS Stability Analysis (Creaming, Phase Separation) Prep_SS->Stability_SS Droplet_Size_SS Droplet Size Analysis (Microscopy, Laser Diffraction) Prep_SS->Droplet_Size_SS Comparison Comparative Analysis of Stability and Droplet Size Stability_SO->Comparison Droplet_Size_SO->Comparison Stability_SS->Comparison Droplet_Size_SS->Comparison Conclusion Conclusion on Emulsifier Efficiency Comparison->Conclusion

Caption: Workflow for comparing emulsifier efficiency.

Conclusion

The choice between this compound and sodium stearate as an emulsifier depends on the desired properties of the final emulsion. The unsaturated nature of this compound leads to a less ordered interfacial film, which may be advantageous for creating smaller droplets and more fluid emulsions. Conversely, the saturated hydrocarbon chain of sodium stearate allows for tighter packing at the interface, potentially forming a more rigid and stable film, which could be beneficial for long-term stability against coalescence. Further direct comparative studies under controlled conditions are necessary to provide definitive quantitative data on their relative efficiencies in specific formulations. This guide provides the foundational knowledge and experimental framework for conducting such evaluations.

References

A Comparative Guide: Sodium Oleate vs. Potassium Oleate in High-Performance Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of cosmetic and pharmaceutical formulations, the selection of appropriate excipients is paramount to achieving desired product efficacy, stability, and sensory characteristics. Among the most versatile anionic surfactants are the alkali metal salts of oleic acid, principally sodium oleate and potassium oleate. Both are valued for their emulsifying, cleansing, and viscosity-modifying properties.[1][2] However, the choice between the sodium and potassium salt can significantly impact formulation development, manufacturing processes, and final product performance. This guide provides an objective, data-supported comparison to aid in the selection of the optimal oleate salt for your specific application.

Physicochemical Properties: A Tale of Two Cations

The fundamental difference between this compound and potassium oleate lies in the cation (Na⁺ vs. K⁺). This seemingly small variation leads to significant differences in their physical properties, most notably solubility. Potassium soaps are generally more soluble in water than their sodium counterparts.[3][4][5] This is a critical consideration for developing liquid formulations or for processes that are sensitive to temperature.[3]

Table 1: Comparison of Physicochemical Properties

PropertyThis compoundPotassium OleateSource(s)
CAS Number 143-19-1143-18-0[6]
Molecular Formula C₁₈H₃₃NaO₂C₁₈H₃₃KO₂[6][7]
Molecular Weight 304.44 g/mol 320.55 g/mol [6][7]
Appearance White to yellowish powder or lumps.[7]Yellowish or brownish soft mass or liquid.[6][7][6][7]
Solubility in Water Soluble, but less so at room temperature; requires elevated temperatures for concentrated solutions.[3][8]Freely soluble, even at lower temperatures, forming clear solutions.[3][9][3][8][9]
Melting Point 232-235 °C235-240 °C[7]
pH of Aqueous Solution Alkaline (>7.0)Alkaline (>7.0)[7]
Hydrophilic-Lipophilic Balance (HLB) ~18~20

Performance in Formulations: Key Differentiators

The choice between sodium and potassium oleate will largely depend on the desired final formulation, be it a solid bar soap, a liquid cleanser, a cream, or a specialized drug delivery system.

Solubility and Its Implications

The most significant performance difference stems from solubility. Potassium oleate's higher solubility makes it the preferred choice for liquid soaps, facial cleansers, and body washes, as it allows for the creation of clear, stable solutions at room temperature.[4][10] this compound, being less soluble at lower temperatures, is a primary component of firm bar soaps.[3][5] In emulsions like creams and lotions, this difference is also crucial. The use of potassium oleate can facilitate cold-process manufacturing, which is beneficial for temperature-sensitive active ingredients.

Emulsification and Foaming

Both salts are effective emulsifiers and surfactants, reducing the surface tension of water to allow for the mixing of oil and water phases.[2] Potassium oleate is often cited for its ability to produce a rich and stable lather, making it a desirable ingredient in foaming cleansers and shampoos.[2] While this compound also foams, the quality and stability of the foam can differ. In some applications, oleates can also act as foam control agents, particularly at higher concentrations.[11]

Pharmaceutical Applications: Penetration Enhancement

In pharmaceuticals, particularly in transdermal and topical drug delivery, oleates are known to act as penetration enhancers.[12][13] They achieve this by fluidizing the lipid bilayers of the stratum corneum, thereby increasing the permeation of active pharmaceutical ingredients (APIs).[14] Studies have shown this compound to be an effective enhancer for various drugs.[12][15] While potassium oleate is also used in topical pharmaceutical formulations, direct comparative studies on its penetration enhancement efficacy versus the sodium salt are limited.[2]

Experimental Data

Direct, side-by-side comparative experimental data for sodium and potassium oleate are scarce in publicly available literature. The following table summarizes available data from various sources. It is important to note that experimental conditions such as temperature, pH, and water hardness can significantly influence these values.

Table 2: Surfactant Performance Metrics

ParameterThis compoundPotassium OleateSource(s)
Critical Micelle Concentration (CMC) ~0.0004 - 0.0006 mol/dm³Data not readily available in comparable units
Skin Irritation Potential Generally considered mild, but can be irritating at high concentrations.Considered mild and suitable for sensitive skin formulations.[1][16] One study found it to be non-irritating in a panel test.[17][1][16][17]
Biocompatibility/Toxicity Generally recognized as safe (GRAS) for specific uses.Generally recognized as safe (GRAS) for specific uses.[6] Studies suggest lower cytotoxicity compared to synthetic surfactants like SLS.[1][18][1][6][18]

Experimental Protocols

To objectively evaluate the performance of sodium or potassium oleate in a specific formulation, the following experimental protocols can be adapted.

Determination of Emulsion Stability

Objective: To assess the ability of the oleate salt to maintain a stable oil-in-water (o/w) or water-in-oil (w/o) emulsion over time.

Methodology: Bottle Test & Visual Assessment

  • Preparation of Emulsions:

    • Prepare identical formulations of the desired emulsion (e.g., a simple lotion) with standardized concentrations of this compound and potassium oleate as the emulsifiers.

    • The oil phase (e.g., mineral oil, sunflower oil) and water phase are heated separately to ~70°C.

    • The oleate salt is dissolved in the appropriate phase (typically the water phase for o/w emulsions).

    • Combine the two phases and homogenize using a high-shear mixer for a set time (e.g., 5 minutes) at a constant speed to form the emulsion.

  • Stability Assessment:

    • Pour equal volumes of each emulsion into separate, identical, graduated glass cylinders or test tubes and seal them.

    • Store the samples under controlled conditions. This can include:

      • Room temperature (e.g., 25°C)

      • Accelerated conditions (e.g., 40°C)

      • Freeze-thaw cycles (e.g., 24 hours at -10°C followed by 24 hours at 25°C, repeated for several cycles).

  • Data Collection:

    • At specified time intervals (e.g., 24h, 1 week, 1 month), visually inspect the samples for any signs of instability, such as creaming, coalescence, or phase separation.

    • Measure and record the volume (or height) of any separated water or oil layer.

    • Emulsion stability can be quantified as a percentage: (Initial Volume of Emulsion - Volume of Separated Phase) / Initial Volume of Emulsion * 100%.

Evaluation of Foaming Properties

Objective: To compare the foam generation (foamability) and foam stability of aqueous solutions of sodium and potassium oleate.

Methodology: Ross-Miles Method (Adapted)

  • Preparation of Surfactant Solutions:

    • Prepare aqueous solutions of this compound and potassium oleate at a standardized concentration (e.g., 1% w/v) in deionized water of a specific hardness.

  • Foam Generation (Foamability):

    • A specific volume of the surfactant solution (e.g., 200 mL) is carefully poured into a vertical, jacketed glass column of standardized dimensions.

    • Another specific volume of the same solution (e.g., 50 mL) is added to a funnel positioned at a set height above the liquid level in the column.

    • The solution from the funnel is allowed to fall into the column, creating foam.

    • Immediately after the solution has been added, the initial foam height is measured.

  • Foam Stability:

    • The foam height is measured again at predetermined time intervals (e.g., 1, 3, and 5 minutes) to assess its stability.

  • Data Analysis:

    • Compare the initial foam volume for foamability and the rate of foam collapse over time for stability between the two oleate solutions.

Visualization of Concepts

The following diagrams illustrate key concepts and workflows relevant to the use of oleates as surfactants.

Micelle_Formation cluster_solution Aqueous Solution (Below CMC) cluster_micelle Aqueous Solution (Above CMC) s1 s2 s3 micelle_center Hydrophobic Core s3->micelle_center Aggregation s4 s5 s6 l1 Surfactant Monomers h1 Head micelle_center->h1 Tail h2 Head micelle_center->h2 Tail h3 Head micelle_center->h3 Tail h4 Head micelle_center->h4 Tail h5 Head micelle_center->h5 Tail h6 Head micelle_center->h6 Tail h7 Head micelle_center->h7 Tail h8 Head micelle_center->h8 Tail Emulsifier_Evaluation_Workflow cluster_data Data Analysis start Define Formulation (e.g., O/W Cream) prep Prepare Formulations: - Control (No Emulsifier) - this compound - Potassium Oleate start->prep stability Conduct Stability Testing (Visual, Centrifugation, Freeze-Thaw) prep->stability performance Assess Performance (Viscosity, pH, Particle Size) prep->performance sensory Sensory Evaluation (Texture, Feel, Absorbency) stability->sensory performance->sensory select Select Optimal Emulsifier sensory->select

References

A Comparative Guide to Protein Extraction: Evaluating the Potential of Sodium Oleate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the initial step of protein extraction is pivotal to the success of downstream applications. The choice of detergent in a lysis buffer is critical, as it dictates the efficiency of cell membrane disruption and the integrity of the extracted proteins. While a host of detergents are well-established in the field, this guide explores the validation and comparative potential of Sodium Oleate, an anionic surfactant, in protein extraction methodologies. This document provides a theoretical comparison with commonly used detergents, detailed experimental protocols, and visual workflows to aid in the selection of an appropriate extraction strategy.

Comparing this compound with Standard Protein Extraction Reagents

This compound, the sodium salt of oleic acid, is an anionic surfactant recognized for its utility in the extraction and stabilization of membrane proteins.[1] Its amphipathic nature, with a hydrophobic tail and a hydrophilic head, allows it to effectively interact with the lipid bilayer of cell membranes and solubilize membrane-bound proteins.[1] The comparison with other detergents is crucial for understanding its potential advantages and limitations.

Detergents are broadly classified based on their charge: ionic (anionic or cationic), non-ionic, and zwitterionic.[2][3] Anionic detergents, like the widely used Sodium Dodecyl Sulfate (SDS), are potent solubilizing agents but are also strongly denaturing, disrupting protein structure.[2][4] Non-ionic detergents, such as Triton X-100 and Tween 20, are milder and non-denaturing, making them suitable for applications where protein function must be preserved.[2][3][4] Zwitterionic detergents, like CHAPS, offer a balance, effectively solubilizing proteins while being less denaturing than ionic detergents.[2][3]

This compound, as an anionic detergent, is expected to be an effective solubilizing agent. However, its denaturing properties are not as well-characterized in the context of protein extraction as those of SDS. The choice of detergent is highly dependent on the downstream application. For instance, while a denaturing detergent is suitable for SDS-PAGE, a non-denaturing one is essential for immunoprecipitation or enzyme activity assays.[4]

Detergent Class Denaturing Potential Typical Working Concentration Dialyzable Compatibility with Downstream Assays
This compound AnionicLikely denaturing (less characterized)To be empirically determinedModerateLikely requires removal for immunoassays and functional assays.
SDS AnionicStrong0.1 - 4%NoInterferes with most immunoassays and functional assays; compatible with SDS-PAGE.[4]
Triton X-100 Non-ionicNon-denaturing0.1 - 1%NoGenerally compatible with immunoassays and functional assays.[2][4]
CHAPS ZwitterionicMildly denaturing0.1 - 1%YesCompatible with many downstream applications, including 2D electrophoresis.[2]

Experimental Protocols

A well-defined protocol is essential for reproducible protein extraction. Below are detailed methodologies for a hypothetical protein extraction using a this compound-based lysis buffer and a standard RIPA buffer for comparison.

Protocol 1: Protein Extraction using a this compound-Based Lysis Buffer

This protocol is a hypothetical procedure for using this compound for the extraction of total protein from cultured mammalian cells. The optimal concentration of this compound would need to be determined empirically.

Materials:

  • Phosphate-Buffered Saline (PBS), ice-cold

  • This compound Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% this compound (hypothetical concentration), Protease Inhibitor Cocktail.

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifuge

Procedure:

  • Aspirate the culture medium from the adherent cells and wash the cells twice with ice-cold PBS.

  • Add 1 mL of ice-cold this compound Lysis Buffer to the culture dish.

  • Scrape the cells from the dish and transfer the cell lysate to a microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant, containing the soluble proteins, to a new pre-chilled microcentrifuge tube.

  • Determine the protein concentration using a compatible protein assay.

Protocol 2: Protein Extraction using a Standard RIPA Buffer

RIPA (Radioimmunoprecipitation Assay) buffer is a widely used lysis buffer for total protein extraction from cultured cells and tissues.

Materials:

  • Phosphate-Buffered Saline (PBS), ice-cold

  • RIPA Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, Protease Inhibitor Cocktail.

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifuge

Procedure:

  • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

  • Add 1 mL of ice-cold RIPA Buffer to the culture dish.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes, vortexing every 10 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Determine the protein concentration.

Visualizing Workflows and Pathways

Diagrams are provided below to illustrate a general protein extraction workflow and a relevant signaling pathway involving oleic acid.

G cluster_0 Sample Preparation cluster_1 Cell Lysis cluster_2 Protein Extraction cluster_3 Quantification & Analysis start Cultured Cells/Tissue wash Wash with PBS start->wash lysis Add Lysis Buffer (e.g., this compound-based) wash->lysis incubate Incubate on Ice lysis->incubate centrifuge Centrifugation incubate->centrifuge collect Collect Supernatant (Soluble Proteins) centrifuge->collect quantify Protein Quantification collect->quantify analysis Downstream Analysis (e.g., Western Blot, MS) quantify->analysis G cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular NaK_ATPase Na+/K+ ATPase Na_in Na+ influx NaK_ATPase->Na_in K_out K+ efflux NaK_ATPase->K_out Na_oleate This compound Na_oleate->NaK_ATPase activates

References

Evaluating the Biodegradability of Sodium Oleate in Aqueous Environments: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The environmental fate of excipients and active pharmaceutical ingredients is a critical consideration in modern drug development and manufacturing. Among the various classes of compounds utilized, surfactants play a pivotal role in formulation, yet their environmental impact, particularly their biodegradability, warrants careful evaluation. This guide provides a comparative analysis of the biodegradability of sodium oleate, a widely used anionic surfactant, against common alternatives in aqueous environments. The information presented is supported by experimental data from standardized testing protocols to aid in the selection of environmentally conscious formulation components.

Comparative Biodegradability of Surfactants

The following table summarizes the ready biodegradability of this compound and its alternatives as determined by internationally recognized OECD 301 test methods. These tests are designed to assess the potential for a chemical to be rapidly and completely biodegraded by microorganisms in an aerobic aqueous environment. A substance is generally considered "readily biodegradable" if it achieves a biodegradation level of >60% of its theoretical oxygen demand (ThOD) or >70% of its dissolved organic carbon (DOC) removal within a 28-day period, often with a 10-day window after the onset of degradation.

SurfactantChemical ClassOECD Test MethodBiodegradation (%)Timeframe (days)Classification
This compound Unsaturated Fatty Acid Salt (Soap)OECD 301A87.2[1]28Readily Biodegradable
OECD 301C90.5[1]28Readily Biodegradable
Sodium Lauryl Sulfate (SLS)Alkyl SulfateOECD 301>99-Readily Biodegradable
Sodium Laureth Sulfate (SLES)Alkyl Ether SulfateOECD 301>6028Readily Biodegradable
Linear Alkylbenzene Sulfonates (LAS)Alkylbenzene SulfonateOECD 301A/B66.7 - 9428Readily Biodegradable
Alcohol Ethoxylates (AEOs)Non-ionic SurfactantOECD 301F84.4 - 91.728Readily Biodegradable

Note: The data presented are compiled from various sources and may not have been generated under identical test conditions. Direct comparative studies are limited.

Discussion of Comparative Biodegradability

This compound, a salt of a naturally occurring fatty acid, consistently demonstrates high and rapid biodegradability in standardized aerobic tests.[1] This is in line with the general understanding that soaps derived from natural fats and oils are readily metabolized by environmental microorganisms.

In comparison, synthetic surfactants also exhibit good biodegradability under optimal conditions. Sodium Lauryl Sulfate (SLS) is well-documented as being readily biodegradable, with studies showing over 99% degradation. Sodium Laureth Sulfate (SLES) , an ethoxylated version of SLS, is also considered readily biodegradable, although the presence of the ethoxy chain can sometimes lead to a slightly slower degradation rate compared to its non-ethoxylated counterpart. Linear Alkylbenzene Sulfonates (LAS) , one of the most widely used anionic surfactants, are also classified as readily biodegradable. However, their degradation is highly dependent on the linearity of the alkyl chain; branched-chain alkylbenzene sulfonates are known to be significantly more persistent. Alcohol Ethoxylates (AEOs) are a major class of non-ionic surfactants that are generally found to be readily biodegradable. However, factors such as the degree of ethoxylation and the branching of the alkyl chain can influence the rate and extent of their degradation.

Overall, while many synthetic surfactants are designed to be biodegradable, this compound's natural origin and simple chemical structure contribute to its robust and rapid breakdown in aqueous environments, making it an excellent choice from an environmental perspective.

Experimental Protocols

The following are simplified descriptions of the key OECD test guidelines cited in this guide for determining the ready biodegradability of a substance.

OECD 301A: DOC Die-Away Test

This method evaluates the removal of dissolved organic carbon (DOC) from a solution containing the test substance and a microbial inoculum over a 28-day period.

OECD_301A_Workflow cluster_prep Preparation cluster_incubation Incubation (28 days, 22±2°C, dark) cluster_analysis Analysis TestSubstance Test Substance TestVessel Test Vessel (Substance + Medium + Inoculum) TestSubstance->TestVessel MineralMedium Mineral Medium MineralMedium->TestVessel ControlVessel Control Vessel (Medium + Inoculum) MineralMedium->ControlVessel Inoculum Microbial Inoculum Inoculum->TestVessel Inoculum->ControlVessel DOC_Measurement Measure DOC at intervals TestVessel->DOC_Measurement ControlVessel->DOC_Measurement Calculation % Biodegradation Calculation DOC_Measurement->Calculation

OECD 301A Experimental Workflow

Methodology:

  • A solution of the test substance in a mineral medium is prepared.

  • A microbial inoculum, typically from a wastewater treatment plant, is added to the solution.

  • The mixture is incubated in the dark at a constant temperature (22 ± 2°C) for 28 days.

  • Samples are taken at regular intervals and filtered to remove microbial cells.

  • The concentration of Dissolved Organic Carbon (DOC) in the filtrate is measured.

  • The percentage of biodegradation is calculated by comparing the removal of DOC in the test solution to the initial concentration, after correcting for any DOC removal in a blank control (inoculum and medium only).

OECD 301C: Modified MITI Test (I)

This respirometric method measures the biochemical oxygen demand (BOD) of the test substance over a 28-day period.

OECD_301C_Workflow cluster_prep Preparation cluster_incubation Incubation (28 days, 25±1°C, dark) cluster_analysis Analysis TestSubstance_C Test Substance RespirometerVessel Respirometer Vessel (Substance + Medium + Sludge) TestSubstance_C->RespirometerVessel MineralMedium_C Mineral Medium MineralMedium_C->RespirometerVessel BlankVessel Blank Vessel (Medium + Sludge) MineralMedium_C->BlankVessel ActivatedSludge Activated Sludge ActivatedSludge->RespirometerVessel ActivatedSludge->BlankVessel O2_Consumption Measure O2 Consumption Continuously RespirometerVessel->O2_Consumption BlankVessel->O2_Consumption BOD_Calculation Calculate BOD O2_Consumption->BOD_Calculation Biodegradation_Calc % Biodegradation vs. ThOD BOD_Calculation->Biodegradation_Calc

OECD 301C Experimental Workflow

Methodology:

  • A mixture of the test substance, mineral medium, and a relatively high concentration of activated sludge is prepared in a respirometer.

  • The vessel is sealed and incubated in the dark at a constant temperature (25 ± 1°C) for 28 days with continuous stirring.

  • The consumption of oxygen is measured over time using a respirometer.

  • The Biochemical Oxygen Demand (BOD) is calculated from the oxygen consumption, corrected for the oxygen uptake of a blank control.

  • The percentage of biodegradation is determined by comparing the BOD to the Theoretical Oxygen Demand (ThOD) of the test substance.

Microbial Degradation Pathway of Oleic Acid

The primary mechanism for the microbial degradation of fatty acids such as oleic acid is the β-oxidation pathway. This is a multi-step enzymatic process that sequentially shortens the fatty acid chain, producing acetyl-CoA, which can then enter the citric acid cycle for energy production.

Beta_Oxidation_Pathway OleicAcid Oleic Acid (C18:1) AcylCoA Oleoyl-CoA OleicAcid->AcylCoA Activation (Acyl-CoA Synthetase) EnoylCoA Trans-Δ2-Enoyl-CoA AcylCoA->EnoylCoA Oxidation (Acyl-CoA Dehydrogenase) HydroxyacylCoA L-β-Hydroxyacyl-CoA EnoylCoA->HydroxyacylCoA Hydration (Enoyl-CoA Hydratase) KetoacylCoA β-Ketoacyl-CoA HydroxyacylCoA->KetoacylCoA Oxidation (Hydroxyacyl-CoA Dehydrogenase) ShorterAcylCoA Shorter Acyl-CoA (C16) KetoacylCoA->ShorterAcylCoA Thiolysis (Thiolase) AcetylCoA Acetyl-CoA KetoacylCoA->AcetylCoA ShorterAcylCoA->AcylCoA Repeats Cycle CitricAcidCycle Citric Acid Cycle AcetylCoA->CitricAcidCycle

Beta-Oxidation of Oleic Acid

The degradation of the unsaturated oleic acid requires additional enzymatic steps to handle the double bond, but the core process remains the same as for saturated fatty acids. This pathway is a fundamental metabolic route in many microorganisms, which explains the high biodegradability of this compound.

References

Characterization of Nanoparticle Coatings: A Comparative Guide Using FTIR and TGA

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the effective characterization of nanoparticle coatings is paramount for ensuring functionality, stability, and safety. This guide provides a comparative analysis of sodium oleate-coated nanoparticles with common alternatives, focusing on characterization by Fourier-Transform Infrared Spectroscopy (FTIR) and Thermogravimetric Analysis (TGA).

The surface functionalization of nanoparticles is a critical step in their design for various applications, including drug delivery, diagnostics, and catalysis. The choice of coating agent influences biocompatibility, colloidal stability, and interaction with the target environment. This compound, a fatty acid salt, is a widely used surfactant for stabilizing hydrophobic nanoparticles in aqueous dispersions. However, a range of other materials, including polymers and inorganic shells, offer alternative surface properties. This guide presents a comparative overview of the characterization of this compound and other common nanoparticle coatings—dextran, polyethylene glycol (PEG), chitosan, and silica—using the powerful analytical techniques of FTIR and TGA.

Comparative Analysis of Nanoparticle Coatings

The selection of a coating material is dictated by the intended application of the nanoparticle. While this compound provides excellent dispersion for magnetic nanoparticles, biocompatible polymers like dextran and PEG are often favored for in vivo applications. Chitosan offers the advantage of a positive surface charge, facilitating interaction with negatively charged biological membranes. Silica coatings provide a robust, inert shell that can be readily functionalized.

Data Presentation: FTIR and TGA Comparison

The following tables summarize the key FTIR spectroscopic signatures and TGA weight loss profiles for this compound and its alternatives when used as nanoparticle coatings. These values are indicative and can vary depending on the nanoparticle core material, coating density, and experimental conditions.

Table 1: Comparative FTIR Peak Assignments for Common Nanoparticle Coatings

Coating AgentCharacteristic FTIR Peaks (cm⁻¹)Vibrational Mode Assignment
This compound ~2925, ~2854Asymmetric and symmetric C-H stretching of alkyl chain
~1560Asymmetric COO⁻ (carboxylate) stretching
~1445Symmetric COO⁻ (carboxylate) stretching
Dextran ~3400 (broad)O-H stretching (hydroxyl groups)
~2920C-H stretching
~1640O-H bending (adsorbed water)
~1015C-O stretching (glycosidic bonds)
Polyethylene Glycol (PEG) ~3450 (broad)O-H stretching (terminal hydroxyl groups)
~2880C-H stretching
~1100C-O-C stretching (ether backbone)
Chitosan ~3400 (broad)O-H and N-H stretching
~2870C-H stretching
~1650C=O stretching (amide I)
~1590N-H bending (primary amine)
Silica (SiO₂) ~1100 (broad, strong)Asymmetric Si-O-Si stretching
~950Si-OH stretching
~800Symmetric Si-O-Si stretching

Table 2: Comparative TGA Weight Loss Profiles for Common Nanoparticle Coatings

Coating AgentPrimary Decomposition Temperature Range (°C)Typical Weight Loss (%)Notes
This compound 200 - 45010 - 30Decomposition of the oleate molecules.
Dextran 200 - 40015 - 50Degradation of the polysaccharide backbone.
Polyethylene Glycol (PEG) 300 - 45010 - 40Thermal decomposition of the polymer chain.
Chitosan 250 - 40020 - 60Degradation of the chitosan polymer.
Silica (SiO₂) > 800< 5 (up to 800°C)Primarily loss of adsorbed water and dehydroxylation of silanol groups. The silica itself is thermally stable at high temperatures.

Experimental Protocols

Detailed and consistent experimental procedures are crucial for obtaining reliable and comparable data. Below are generalized protocols for FTIR and TGA analysis of coated nanoparticles.

Fourier-Transform Infrared Spectroscopy (FTIR)

Objective: To identify the functional groups present on the nanoparticle surface, confirming the presence and nature of the coating.

Methodology:

  • Sample Preparation:

    • Lyophilize the nanoparticle suspension to obtain a dry powder.

    • For Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the powdered sample directly onto the ATR crystal.

    • For transmission FTIR, mix approximately 1 mg of the powdered sample with 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine, homogenous powder and press it into a thin, transparent pellet using a hydraulic press.

  • Instrument Parameters:

    • Spectrometer: A standard FTIR spectrometer.

    • Mode: ATR or Transmission.

    • Spectral Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans are typically averaged to improve the signal-to-noise ratio.

  • Data Analysis:

    • Collect a background spectrum (of the empty ATR crystal or a pure KBr pellet) and subtract it from the sample spectrum.

    • Identify characteristic absorption bands corresponding to the functional groups of the expected coating material.

    • Compare the spectra of coated nanoparticles with that of the uncoated nanoparticles and the free coating agent to confirm successful surface modification.

Thermogravimetric Analysis (TGA)

Objective: To quantify the amount of coating on the nanoparticles and to assess their thermal stability.

Methodology:

  • Sample Preparation:

    • Place 5-10 mg of the lyophilized nanoparticle powder into a clean TGA pan (typically alumina or platinum).

  • Instrument Parameters:

    • Thermogravimetric Analyzer: A standard TGA instrument.

    • Temperature Program:

      • Equilibrate at a starting temperature (e.g., 30°C).

      • Ramp the temperature at a constant heating rate (e.g., 10°C/min) to a final temperature (e.g., 800°C).

    • Atmosphere: Typically an inert atmosphere (e.g., nitrogen or argon) is used to prevent oxidative decomposition. A flow rate of 20-50 mL/min is common.

  • Data Analysis:

    • Plot the sample weight as a function of temperature.

    • The weight loss at different temperature ranges corresponds to the removal of solvent, decomposition of the organic coating, and potentially phase transitions in the core material.

    • The percentage weight loss in the decomposition region of the coating is used to quantify the amount of coating on the nanoparticles.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the characterization of coated nanoparticles using FTIR and TGA.

G cluster_synthesis Nanoparticle Synthesis & Coating cluster_purification Purification & Preparation cluster_characterization Characterization cluster_results Data Interpretation cluster_comparison Comparative Analysis np_synthesis Nanoparticle Core Synthesis coating Surface Coating (e.g., this compound, PEG) np_synthesis->coating purification Purification (e.g., Dialysis, Centrifugation) coating->purification lyophilization Lyophilization (Freeze-Drying) purification->lyophilization ftir FTIR Analysis lyophilization->ftir Qualitative Analysis (Functional Groups) tga TGA Analysis lyophilization->tga Quantitative Analysis (Coating Amount, Thermal Stability) ftir_results FTIR Spectrum: - Peak Identification - Confirmation of Coating ftir->ftir_results tga_results TGA Curve: - Weight Loss % - Decomposition Temp. tga->tga_results comparison Comparison with Alternative Coatings ftir_results->comparison tga_results->comparison

Caption: Workflow for nanoparticle characterization.

Logical Relationships in Characterization

The following diagram illustrates the logical relationship between the experimental techniques and the information they provide for characterizing coated nanoparticles.

G cluster_input Sample cluster_output Derived Information coated_np Coated Nanoparticle ftir FTIR Spectroscopy coated_np->ftir tga Thermogravimetric Analysis coated_np->tga functional_groups Presence of Specific Functional Groups ftir->functional_groups coating_amount Quantification of Coating Material tga->coating_amount thermal_stability Thermal Stability Profile tga->thermal_stability coating_confirmation Confirmation of Successful Coating functional_groups->coating_confirmation

Caption: Information derived from FTIR and TGA.

Assessing the Purity of Synthesized Sodium Oleate: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds like sodium oleate is a critical step in guaranteeing the quality, safety, and efficacy of final products. This guide provides a comparative analysis of the primary analytical method for assessing this compound purity—titration—with alternative chromatographic techniques, namely High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We present detailed experimental protocols, a summary of quantitative performance, and a visual workflow to aid in method selection.

Comparison of Analytical Methods

The choice of analytical method for purity assessment often depends on a balance of factors including accuracy, precision, cost, and the specific information required (e.g., simple purity assay versus impurity profiling).

ParameterPotentiometric TitrationHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Measures the amount of a titrant of known concentration that reacts with the analyte. For this compound, this typically involves the determination of the sodium content.Separates components of a mixture based on their differential partitioning between a mobile phase and a stationary phase.Separates volatile components of a mixture, which are then ionized and sorted by their mass-to-charge ratio for identification and quantification.
Primary Use Assay of total this compound content (purity).Quantification of this compound and detection of non-volatile impurities.Identification and quantification of volatile impurities and related fatty acid composition.
Sample Preparation Simple dissolution in a suitable solvent.Dissolution in the mobile phase, may require filtration.Derivatization to a volatile form (e.g., methyl ester) is typically required.
Accuracy High, as recognized by the USP-NF for assay determination.[1]High, with proper calibration standards.High, with appropriate internal standards.
Precision Excellent, with modern autotitrators.High, with reproducible injections and stable instrument conditions.High, particularly with the use of internal standards.
Specificity Lower, as it assays the total base content and may not distinguish between different fatty acid salts.Higher, can separate oleic acid from other fatty acids and impurities.Very high, provides structural information for impurity identification.
Cost Low initial investment and running costs.Moderate to high initial investment and running costs.High initial investment and running costs.
Throughput Can be automated for higher throughput.High, with autosamplers.Lower, due to longer run times and sample preparation.

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below.

Potentiometric Titration for this compound Assay

This method is adapted from the principles outlined in the United States Pharmacopeia-National Formulary (USP-NF) for the assay of this compound by determining its sodium content.[1]

Principle: The sodium salt of the fatty acid is dissolved in a suitable solvent and titrated with a standardized acid, such as perchloric acid, in a non-aqueous medium. The endpoint is determined potentiometrically using a suitable electrode system.

Apparatus:

  • Autotitrator with a potentiometric electrode (e.g., glass pH electrode or a specific ion electrode).

  • Burette, 10 mL or 20 mL.

  • Analytical balance.

  • Magnetic stirrer and stir bars.

Reagents:

  • Glacial acetic acid, anhydrous.

  • Perchloric acid, 0.1 N in glacial acetic acid, standardized.

  • Toluene.

  • This compound sample.

Procedure:

  • Accurately weigh approximately 300 mg of the synthesized this compound into a clean, dry 100-mL beaker.

  • Add 50 mL of glacial acetic acid to the beaker.

  • Gently warm the mixture on a hot plate with constant stirring until the sample is completely dissolved.

  • Allow the solution to cool to room temperature.

  • Immerse the electrode of the potentiometric titrator into the solution.

  • Titrate the solution with standardized 0.1 N perchloric acid.

  • Record the volume of titrant added at the equivalence point, which is determined by the inflection point of the titration curve.

  • Perform a blank titration with 50 mL of glacial acetic acid and subtract the blank volume from the sample titration volume.

  • Calculate the purity of this compound based on the volume of perchloric acid consumed.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

This method allows for the separation and quantification of this compound and potential non-volatile impurities.

Principle: The sample is dissolved in a suitable solvent and injected into the HPLC system. The components are separated on a reverse-phase column and detected by a UV detector.

Apparatus:

  • HPLC system equipped with a pump, autosampler, column oven, and UV detector.

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Data acquisition and processing software.

Reagents:

  • Acetonitrile, HPLC grade.

  • Water, HPLC grade.

  • Phosphoric acid or Formic acid, HPLC grade.

  • This compound sample and reference standard.

Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 85:15 v/v) with 0.1% phosphoric acid. The exact ratio may need to be optimized.[2][3]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 205 nm.[4]

  • Injection Volume: 10 µL.

Procedure:

  • Standard Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of known concentration. Prepare a series of dilutions for the calibration curve.

  • Sample Preparation: Accurately weigh and dissolve the synthesized this compound sample in the mobile phase to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Quantification: Identify the peak corresponding to oleate based on the retention time of the reference standard. Calculate the purity of the sample by comparing the peak area of the sample to the calibration curve generated from the standard solutions. Impurities can be quantified based on their peak areas relative to the main peak.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification

GC-MS is a powerful technique for identifying and quantifying volatile impurities, including other fatty acids that may be present in the synthesized this compound.

Principle: this compound is first converted to its more volatile fatty acid methyl ester (FAME) derivative. The FAMEs are then separated by gas chromatography and detected by a mass spectrometer, which provides structural information for identification.

Apparatus:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary GC column suitable for FAME analysis (e.g., DB-23, HP-88).

  • Autosampler.

  • Data acquisition and processing software.

Reagents:

  • Methanol, anhydrous.

  • Boron trifluoride-methanol solution (14% BF3 in methanol) or Methanolic HCl.

  • Heptane or Hexane, GC grade.

  • Saturated sodium chloride solution.

  • Sodium sulfate, anhydrous.

  • This compound sample.

  • FAME internal standard (e.g., methyl heptadecanoate).

Procedure:

  • Derivatization (Methyl Esterification):

    • Accurately weigh about 25 mg of the this compound sample into a reaction vial.

    • Add an internal standard.

    • Add 2 mL of 14% BF3-methanol solution.

    • Heat the vial at 60°C for 30 minutes.

    • After cooling, add 1 mL of heptane and 1 mL of saturated sodium chloride solution.

    • Vortex the mixture and allow the layers to separate.

    • Carefully transfer the upper heptane layer, containing the FAMEs, to a clean vial.

    • Dry the heptane extract over anhydrous sodium sulfate.

  • GC-MS Analysis:

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 240 °C at 3 °C/min, and hold for 15 minutes. This program may need optimization depending on the column and expected impurities.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Mass Spectrometer: Operate in electron ionization (EI) mode with a scan range of m/z 50-500.

  • Data Analysis:

    • Identify the peak for methyl oleate based on its retention time and mass spectrum.

    • Identify impurities by comparing their mass spectra to a spectral library (e.g., NIST).

    • Quantify the purity and impurity levels based on the peak areas relative to the internal standard.[5]

Workflow and Logical Relationships

The selection of an appropriate analytical method can be guided by a logical workflow that considers the objectives of the analysis.

Purity_Assessment_Workflow cluster_start Start cluster_decision Analytical Goal cluster_methods Analytical Methods cluster_results Outcome Start Synthesized This compound Decision Purity Assay or Impurity Profiling? Start->Decision Titration Potentiometric Titration Decision->Titration Purity Assay HPLC HPLC Decision->HPLC Impurity Profiling (Non-volatile) GCMS GC-MS Decision->GCMS Impurity Profiling (Volatile) Purity Purity (%) Titration->Purity Impurity_Profile Impurity Profile (Identification & Quantification) HPLC->Impurity_Profile GCMS->Impurity_Profile

Caption: Workflow for selecting an analytical method for this compound purity assessment.

This guide provides a comprehensive overview to assist researchers in selecting and implementing the most suitable method for assessing the purity of synthesized this compound, thereby ensuring the integrity of their research and development activities.

References

Revolutionizing Mineral Flotation: A Guide to High-Performance Alternatives to Sodium Oleate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in mineral processing and material science, the quest for more efficient and selective flotation collectors is perpetual. While sodium oleate has long been a workhorse in the flotation of non-sulfide minerals, its limitations, such as poor selectivity against carbonate gangue and reduced effectiveness at low temperatures, have driven the exploration of superior alternatives. This guide provides an objective comparison of promising alternatives to this compound, supported by experimental data, detailed protocols, and mechanistic insights to aid in the selection of optimal reagents for specific mineral separations.

This comparative analysis focuses on three key classes of alternative collectors that have demonstrated significant advantages over this compound: hydroxamic acids, sodium petroleum sulfonate, and mixed fatty acid collectors. Their performance in the flotation of crucial minerals such as fluorite, apatite, and scheelite is examined, highlighting improvements in recovery, selectivity, and operational conditions.

Performance Comparison of Alternative Collectors

The following tables summarize the quantitative performance of various alternative collectors in comparison to this compound for the flotation of specific minerals. The data is compiled from multiple research studies to provide a comprehensive overview.

Fluorite Flotation
CollectorMineralGangue Mineral(s)Collector DosagepHTemperature (°C)Mineral Recovery (%)Gangue Recovery (%)Selectivity Improvement vs. This compound
This compound FluoriteCalcite4.5 x 10⁻⁵ mol/LNeutralAmbient~80~90Baseline
N-hydroxy-N-phenyloctanamide (HPOA) FluoriteCalcite4.5 x 10⁻⁵ mol/LNeutralAmbient~90<20Significantly higher selectivity
Sodium Petroleum Sulfonate (SPS) FluoriteQuartzNot Specified7-115HighNot SpecifiedSuperior performance at low temperatures
Mixed Collector (Oxidized Paraffin Soap + Sodium Petroleum Sulfonate) FluoriteIron MineralsNot Specified9AmbientNot SpecifiedNot SpecifiedComprehensive recovery of rare earth, iron, and fluorite[1]
Apatite Flotation
CollectorMineralGangue Mineral(s)Collector DosagepHDepressantApatite Recovery (%)Gangue Recovery (%)
This compound ApatiteCalcite, Quartz80 mg/L11Sodium Alginate (30 mg/L)~90Calcite: ~90, Quartz: <10
Mixed Fatty Acid (FAM) ApatiteCalcite, Quartz80 mg/L11Sodium Alginate (30 mg/L)97[2][3]Calcite: 10, Quartz: 7[2][3]
Ricinoleic Acid FluorapatiteNot specifiedNot specified9Not specifiedBetter than oleic acidNot specified
Sulfosuccinate (KE 883) Apatite (coarse)Not specifiedNot specified9.5Not specifiedSuperior to this compoundNot specified
Scheelite Flotation
CollectorMineralGangue Mineral(s)Collector DosagepHActivatorScheelite Recovery (%)Notes
This compound ScheeliteNot Specified1 x 10⁻⁵ mol/L8.5NoneIncreases with dosageLacks selectivity against calcium-bearing gangue[1][2]
Benzohydroxamic Acid (BHA) ScheeliteNot Specified5 x 10⁻⁴ mol/L8.5Pb²⁺Increases with dosagePb²⁺ enhances recovery[1][2]
p-methyl-benzohydroxamic acid (MBHA) ScheeliteNot specifiedNot specifiedNot specifiedNot specified97.45Superior to BHA
Mixed Collector (DDA + this compound) ScheeliteCalciteNot specified7Not specified>80Calcite recovery of 22.6%

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are synthesized experimental protocols for flotation tests using the discussed alternative collectors.

Protocol 1: Fluorite Flotation with Hydroxamic Acid (HPOA)

This protocol is based on the methodology for testing novel hydroxamic acid collectors against this compound.

1. Sample Preparation:

  • Grind high-purity fluorite and calcite samples and screen to a desired particle size range (e.g., -74+38 µm).

  • Wash the sized minerals with deionized water to remove fine particles and dry at low temperature.

2. Flotation Procedure:

  • Use a laboratory flotation machine with a 40 mL plexiglass cell.

  • Add 2.0 g of the mineral sample (fluorite or calcite) to the cell.

  • Add 35 mL of deionized water.

  • Adjust the pH of the pulp to the desired level (e.g., neutral) using dilute HCl or NaOH solutions.

  • Add the collector (HPOA or this compound) at the desired concentration (e.g., 4.5 x 10⁻⁵ mol/L).

  • Condition the pulp for a set time (e.g., 3 minutes) at a specific impeller speed (e.g., 1600 rpm).

  • Initiate flotation by introducing air at a constant flow rate.

  • Collect the froth for a specified time (e.g., 5 minutes).

  • Filter, dry, and weigh the concentrate and tailings to calculate recovery.

Protocol 2: Apatite Flotation with Mixed Fatty Acid (FAM) Collector

This protocol outlines the procedure for evaluating the synergistic effect of mixed fatty acid collectors in apatite flotation.

1. Reagent Preparation:

  • Prepare the FAM collector by saponifying a mixture of fatty acids (e.g., oleic, linoleic, palmitic, stearic, and palmitoleic acids) with NaOH in an ethanol solution.

  • Prepare a stock solution of the depressant (e.g., sodium alginate).

2. Flotation Procedure:

  • Conduct micro-flotation tests in a laboratory flotation cell.

  • Add 1.0 g of the mineral sample (apatite, calcite, or quartz) to the cell with deionized water.

  • Adjust the pulp pH to the target value (e.g., 11).

  • Add the depressant (e.g., 30 mg/L sodium alginate) and condition for a specific time.

  • Add the FAM collector (e.g., 80 mg/L) and condition for another period.

  • Perform flotation and collect the froth.

  • Calculate mineral recovery based on the weights of the concentrate and tailings.

Protocol 3: Scheelite Flotation with Benzohydroxamic Acid (BHA)

This protocol describes the methodology for assessing the performance of BHA in scheelite flotation, including the effect of activators.

1. Sample Preparation:

  • Prepare a pure scheelite sample by grinding and sizing.

2. Flotation Procedure:

  • Use a laboratory flotation machine.

  • Add 2.0 g of scheelite to the flotation cell with deionized water.

  • Adjust the pH to the desired level (e.g., 8.5).

  • If using an activator, add the activator solution (e.g., Pb(NO₃)₂) and condition the pulp.

  • Add the BHA collector at various concentrations.

  • Condition the pulp for a set time.

  • Initiate flotation and collect the froth.

  • Determine the recovery of scheelite.

Mechanisms of Action and Logical Relationships

The superior performance of these alternative collectors stems from their distinct chemical structures and interaction mechanisms with mineral surfaces. Graphviz diagrams are provided to visualize these complex relationships.

G cluster_SO This compound Adsorption (Less Selective) cluster_HPOA HPOA Adsorption on Fluorite (High Selectivity) SO This compound (R-COO⁻) Ca_site Ca²⁺ site on Mineral Surface SO->Ca_site Chemisorption Calcite Calcite (CaCO₃) Ca_site->Calcite Fluorite_mineral Fluorite (CaF₂) Ca_site->Fluorite_mineral HPOA HPOA Hydroxyl Hydroxyl Group (-OH) HPOA->Hydroxyl Carbonyl Carbonyl Group (C=O) HPOA->Carbonyl Ca_Fluorite Ca²⁺ on Fluorite Surface Hydroxyl->Ca_Fluorite Chelation Carbonyl->Ca_Fluorite Bonding

Figure 1: Adsorption mechanism of this compound vs. HPOA.

The diagram illustrates that this compound adsorbs on the calcium sites of both fluorite and calcite, leading to poor selectivity. In contrast, the hydroxamic acid collector (HPOA) exhibits a more specific interaction with the fluorite surface through chelation involving its hydroxyl and carbonyl groups, resulting in enhanced selectivity.

G cluster_workflow General Experimental Workflow for Collector Evaluation cluster_params Flotation Parameters start Start prep Mineral Sample Preparation (Grinding, Sizing) start->prep flot Flotation Test prep->flot analysis Analysis (Recovery, Grade) flot->analysis end End analysis->end pH pH Adjustment collector Collector Addition (Alternative vs. Na-Oleate) depressant Depressant/Activator Addition (optional) conditioning Conditioning

Figure 2: Generalized experimental workflow for flotation tests.

This workflow diagram outlines the key steps involved in evaluating the performance of a new flotation collector against a standard one like this compound. It highlights the critical parameters that need to be controlled and varied during the experimental process.

Conclusion

The development of alternative collectors to this compound represents a significant advancement in mineral flotation technology. Hydroxamic acids, sodium petroleum sulfonate, and mixed fatty acid collectors have demonstrated the potential to overcome the inherent limitations of this compound, offering improved selectivity, higher recovery rates, and enhanced performance under challenging conditions such as low temperatures. The data and protocols presented in this guide provide a solid foundation for researchers and industry professionals to explore and implement these innovative reagents, paving the way for more efficient and sustainable mineral processing operations. Further research into the synthesis of novel collector molecules and the optimization of flotation parameters will continue to drive progress in this critical field.

References

A Comparative Guide to the Interaction of Sodium Oleate with Metal Ions in Solution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the interaction between sodium oleate and various metal ions in solution. Due to a scarcity of directly comparable thermodynamic data in the existing literature, this guide focuses on the established qualitative interactions and provides detailed experimental protocols for researchers to determine these parameters.

Summary of this compound Interaction with Metal Ions

This compound, the sodium salt of oleic acid, is an anionic surfactant that readily interacts with metal cations in solution. These interactions are of significant interest in various fields, including drug delivery, nanoparticle synthesis, and industrial processes such as mineral flotation. The primary mode of interaction involves the carboxylate headgroup of the oleate ion chelating with the metal ion to form metal-oleate complexes. The nature and strength of these interactions are dependent on factors such as the specific metal ion, pH, temperature, and the ionic strength of the solution.

Metal IonCommon Oxidation State(s)Type of Interaction and ObservationsReported Binding Modes
Calcium (Ca²⁺) +2Forms insoluble calcium oleate precipitates. This interaction is crucial in understanding the effect of water hardness on soap performance.Ionic
Magnesium (Mg²⁺) +2Similar to calcium, forms insoluble magnesium oleate.Ionic
Iron (Fe²⁺/Fe³⁺) +2, +3Forms iron oleate complexes which are widely used as precursors in the synthesis of iron oxide nanoparticles. The stability and structure of the complex are sensitive to synthesis conditions.[1][2][3][4][5]Bidentate and Bridging[3][4]
Copper (Cu²⁺) +2Forms a blue to green solid, copper(II) oleate, which is insoluble in water but soluble in organic solvents. It is used as a catalyst and in antifouling paints.[6][7]-
Zinc (Zn²⁺) +2Forms zinc oleate, a white, waxy solid.-
Nickel (Ni²⁺) +2Forms stable nickel(II) oleate complexes.-
Aluminum (Al³⁺) +3Known to form aluminum oleate complexes. The thermodynamics of Al(III) with other carboxylate ligands like citrate have been studied, suggesting complex formation.[8]-

Note on Data Availability: The quantitative determination of stability constants (log K), Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) for the formation of these metal-oleate complexes in aqueous solutions is not extensively documented in a comparative manner. Researchers are encouraged to determine these parameters for their specific systems of interest using the experimental protocols outlined in this guide.

Experimental Protocols for Characterizing Metal-Oleate Interactions

To quantitatively assess the interaction of this compound with metal ions, Isothermal Titration Calorimetry (ITC) and Potentiometric Titration are highly recommended techniques.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n) of the interaction in a single experiment. From these values, the Gibbs free energy (ΔG) and entropy change (ΔS) can be calculated.

Methodology:

  • Sample Preparation:

    • Prepare a solution of this compound at a known concentration (typically in the range of 1-10 mM) in a suitable buffer. The buffer should have a low ionization enthalpy to minimize heat changes due to pH shifts.

    • Prepare a solution of the metal salt (e.g., CaCl₂, FeCl₃) at a concentration approximately 10-20 times higher than the this compound solution, using the same buffer.

    • Thoroughly degas both solutions to prevent the formation of air bubbles during the experiment.

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25 °C).

    • Fill the ITC sample cell with the this compound solution.

    • Fill the injection syringe with the metal salt solution.

  • Titration:

    • Perform a series of small, sequential injections of the metal salt solution into the sample cell containing the this compound solution.

    • The instrument records the heat change associated with each injection.

  • Data Analysis:

    • The raw data, a series of heat spikes for each injection, is integrated to obtain the heat change per mole of injectant.

    • The resulting binding isotherm is then fitted to a suitable binding model (e.g., a one-site binding model) to extract the thermodynamic parameters: Kₐ, ΔH, and n.

    • The Gibbs free energy (ΔG) and entropy (ΔS) are calculated using the following equations:

      • ΔG = -RT ln(Kₐ)

      • ΔG = ΔH - TΔS where R is the gas constant and T is the absolute temperature.

Potentiometric Titration

Potentiometric titration can be used to determine the stability constants of metal-oleate complexes by monitoring the change in pH or the concentration of free metal ions during the titration of this compound with a metal salt solution.

Methodology:

  • Sample Preparation:

    • Prepare a solution of this compound of known concentration in a vessel with a constant ionic strength, maintained by an inert electrolyte (e.g., KCl).

    • Prepare a standardized solution of the metal salt.

    • Prepare a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH).

  • Instrument Setup:

    • Use a calibrated pH electrode or an ion-selective electrode (ISE) specific for the metal ion being studied.

    • Maintain a constant temperature using a thermostated vessel.

    • Stir the solution continuously.

  • Titration:

    • Initially, titrate the this compound solution with the strong acid to determine its pKa.

    • In a separate experiment, titrate a mixture of the this compound and the metal salt solution with the strong base.

    • Record the pH or the potential of the ISE after each addition of the titrant.

  • Data Analysis:

    • The titration data is used to calculate the concentration of the free ligand (oleate) and the free metal ion at each point of the titration.

    • The formation constants (stability constants) of the metal-oleate complexes are then determined by solving a series of simultaneous equations that describe the equilibria in the solution, often with the aid of specialized software.

Visualizing the Investigation and Interaction

To better understand the process of investigating this compound-metal ion interactions and the underlying chemical principles, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis cluster_output Output prep_oleate Prepare Sodium Oleate Solution degas Degas Solutions prep_oleate->degas prep_metal Prepare Metal Ion Solution prep_metal->degas itc Isothermal Titration Calorimetry (ITC) degas->itc potentiometry Potentiometric Titration degas->potentiometry raw_data Collect Raw Data (Heat Change / pH) itc->raw_data potentiometry->raw_data fit_model Fit Data to Binding Model raw_data->fit_model calc_params Calculate Thermodynamic Parameters (K, ΔH, ΔG, ΔS) fit_model->calc_params guide Comparative Guide calc_params->guide

Experimental workflow for investigating metal-oleate interactions.

Chemical_Equilibria cluster_oleate This compound Dissociation cluster_complexation Metal-Oleate Complexation na_oleate This compound (NaOl) na_ion Na⁺ na_oleate->na_ion oleate_ion Oleate Anion (Ol⁻) na_oleate->oleate_ion metal_oleate Metal-Oleate Complex [M(Ol)ₓ]⁽ⁿ⁻ˣ⁾⁺ oleate_ion->metal_oleate + Mⁿ⁺ metal_ion Metal Ion (Mⁿ⁺)

Chemical equilibria in metal-oleate complex formation.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Sodium Oleate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, adherence to strict safety protocols is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of sodium oleate, ensuring a safe laboratory environment and compliance with regulations. While generally considered non-hazardous, prudent handling and disposal of all laboratory chemicals are crucial.[1][2][3][4]

Personal Protective Equipment (PPE) and Handling

Before handling this compound, ensure the following personal protective equipment is worn to minimize exposure and ensure safety.

PPE CategoryItemSpecification
Hand Protection GlovesChemically resistant gloves
Eye Protection Safety glasses or gogglesANSI Z87.1 certified
Body Protection Laboratory coatStandard laboratory coat
Respiratory Protection Dust maskRecommended if dust is generated

Always wash hands thoroughly after handling this compound.[1][2] Store the chemical in a tightly closed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[1][2]

Spill Response Protocol

In the event of a this compound spill, follow these steps to ensure a safe and effective cleanup:

  • Evacuate and Ventilate: If a significant amount is spilled, evacuate unnecessary personnel from the immediate area and ensure adequate ventilation.

  • Containment: Prevent the powder from spreading or becoming airborne.

  • Cleanup:

    • For dry spills, carefully sweep up the material and place it into a sealed, labeled container for disposal.[1][2][5] Avoid generating dust.

    • For wet spills, absorb the material with an inert substance and place it in a suitable container for disposal.

  • Decontamination: After the material has been collected, wash the spill site with water and ensure the area is clean.[1][2]

Step-by-Step Disposal Procedure

The primary method for this compound disposal is through a licensed waste disposal contractor. Adherence to local, state, and federal regulations is mandatory.

  • Waste Identification and Collection:

    • Collect waste this compound, including any contaminated materials from spills, in a designated, sealed, and clearly labeled container.

  • Container Management:

    • Ensure the waste container is in good condition and compatible with the chemical.

    • Keep the container tightly closed when not in use.

  • Engage a Licensed Waste Disposal Service:

    • Contact a certified chemical waste disposal company to arrange for pickup and proper disposal of the this compound waste.

    • Provide the waste disposal company with the Safety Data Sheet (SDS) for this compound.

  • Documentation:

    • Maintain records of all waste disposal activities, including dates, quantities, and the name of the disposal company, as required by your institution and local regulations.

Flinn Scientific suggests "Disposal Method #26a" as an option, which typically involves landfill disposal for non-hazardous solid waste.[1] However, always confirm the appropriate disposal method with your institution's environmental health and safety department and the licensed disposal contractor.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow cluster_handling Handling & Use cluster_event Event cluster_spill Spill Response cluster_waste Waste Generation cluster_disposal Final Disposal Start Handling this compound PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Start->PPE Use Use in a Well-Ventilated Area PPE->Use Decision Spill or Waste Generated? Use->Decision Spill_Response Follow Spill Response Protocol Decision->Spill_Response Spill Waste_Generated Collect Waste in a Designated Container Decision->Waste_Generated Waste Sweep Sweep up Solid Material Spill_Response->Sweep Containerize_Spill Place in a Sealed, Labeled Container Sweep->Containerize_Spill Clean Clean Spill Area Containerize_Spill->Clean Contact_EHS Contact Environmental Health & Safety (EHS) or Licensed Waste Disposal Contractor Clean->Contact_EHS Label_Waste Label Container Clearly Waste_Generated->Label_Waste Label_Waste->Contact_EHS Follow_Regulations Dispose According to Local, State, and Federal Regulations Contact_EHS->Follow_Regulations End Disposal Complete Follow_Regulations->End

References

Personal protective equipment for handling Sodium oleate

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Sodium Oleate

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides immediate and essential information for the safe handling and disposal of this compound.

This compound is the sodium salt of oleic acid, commonly used in the manufacturing of soaps, detergents, and as an emulsifier in various industrial and laboratory applications. While some classifications consider it nonhazardous, it is crucial to adhere to prudent laboratory practices and treat all chemicals with caution.[1][2]

Personal Protective Equipment (PPE)

When handling this compound, especially in its powder form, the following personal protective equipment is recommended to minimize exposure and ensure safety.

PPE CategoryItemSpecifications & Use
Eye Protection Safety glasses with side-shields or gogglesShould conform to EN 166 (EU) or NIOSH (US) standards. Essential to prevent eye contact with dust particles, which may cause irritation.[3][4][5]
Hand Protection Chemical-resistant glovesGloves must be inspected before use. Nitrile or latex gloves are generally suitable. Follow proper glove removal technique to avoid skin contact.[5]
Body Protection Laboratory coat, long-sleeved clothingProvides a barrier against accidental spills and skin contact. An apron may be used for additional protection.[6]
Respiratory Protection Dust mask or respiratorRecommended when handling the powder, especially if dust is generated. For higher exposures, a full-face respirator may be necessary.[3][6]
Safe Handling and Storage Protocols

Proper handling and storage are critical to maintaining a safe laboratory environment.

Handling:

  • Work in a well-ventilated area to avoid the accumulation of dust.[7][8]

  • Avoid generating dust when handling the solid material.[3][7]

  • Do not eat, drink, or smoke in the handling area.[7]

  • Wash hands thoroughly with soap and water after handling.[1][2][7]

  • Ensure all containers are clearly labeled.[7]

Storage:

  • Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[3][5][7]

  • Keep away from incompatible materials such as strong oxidizing agents.[1][2]

  • Protect containers from physical damage.[7]

Spill and Disposal Procedures

In the event of a spill or for routine disposal, follow these established protocols.

Spill Response:

  • Minor Spills:

    • Wear appropriate PPE.

    • Carefully sweep up the solid material, avoiding dust generation.[1][2]

    • Place the collected material into a sealed, labeled container for disposal.[1][2]

    • Clean the spill area with water.[7]

  • Major Spills:

    • Evacuate the area and alert emergency responders.[7]

    • Control personal contact by wearing appropriate protective clothing.[7]

    • Prevent the spillage from entering drains or waterways.[7]

Disposal Plan:

  • All waste must be handled in accordance with local, state, and federal regulations.[7]

  • Dispose of the chemical waste at a licensed chemical destruction plant or through controlled incineration.[3]

  • Do not discharge into sewer systems.[3]

  • Contaminated packaging should be triple-rinsed and disposed of according to regulations.[3]

First Aid Measures

Immediate and appropriate first aid is crucial in case of accidental exposure.

Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[1][2][3]
Skin Contact Remove contaminated clothing. Wash the affected area with plenty of soap and water.[1][2][3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek medical attention.[1][2][3]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek medical attention immediately.[1][2][3]

Operational Workflow for Handling this compound

To ensure a systematic and safe approach to working with this compound, the following workflow diagram outlines the key steps from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Assess Risks Assess Risks Select PPE Select PPE Assess Risks->Select PPE Identify Hazards Prepare Workspace Prepare Workspace Select PPE->Prepare Workspace Ensure Safety Weigh/Measure Weigh/Measure Prepare Workspace->Weigh/Measure Proceed to Handling Perform Experiment Perform Experiment Weigh/Measure->Perform Experiment Use in Process Store Unused Material Store Unused Material Perform Experiment->Store Unused Material After Use Decontaminate Workspace Decontaminate Workspace Perform Experiment->Decontaminate Workspace Post-Experiment Store Unused Material->Decontaminate Workspace Segregate Waste Segregate Waste Decontaminate Workspace->Segregate Waste Collect Residues Dispose Waste Dispose Waste Segregate Waste->Dispose Waste Follow Regulations

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.